4-(2-Bromoethyl)benzenesulfonic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-bromoethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPCDXSRXPQUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068945 | |
| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54322-31-5 | |
| Record name | 4-(2-Bromoethyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
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| Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
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| Record name | p-(2-bromoethyl)benzenesulphonic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-bromoethyl)benzenesulfonic acid, a valuable intermediate in the fields of organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical principles, experimental protocols, and comparative analysis of different synthetic strategies.
Introduction and Strategic Importance
This compound and its salts are important chemical building blocks. The presence of both a reactive bromoethyl group and a hydrophilic sulfonic acid moiety on the same aromatic ring makes it a versatile precursor for a variety of applications. These include the synthesis of surfactants, ion-exchange resins, and as a key intermediate in the preparation of more complex organic molecules and pharmaceutical agents.[1] The strategic selection of a synthetic route is paramount to ensure high purity, yield, and scalability.
Retrosynthetic Analysis and Potential Synthetic Pathways
A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a few distinct synthetic strategies. The primary considerations for an effective synthesis are the regioselectivity of the functional group introductions and the compatibility of the reaction conditions with the existing functionalities.
Diagram of Potential Synthetic Pathways:
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the most direct and well-documented approach: the direct sulfonation of 2-bromoethylbenzene. Alternative pathways will be discussed to provide a comprehensive understanding of the available synthetic options.
Primary Synthesis Pathway: Sulfonation of 2-Bromoethylbenzene
This is a robust and direct method for the preparation of this compound. The electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the benzene ring of 2-bromoethylbenzene.
Reaction Scheme:
Caption: Sulfonation of 2-bromoethylbenzene.
Mechanistic Insights
The sulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution. The key electrophile is sulfur trioxide (SO3), which is present in a high concentration in fuming sulfuric acid (oleum). The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The ethyl group is an ortho-, para-directing activator, while the bromo group is a deactivator but also ortho-, para-directing. Due to steric hindrance from the bromoethyl group at the ortho position, the para-substituted product is predominantly formed.
Detailed Experimental Protocol
The following protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromoethylbenzene | 185.06 | 29 g | 0.157 |
| 30% Oleum (fuming sulfuric acid) | - | 42 g | - |
| Chlorosulfonic acid | 116.52 | 46 g | 0.395 |
| Acetonitrile | 41.05 | 13 g | 0.317 |
| Ice | - | 500 g | - |
| Heptane | 100.21 | 400 ml | - |
| Sodium hydroxide | 40.00 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 42 g of 30% oleum. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Reactant: Dissolve 29 g of 2-bromoethylbenzene in 13 g of acetonitrile. Add this solution dropwise to the cooled oleum, ensuring the temperature does not exceed 25 °C.
-
Addition of Chlorosulfonic Acid: After the addition of 2-bromoethylbenzene is complete, heat the mixture to 40-60 °C in an oil bath. Add 46 g of chlorosulfonic acid dropwise at this temperature.
-
Reaction Completion: Once the addition of chlorosulfonic acid is finished, heat the reaction mixture to 100-120 °C for one hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Carefully pour the hot reaction mixture onto 500 ml of ice with constant stirring. The product will precipitate out of the solution.
-
Purification of the Sulfonyl Chloride Intermediate: Collect the precipitate by suction filtration and wash it three times with ice-cold water. This crude product is 4-(2-bromoethyl)benzenesulfonyl chloride.
-
Recrystallization: For further purification, recrystallize the crude product from 400 ml of heptane. Decant the mixture from any oily residue. Cool the supernatant in an ice bath to obtain colorless crystals of the sulfonyl chloride.
-
Hydrolysis to Sulfonic Acid: Reflux the purified sulfonyl chloride in a mixture of water and acetonitrile until the reaction is complete (monitor by TLC).
-
Formation of the Sodium Salt (Optional): The resulting strongly acidic solution can be neutralized to a pH of 6.5 with sodium hydroxide solution. Concentration of this solution yields the sodium salt of this compound.[2]
Workflow Diagram:
Caption: Experimental workflow for the sulfonation of 2-bromoethylbenzene.
Alternative Synthetic Strategies
While the direct sulfonation of 2-bromoethylbenzene is a primary route, other pathways offer alternative approaches that may be advantageous under specific circumstances.
Pathway 2: Side-Chain Bromination of 4-Ethylbenzenesulfonic Acid
This approach involves the sulfonation of ethylbenzene to produce 4-ethylbenzenesulfonic acid, followed by a selective bromination of the ethyl group's benzylic position.
Reaction Scheme:
Caption: Synthesis via bromination of 4-ethylbenzenesulfonic acid.
Discussion:
The sulfonation of ethylbenzene is a standard industrial process.[3] The main challenge in this pathway lies in the selective side-chain bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are typically used for benzylic bromination. However, the presence of the strongly deactivating sulfonic acid group on the aromatic ring can influence the reaction, and competitive ring bromination can be a significant side reaction.[4] Careful optimization of reaction conditions is crucial to achieve the desired product with high selectivity.
Pathway 3: Hydrobromination of Sodium 4-vinylbenzenesulfonate
This pathway starts from the readily available sodium 4-vinylbenzenesulfonate and involves the addition of hydrogen bromide across the double bond.
Reaction Scheme:
Caption: Synthesis via hydrobromination of sodium 4-vinylbenzenesulfonate.
Discussion:
The addition of HBr to an alkene can proceed via either a Markovnikov or anti-Markovnikov mechanism, depending on the reaction conditions. To obtain the desired 2-bromoethyl product, an anti-Markovnikov addition is required. This is typically achieved by performing the reaction in the presence of peroxides, which initiates a free-radical addition mechanism. The electron-withdrawing nature of the sulfonate group might influence the regioselectivity of this addition.
Pathway 4: Sulfonation and Subsequent Bromination of 2-Phenylethanol
This multi-step approach begins with the sulfonation of 2-phenylethanol, followed by the conversion of the hydroxyl group to a bromide.
Reaction Scheme:
Caption: Synthesis from 2-phenylethanol.
Discussion:
The sulfonation of 2-phenylethanol would proceed similarly to other alkylbenzenes, with the hydroxyl group potentially requiring protection depending on the sulfonation agent used to avoid side reactions like sulfation.[5][6] The subsequent conversion of the primary alcohol to an alkyl bromide can be achieved using various standard brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). This pathway offers flexibility but involves more synthetic steps compared to the direct sulfonation of 2-bromoethylbenzene.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The direct sulfonation of 2-bromoethylbenzene stands out as the most direct and well-documented method, offering a reliable route to the target compound. Alternative strategies, such as the side-chain bromination of 4-ethylbenzenesulfonic acid, hydrobromination of sodium 4-vinylbenzenesulfonate, and a multi-step synthesis from 2-phenylethanol, provide valuable alternatives that may be more suitable depending on the availability of starting materials and specific experimental constraints. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for the successful synthesis of this important chemical intermediate.
References
- ATTO-TEC GmbH; Kemnitzer, Norbert; Zilles, Alexander; Drexhage, Karl-Heinz; Hamers-Schneider, Monika; Arden-Jacob, Jutta. US2019/100653, 2019, A1.
- Benchchem. 2-(Methylsulfonyl)-1-phenylethanol|5324-56-1.
- MySkinRecipes. Sodium 4-(2-Bromoethyl)
- Chemithon.
- ChemicalBook. 4-Ethylbenzenesulfonic acid.
- Google Patents.
Sources
- 1. Sodium 4-(2-Bromoethyl)benzenesulfonate [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Ethylbenzenesulfonic acid | 98-69-1 [chemicalbook.com]
- 4. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 5. 2-(Methylsulfonyl)-1-phenylethanol|5324-56-1 [benchchem.com]
- 6. chemithon.com [chemithon.com]
An In-depth Technical Guide to 4-(2-Bromoethyl)benzenesulfonic Acid (CAS: 54322-31-5): A Bifunctional Reagent for Advanced Synthesis
This guide provides a comprehensive technical overview of 4-(2-Bromoethyl)benzenesulfonic acid, a versatile bifunctional molecule of significant interest in chemical synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Core Attributes and Physicochemical Profile
This compound (CAS: 54322-31-5) is a white, solid organic compound characterized by the presence of two distinct functional groups: a strongly acidic sulfonic acid moiety and a reactive bromoethyl group.[1] This dual functionality makes it a valuable intermediate, enabling its use as both a strong acid and an electrophilic alkylating agent. Its hygroscopic nature necessitates careful handling and storage to prevent degradation.[1][2]
The molecule's structure is key to its utility. The sulfonic acid group imparts high water solubility and can be used to introduce a permanent negative charge, while the bromoethyl group provides a reactive handle for covalent bond formation via nucleophilic substitution reactions.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 54322-31-5 | [1][3] |
| Molecular Formula | C₈H₉BrO₃S | [1][3][4] |
| Molecular Weight | 265.12 g/mol | [1][5][6] |
| Physical State | Solid | [1] |
| Appearance | White to light yellow powder/crystal | [1][7] |
| Melting Point | 82.0 to 86.0 °C | [1][7] |
| Purity | Typically >97.0% (HPLC) | [1][7] |
| InChI Key | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [6][8] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the sulfonation of (2-bromoethyl)benzene. The choice of sulfonating agent is critical; a mixture of oleum (fuming sulfuric acid) and chlorosulfonic acid provides the necessary reactivity to functionalize the aromatic ring.[5]
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established patent literature, providing a self-validating workflow.[5]
-
Initial Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, add 42 g of 30% oleum. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Starting Material: Dissolve 29 g of 2-bromoethyl-benzene in 13 g of acetonitrile. Add this solution dropwise to the cooled oleum, ensuring the internal temperature does not exceed 25°C. The acetonitrile acts as a solvent and moderates the reaction.
-
Addition of Chlorosulfonic Acid: Gently heat the mixture in an oil bath to 40-60°C. At this temperature, add 46 g of chlorosulfonic acid dropwise. This combination of reagents ensures efficient sulfonation to the para position, driven by the steric and electronic properties of the ethylbenzene derivative.
-
Reaction Completion: After the addition is complete, heat the reaction mixture for an additional hour at 100-120°C to drive the reaction to completion, forming the sulfonyl chloride intermediate.
-
Workup and Isolation: Carefully pour the hot reaction mixture onto 500 mL of ice. The intermediate, 4-(2-bromoethyl)benzenesulfonyl chloride, will precipitate. Isolate the precipitate by suction filtration and wash it three times with ice-cold water.
-
Hydrolysis: Transfer the crude sulfonyl chloride to a flask containing a mixture of water and acetonitrile. Reflux the mixture until the hydrolysis to the sulfonic acid is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Final Product Isolation: The resulting acidic solution contains the final product. For applications requiring the sodium salt, the solution can be neutralized to a pH of 6.5 with sodium hydroxide and concentrated to yield the sodium salt mixed with sodium chloride.[5] For the free acid, further purification via recrystallization from a suitable solvent system like heptane may be performed on the intermediate before hydrolysis.[5]
Reactivity and Application in Drug Development
The synthetic value of this compound lies in its orthogonal reactivity. The two functional groups can be addressed under different reaction conditions.
-
Sulfonic Acid Group: As a strong acid, it can remain as a sulfonate anion under a wide range of pH conditions, imparting water solubility to a target molecule. This is a critical parameter in drug design for improving pharmacokinetic profiles.
-
Bromoethyl Group: This is a potent electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the 4-sulfophenethyl moiety to a molecule of interest.
Conceptual Application Workflow: Nucleophilic Substitution
Caption: General workflow for using the title compound as an alkylating agent.
This reactivity makes it an ideal building block for:
-
Linker Chemistry: Introducing a soluble, rigid spacer into complex molecules like antibody-drug conjugates (ADCs) or PROTACs.
-
Synthesis of Ion-Exchange Resins: The sulfonic acid group can be incorporated into polymer backbones.
-
Preparation of Novel Surfactants and Dyes: As suggested by its appearance in patent literature for dye synthesis.[5]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase (RP) method is highly effective for its analysis.[6]
Protocol: Reverse-Phase HPLC Analysis
-
Column Selection: A C18 or similar non-polar stationary phase column (e.g., Newcrom R1) is suitable.[6]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of acetonitrile and water, with an acidic modifier.[6] A typical composition would be 30:70 (v/v) Acetonitrile:Water with 0.1% phosphoric acid or formic acid.
-
Causality: The acetonitrile acts as the organic modifier, controlling the retention time. The acidic modifier (phosphoric or formic acid) is crucial for protonating the sulfonic acid group, minimizing peak tailing and ensuring a sharp, symmetrical peak shape. Formic acid is preferred for Mass Spectrometry (MS) compatibility.[6]
-
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV, at 254 nm (or as determined by a UV scan).
-
Column Temperature: 30°C
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak corresponding to this compound. Purity is determined by the area percentage of the main peak. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its hazardous properties.
-
Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[7][9] It is corrosive and requires the use of appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2][9] Work in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The material is hygroscopic and should be protected from moisture.[1] It is incompatible with strong oxidizing agents, strong bases, and amines.[2]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local regulations.[9]
References
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet - this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. fishersci.es [fishersci.es]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 54322-31-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 7. This compound | 54322-31-5 | TCI EUROPE N.V. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aablocks.com [aablocks.com]
Spectroscopic Unveiling of 4-(2-Bromoethyl)benzenesulfonic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Bromoethyl)benzenesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to elucidate the structural features of the molecule. This approach, combining theoretical predictions with established spectroscopic principles, offers a robust framework for the characterization of this and similar organic compounds.
Introduction to this compound
This compound is an organosulfur compound with the molecular formula C₈H₉BrO₃S and a molecular weight of approximately 265.13 g/mol .[1] Its structure features a benzene ring substituted with a sulfonic acid group and a 2-bromoethyl group at the para position. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54322-31-5 | [1] |
| Molecular Formula | C₈H₉BrO₃S | [1] |
| Molecular Weight | 265.13 g/mol | [1] |
| Physical State | Solid | |
| Color | White | |
| Melting Point | 86 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimentally acquired NMR spectra in public databases, the following data and interpretations are based on predictions generated using validated computational methods.
¹H NMR Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.4 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~3.7 | Triplet | 2H | -CH₂-Br |
| ~3.2 | Triplet | 2H | Ar-CH₂- |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonic acid group (H-2 and H-6) are expected to be deshielded and appear at a higher chemical shift (~7.8 ppm) compared to the protons meta to the sulfonic acid group (H-3 and H-5, ~7.4 ppm).
The ethyl chain will give rise to two triplets. The methylene group attached to the bromine atom (-CH₂-Br) is expected to be more deshielded due to the electronegativity of bromine, appearing around 3.7 ppm. The methylene group attached to the aromatic ring (Ar-CH₂-) will likely resonate at a slightly lower chemical shift, around 3.2 ppm. The triplet splitting pattern for both methylene groups is due to the coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic (C-1) |
| ~140 | Aromatic (C-4) |
| ~129 | Aromatic (C-3, C-5) |
| ~127 | Aromatic (C-2, C-6) |
| ~38 | Ar-CH₂- |
| ~32 | -CH₂-Br |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals. The four signals in the aromatic region correspond to the four chemically non-equivalent carbon atoms of the 1,4-disubstituted benzene ring. The carbon atom attached to the sulfonic acid group (C-1) and the carbon atom attached to the ethyl group (C-4) are quaternary and will appear as weak signals at approximately 145 ppm and 140 ppm, respectively. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will appear as more intense signals around 127 ppm and 129 ppm.
The two aliphatic carbons of the bromoethyl group are expected to resonate at higher field. The carbon atom attached to the aromatic ring (Ar-CH₂-) will likely appear around 38 ppm, while the carbon atom bonded to the bromine atom (-CH₂-Br) is expected at a slightly upfield position around 32 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the compound contains a highly polar sulfonic acid group.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
Instrumental Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The following predicted IR data highlights the key vibrational modes expected for this compound.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad, Strong | O-H stretch (sulfonic acid, H-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1475 | Medium | Aromatic C=C stretch |
| 1250-1150 | Strong | S=O asymmetric stretch |
| 1050-1000 | Strong | S=O symmetric stretch |
| 690-500 | Strong | C-Br stretch |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by the strong and broad absorption of the O-H stretching vibration of the sulfonic acid group, typically appearing in the 3400-2800 cm⁻¹ region due to extensive hydrogen bonding. The aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group should appear between 2960 and 2850 cm⁻¹.
The characteristic absorptions of the sulfonyl group (S=O) are expected to be strong and prominent. The asymmetric and symmetric stretching vibrations will likely appear in the regions of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1475 cm⁻¹. Finally, a strong absorption in the fingerprint region, between 690 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.
Instrumental Setup and Data Acquisition
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. The following data is based on predicted mass-to-charge ratios (m/z) for various adducts of this compound.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 264.95288 |
| [M+Na]⁺ | 286.93482 |
| [M-H]⁻ | 262.93832 |
Source: Predicted data from PubChemLite.[2]
Interpretation of the Predicted Mass Spectrum
In a positive ion mode mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 264.95. The presence of a sodium adduct [M+Na]⁺ at m/z 286.93 is also possible. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 262.94.
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments, with the two peaks having nearly equal intensity.
Expected Fragmentation Pattern
Under electron ionization (EI), significant fragmentation is expected. Key fragmentation pathways could include:
-
Loss of the bromoethyl group: Cleavage of the C-C bond between the aromatic ring and the ethyl group.
-
Loss of SO₃: A common fragmentation for sulfonic acids.
-
Loss of HBr: Elimination of hydrogen bromide from the ethyl chain.
-
Benzylic cleavage: Cleavage of the bond between the two methylene groups of the ethyl chain.
Experimental Protocol for Mass Spectrometry (Direct Inlet Probe)
For a solid, non-volatile compound like this compound, a direct inlet probe with electron ionization (EI) is a suitable method for analysis.
Sample Preparation and Introduction
-
Sample Loading: Place a small amount of the solid sample into a capillary tube.
-
Probe Insertion: Insert the capillary tube into the direct inlet probe.
-
Introduction into MS: Introduce the probe into the mass spectrometer's ion source through a vacuum lock.
Instrumental Setup and Data Acquisition
-
Ionization Mode: Select Electron Ionization (EI) mode.
-
Heating Program: Gradually heat the probe to volatilize the sample into the ion source.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and expected fragments.
-
Data Acquisition: Acquire the mass spectrum.
Caption: General workflow for Direct Inlet Probe Mass Spectrometry.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predicted NMR, IR, and MS data. The analysis of the expected spectral features, in conjunction with established principles of spectroscopic interpretation, offers a comprehensive understanding of the molecule's structure. The provided experimental protocols serve as a practical guide for researchers seeking to acquire and interpret spectroscopic data for this and similar compounds. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure elucidation.
References
-
U.S. Environmental Protection Agency. "Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details." [Link]
-
SIELC Technologies. "Benzenesulfonic acid, 4-(2-bromoethyl)-." [Link]
-
PubChemLite. "this compound (C8H9BrO3S)." [Link]
Sources
A Comprehensive Technical Guide to 4-(2-Bromoethyl)benzenesulfonic Acid: A Key Intermediate in Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(2-Bromoethyl)benzenesulfonic acid, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will dissect its molecular architecture, outline a robust synthetic pathway with mechanistic insights, and discuss its reactivity profile. The dual functionality of a reactive alkyl bromide and a strongly acidic sulfonic acid group makes this molecule a versatile building block for creating complex molecular scaffolds, particularly in the development of novel pharmaceutical agents. This document serves as a practical resource for scientists aiming to leverage the unique chemical properties of this reagent in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is an aromatic sulfonic acid substituted with a bromoethyl group at the para position. This structure provides two distinct reactive centers, which is the foundation of its utility in organic synthesis.
-
IUPAC Name: 4-(2-Bromoethyl)benzene-1-sulfonic acid[1]
-
Synonyms: Benzenesulfonic acid, 4-(2-bromoethyl)-; p-(2-Bromoethyl)benzenesulfonic acid[2]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Physical State | Solid, white to light yellow powder or crystals | [3][5] |
| Melting Point | 82.0 - 86.0 °C | [5] |
| Purity | Typically ≥97.0% | [3][4][5] |
| Key Characteristic | Hygroscopic | [3][5] |
| InChI Key | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [2][4] |
Molecular Structure and Visualization
The molecule consists of a central benzene ring, functionalized with a sulfonic acid group (-SO₃H) and a 2-bromoethyl group (-CH₂CH₂Br) at positions 1 and 4, respectively. The sulfonic acid group is strongly electron-withdrawing and highly acidic, while the bromoethyl group provides a reactive electrophilic site for nucleophilic substitution reactions.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, add 30% oleum (fuming sulfuric acid). Cool the flask in an ice bath to maintain a low temperature.
-
Expert Insight: Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, is a highly potent sulfonating agent. The active electrophile is SO₃. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions.
-
-
Addition of Substrate: Dissolve 2-bromoethyl-benzene in acetonitrile and add it dropwise to the cooled oleum. The temperature must be carefully monitored and kept below 25°C. [6] * Expert Insight: Acetonitrile serves as a solvent to moderate the reaction. The slow, dropwise addition ensures that the heat generated can be effectively dissipated by the ice bath.
-
Introduction of Second Reagent: Following the initial addition, heat the mixture to 40-60°C. At this temperature, add chlorosulfonic acid dropwise. [6]After the addition is complete, increase the temperature and heat for an additional hour at 100-120°C.
-
Expert Insight: Chlorosulfonic acid is another powerful sulfonating agent that helps drive the reaction to completion, forming the intermediate sulfonyl chloride. The staged temperature increase ensures controlled reaction progression.
-
-
Workup and Hydrolysis: Carefully pour the reaction mixture onto a large volume of ice. The resulting precipitate, 4-(2-bromoethyl)benzenesulfonyl chloride, is collected by suction filtration and washed with ice-cold water. [6] * Expert Insight: Quenching on ice serves two purposes: it safely neutralizes any remaining reactive sulfonating agents and precipitates the less water-soluble sulfonyl chloride intermediate.
-
Final Product Formation: The crude sulfonyl chloride is then refluxed in a mixture of water and acetonitrile. The reaction is monitored until completion (e.g., by TLC). This step hydrolyzes the sulfonyl chloride to the desired sulfonic acid. [6] * Expert Insight: The hydrolysis of the sulfonyl chloride is a standard procedure to generate the corresponding sulfonic acid. The strongly acidic solution contains the final product. For applications requiring the salt form, a careful neutralization with a base like sodium hydroxide can be performed to yield the sodium sulfonate salt. [6]
Reactivity and Applications in Drug Development
The synthetic value of this compound lies in its orthogonal reactivity. The two functional groups can be addressed under different reaction conditions, making it a valuable building block.
-
The Sulfonic Acid Group: As a strong acid, this group imparts high water solubility. [7]It can act as a strong acid catalyst in reactions like esterifications and dehydrations. [8]In pharmaceutical sciences, sulfonic acids are frequently used to form stable, water-soluble salts with basic drug molecules, thereby improving their bioavailability. [9]
-
The Bromoethyl Group: The primary bromide is a good leaving group, making the terminal carbon a potent electrophile for Sₙ2 reactions. This "handle" allows for the covalent attachment of the entire 4-(sulfophenyl)ethyl moiety to nucleophilic substrates such as amines, thiols, or phenoxides. This is particularly relevant in medicinal chemistry for constructing complex molecules. For instance, benzenesulfonamide derivatives, which can be synthesized from precursors like this, have shown significant potential as anticancer agents. [10][11]The ability to introduce a polar, acidic group via a stable C-C linker is a powerful strategy in drug design to modulate physicochemical properties like solubility and target binding.
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for assessing the purity of this compound. A mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) provides good separation. [2]This method is also suitable for pharmacokinetic studies, tracking the compound in biological matrices. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. The aromatic protons will show characteristic splitting patterns for a 1,4-disubstituted benzene ring, while the ethyl protons will appear as two distinct triplets.
Safety and Handling
This compound is classified as a corrosive solid and requires careful handling.
-
Hazard Class: 8 (Corrosive) [3]* Primary Hazards: Causes severe skin burns and eye damage. [5]* Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is hygroscopic and should be stored under an inert atmosphere to prevent degradation. [3][5]
Conclusion
This compound is a highly functionalized and synthetically versatile intermediate. Its dual reactivity allows for its use as a catalyst, a solubilizing agent, and, most importantly, as a structural building block for introducing the sulfophenylethyl group into target molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel and functional chemical entities.
References
- U.S. Environmental Protection Agency (EPA). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID0068945]
- SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. [URL: https://sielc.com/product/benzenesulfonic-acid-4-2-bromoethyl/]
- Lab Pro Inc. This compound, 5G - B2006-5G. [URL: https://labproinc.com/products/4-2-bromoethyl-benzenesulfonic-acid-5g]
- ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/synthesis/54322-31-5.htm]
- MOLBASE. 4-bromo-benzenesulfonic acid-(2-methanesulfonyl-ethyl ester). [URL: https://www.molbase.
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93de2e53]
- PubChemLite. This compound (C8H9BrO3S). [URL: https://pubchemlite.org/compound/CID103071]
- Tokyo Chemical Industry Co., Ltd. This compound. [URL: https://www.tcichemicals.com/JP/ja/p/B2006]
- TCI Chemicals. This compound. [URL: https://www.tcichemicals.com/US/en/p/B2006]
- Sigma-Aldrich. This compound | 54322-31-5. [URL: https://www.sigmaaldrich.com/product/aablocks/aabh93de2e53]
- NIST. Benzenesulfonic acid, 4-methyl-, ethyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C80400]
- Wikipedia. Benzenesulfonic acid. [URL: https://en.wikipedia.org/wiki/Benzenesulfonic_acid]
- Elchemy. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [URL: https://www.elchemy.com/blogs/benzenesulfonic-acid-uses]
- Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
- MDPI. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [URL: https://www.mdpi.com/2073-4409/11/18/2861]
- American Chemical Society. (2023). Benzenesulfonic acid. [URL: https://www.acs.org/molecule-of-the-week/archive/b/benzenesulfonic-acid.html]
- MDPI. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [URL: https://www.mdpi.com/1420-3049/26/11/3411]
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.10%3A_Synthesis_of_Polysubstituted_Benzenes]
- PubChem. 4-Bromo-2-chlorobenzenesulfonic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20316204]
- MDPI. (2002). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [URL: https://www.mdpi.com/1422-8599/2002/3/M278]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 54322-31-5 [sigmaaldrich.com]
- 5. This compound | 54322-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 4-(2-Bromoethyl)benzenesulfonic acid
This guide provides a comprehensive technical overview of the solubility and stability of 4-(2-Bromoethyl)benzenesulfonic acid, a compound of significant interest in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for handling and analyzing this molecule.
Introduction to this compound
This compound (CAS No. 54322-31-5) is an organosulfur compound with the molecular formula C8H9BrO3S.[1] It belongs to the class of aromatic sulfonic acids, which are known for their strong acidic nature and utility as intermediates in organic synthesis. The presence of both a reactive bromoethyl group and a strongly acidic sulfonic acid moiety makes this molecule a versatile building block in the synthesis of various pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development processes.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive understanding of the solubility of this compound in various solvent systems is essential for designing appropriate experimental conditions and developing robust formulations.
Aqueous Solubility
Aromatic sulfonic acids are generally water-soluble due to the polarity of the sulfonic acid group.[2] Benzenesulfonic acid, the parent compound, is highly soluble in water.[3] The aqueous solubility of this compound is expected to be significant, though potentially influenced by the bromoethyl group.
Table 1: Predicted and Experimentally Relevant Aqueous Solubility Data
| pH | Temperature (°C) | Solubility (g/L) | Method |
| Acidic (e.g., 1.2) | 25 | Data not available | Shake-Flask Method[4] |
| Neutral (e.g., 6.8) | 25 | Data not available | Shake-Flask Method[4] |
| Basic (e.g., 7.4) | 25 | Data not available | Shake-Flask Method[4] |
Organic Solvent Solubility
The solubility in organic solvents is crucial for purification, reaction chemistry, and the development of non-aqueous formulations. The presence of the benzene ring and the ethyl chain suggests some solubility in organic solvents.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 4.3 | Soluble | Similar to methanol. |
| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent.[5] |
| Dichloromethane | 3.1 | Sparingly Soluble | Lower polarity. |
| Diethyl Ether | 2.8 | Insoluble | Nonpolar solvent.[6] |
| Benzene | 2.7 | Slightly Soluble | Aromatic character may promote some interaction.[6] |
Note: These are predictions based on the chemical structure and general properties of related compounds.
Experimental Protocol for Solubility Determination
A robust and reliable method for determining solubility is the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[4][7]
Step-by-Step Methodology: Shake-Flask Solubility Assay
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.[8]
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the solid phase from the saturated solution. Syringe filters with a chemically compatible membrane (e.g., PTFE for organic solvents) are recommended.
-
Quantification: Accurately dilute a known aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calculation: Determine the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound under the tested conditions.
Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The use of a validated HPLC method for quantification ensures accuracy and specificity, allowing for the separation of the parent compound from any potential impurities or degradants.[9]
Stability Profile
Assessing the chemical stability of a compound is a cornerstone of drug development, providing critical information for determining storage conditions, shelf-life, and potential degradation pathways.[10] Forced degradation studies are intentionally conducted under more severe conditions than accelerated stability studies to rapidly identify potential degradation products.[11]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The bromoethyl group is susceptible to nucleophilic substitution by water, particularly at non-neutral pH, which could lead to the formation of 4-(2-hydroxyethyl)benzenesulfonic acid.
-
Elimination: Under basic conditions, an elimination reaction could occur, yielding 4-vinylbenzenesulfonic acid.[12]
-
Desulfonation: Aromatic sulfonic acids can undergo desulfonation when heated in water, typically at elevated temperatures (around 200°C for benzenesulfonic acid), reverting to the parent aromatic ring and sulfuric acid.[6] Microbial degradation can also lead to desulfonation.[13][14]
-
Oxidation: While the benzene ring and sulfonic acid group are relatively stable to oxidation, the ethyl bridge could be a site for oxidative attack.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules.
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is necessary to gain a comprehensive understanding of the compound's stability.[15] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[15]
Step-by-Step Methodology: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.[15]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and elevated temperatures (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same temperature conditions as the acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the sample at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.
Trustworthiness Through Self-Validating Systems: The use of a stability-indicating analytical method is crucial. This method must be validated to demonstrate that it can separate the intact parent compound from all potential degradation products and impurities, ensuring that the measured decrease in the parent peak is a true reflection of its degradation.[16][17]
Visualization of Workflows
Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Forced Degradation Study Logic
Caption: Logic Flow for a Forced Degradation Study.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and drug development. This guide has provided a framework for systematically evaluating these critical parameters, grounded in established scientific principles and methodologies. The protocols outlined for solubility determination and forced degradation studies are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. By adhering to these principles, researchers can confidently characterize this important molecule, paving the way for its effective use in the synthesis of novel therapeutics and other advanced materials.
References
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
J. P. Sci. (2020). a review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
US EPA. (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS. Retrieved from [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
PubMed. (n.d.). Mechanochemical degradation of aromatic sulfonic acids. Retrieved from [Link]
-
ResearchGate. (2019, August 10). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzenesulphonic acid [himedialabs.com]
- 3. acs.org [acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iajps.com [iajps.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. researchgate.net [researchgate.net]
- 14. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Alkylation Mechanism of 4-(2-Bromoethyl)benzenesulfonic Acid
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 4-(2-Bromoethyl)benzenesulfonic acid as an alkylating agent. This bifunctional molecule possesses a primary alkyl halide for covalent bond formation and a sulfonic acid group that modulates its physicochemical properties. While direct literature on this specific reagent is sparse[1], its reactivity can be confidently inferred from well-established principles of organic chemistry. The core of its alkylating activity proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the strongly electron-withdrawing sulfonic acid group in the para position is expected to enhance the electrophilicity of the reaction center, thereby influencing reaction kinetics. This guide will dissect the primary SN2 pathway, explore potential competing reactions such as E2 elimination, and provide exemplary protocols for its application in synthetic chemistry, offering valuable insights for researchers in drug development and materials science.
Part 1: Molecular Profile of this compound
This compound is a unique reagent characterized by two distinct functional moieties on a central benzene ring: an electrophilic alkylating arm and a highly polar, acidic group. This dual nature makes it a valuable tool for introducing a sulfonated phenyl ring onto various nucleophilic substrates.
Chemical Structure and Properties
The molecule's structure dictates its function. The bromoethyl group serves as the reactive handle for alkylation, while the sulfonic acid group imparts properties like aqueous solubility and can serve as a handle for further chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 54322-31-5 | [2][3] |
| Molecular Formula | C₈H₉BrO₃S | [1] |
| Molecular Weight | 265.13 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| InChIKey | XRPCDXSRXPQUKT-UHFFFAOYSA-N | [1][3] |
Synthetic Origin
The compound is typically synthesized via electrophilic aromatic substitution on (2-bromoethyl)benzene. A common patented method involves sulfonation using fuming sulfuric acid (oleum) and chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride to yield the final sulfonic acid product.[4] This synthesis confirms the stability of the bromoethyl group under strongly acidic conditions.
Part 2: The Core Mechanism of Alkylation
The alkylating potential of this compound is centered on the reactivity of the primary alkyl bromide. The reaction mechanism is dominated by the SN2 pathway, a cornerstone of nucleophilic substitution chemistry.
The Predominant SN2 Pathway
For primary alkyl halides like the bromoethyl group, the SN2 mechanism is highly favored over the SN1 pathway, which would require the formation of a less stable primary carbocation.[5] The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time the bromide leaving group departs.[5]
Key Characteristics of the SN2 Mechanism:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile.
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center.
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Caption: The SN2 alkylation mechanism.
The Influence of the Benzenesulfonic Acid Group
The sulfonic acid moiety (-SO₃H) is a powerful electron-withdrawing group.[6] Positioned para to the bromoethyl side chain, it influences the reaction in two primary ways:
-
Inductive Effect: The -SO₃H group withdraws electron density from the benzene ring through the sigma framework. This inductive pull extends to the ethyl side chain, making the carbon atom bonded to the bromine (the α-carbon) more electron-deficient and therefore more electrophilic. This enhanced electrophilicity can lead to an increased rate of reaction with nucleophiles compared to an unsubstituted analogue like (2-bromoethyl)benzene.
-
Solubility and Steric Profile: The highly polar sulfonic acid group can significantly alter the reagent's solubility, allowing for reactions in a broader range of solvent systems, including polar protic solvents. Its placement at the para position ensures it does not sterically hinder the nucleophile's approach to the reaction center, preserving the efficiency of the SN2 pathway.
Part 3: Kinetics and Competing Pathways
A comprehensive understanding of an alkylating agent requires analyzing not only the primary reaction pathway but also the factors that control its rate and the potential for side reactions.
Factors Governing SN2 Reaction Rate
The efficiency of alkylation using this compound is governed by classic SN2 kinetics. Optimizing these parameters is key to achieving high yields.
| Factor | Effect on SN2 Rate | Rationale |
| Nucleophile Strength | Increases Rate. Stronger, less hindered nucleophiles react faster. | A more potent nucleophile can more effectively attack the electrophilic carbon. |
| Solvent | Polar Aprotic Favored. Solvents like DMF, DMSO, or acetonitrile enhance the rate. | These solvents solvate the cation but not the nucleophile, increasing its effective reactivity. |
| Leaving Group | Good. Bromide (Br⁻) is an effective leaving group, facilitating the reaction. | The stability of the resulting bromide anion allows it to readily depart during the transition state. |
| Temperature | Increases Rate. Higher temperatures provide the necessary activation energy. | Caution is advised, as higher temperatures can also promote side reactions like elimination. |
Competing Side Reaction: E2 Elimination
The primary competing pathway for SN2 in alkyl halides is the E2 (bimolecular elimination) reaction. This pathway is favored by the use of strong, sterically hindered bases.[7] In this mechanism, the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond.
With this compound, the E2 product would be 4-vinylbenzenesulfonic acid.
Caption: The E2 elimination side reaction pathway.
To favor the desired SN2 alkylation, one should employ strong but non-hindered nucleophiles and avoid strongly basic, sterically bulky reagents. If a base is required to neutralize acid generated during the reaction, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is preferred.
Part 4: Experimental Protocols and Workflow
The true utility of a reagent is demonstrated through its practical application. The following protocols are exemplary, providing a robust framework for utilizing this compound in a laboratory setting.
General Experimental Workflow
A typical alkylation experiment follows a logical progression from setup to analysis, ensuring reproducibility and safety.
Caption: General workflow for an SN2 alkylation reaction.
Exemplary Protocol: N-Alkylation of Benzylamine
This protocol details the alkylation of a primary amine, a common transformation in pharmaceutical chemistry.
-
Objective: To synthesize 4-(2-(benzylamino)ethyl)benzenesulfonic acid.
-
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, add benzylamine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. This will act as a base to neutralize the HBr byproduct.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the dissolved alkylating agent dropwise to the stirring amine solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
The resulting crude product can be purified by reverse-phase column chromatography or recrystallization from an appropriate solvent system (e.g., water/isopropanol).
-
Part 5: Conclusion and Future Outlook
This compound is a potent alkylating agent whose reactivity is governed by the SN2 mechanism. Its bifunctional nature—a reactive bromoethyl group for covalent modification and a polar sulfonic acid group for modulating physical properties—makes it a highly versatile reagent. The electron-withdrawing nature of the sulfonic acid group likely accelerates the rate of nucleophilic substitution at the para-position. By carefully selecting non-basic nucleophiles and polar aprotic solvents, chemists can leverage this reagent to achieve efficient alkylation while minimizing elimination side reactions.
Future research should focus on quantifying the kinetic impact of the sulfonic acid group through comparative studies with its non-sulfonated analogues. Furthermore, its application in bioconjugation, surface modification, and the synthesis of novel pharmaceutical intermediates represents a promising avenue for continued exploration.
References
- ATTO-TEC GmbH; Kemnitzer, Norbert; Zilles, Alexander; Drexhage, Karl-Heinz; Hamers-Schneider, Monika; Arden-Jacob, Jutta. (2019).
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene? [Link]
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. [Link]
-
OChemTutor. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]
-
Norris, J. (2018). Using sulfonic acid as a blocking group. YouTube. [Link]
-
Organic Chemistry Portal. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]
-
PubChemLite. This compound (C8H9BrO3S). [Link]
-
Drugs.com. Alkylating agents. [Link]
-
PubMed, National Institutes of Health. (2007). Alkylation of phenol: a mechanistic view. [Link]
-
SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. [Link]
-
US EPA. Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. [Link]
-
Leah4sci. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
-
National Institutes of Health. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
PennState College of Earth and Mineral Sciences. Alkylation. [Link]
-
Chemistry with Caroline. (2022). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). YouTube. [Link]
-
National Institutes of Health. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
-
Wikipedia. Alkylation unit. [Link]
-
Roxi Hulet. (2020). 22.5 Alkylation via Enolates. YouTube. [Link]
Sources
- 1. PubChemLite - this compound (C8H9BrO3S) [pubchemlite.lcsb.uni.lu]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound | 54322-31-5 [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Bromoethyl)benzenesulfonic Acid
Introduction: Understanding the Reagent
4-(2-Bromoethyl)benzenesulfonic acid, and its commonly used sodium salt, are versatile reagents in the fields of organic synthesis and pharmaceutical development. Their utility lies in the bifunctional nature of the molecule, possessing both a reactive bromoethyl group and a highly polar sulfonic acid or sulfonate moiety. This structure allows for its use as a building block in the synthesis of a wide array of compounds, including pharmaceutical intermediates and other specialty chemicals. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this compound, designed for the discerning researcher in a professional laboratory setting.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage. The primary risk stems from its acidic nature and the presence of the bromoethyl group, which can act as an alkylating agent.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
This data is a synthesis from multiple Safety Data Sheets (SDS) and may vary slightly between suppliers. Always consult the specific SDS for the material you are using.
The causality behind these classifications is clear: the sulfonic acid group is strongly acidic, leading to immediate corrosive effects on contact with skin or eyes. The bromoethyl group, while less acutely hazardous, presents a potential for alkylation of biological macromolecules, which underscores the importance of avoiding exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Primary Engineering Controls
The primary line of defense is to handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood serves a dual purpose: it provides a physical barrier between the researcher and the chemical, and its ventilation system captures and removes any dust or vapors that may be generated, preventing inhalation. The ventilation should be adequate to maintain airborne concentrations below any established exposure limits.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a comprehensive PPE regimen is essential for safeguarding against accidental contact.
-
Eye and Face Protection: Given the severe eye damage classification, standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield worn over chemical splash goggles is strongly recommended.
-
Hand Protection: Impervious gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are a baseline requirement in any laboratory setting.
-
Respiratory Protection: If handling the solid material outside of a fume hood or if there is a potential for generating significant dust, a NIOSH-approved respirator equipped with a particulate filter is necessary. However, the primary goal should always be to handle the compound in a manner that does not generate dust, making respiratory protection a secondary measure.
Safe Handling and Experimental Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound.
Procedural Best Practices
-
Preparation: Before any work begins, ensure that the fume hood is operational and that a safety shower and eyewash station are readily accessible. Assemble all necessary equipment and reagents to avoid having to leave the immediate work area during the procedure.
-
Weighing and Transfer: When weighing the solid material, do so within the fume hood. Use a disposable weighing boat or line the balance with weighing paper to facilitate complete transfer and minimize contamination of the balance. Transfer the solid to the reaction vessel using a powder funnel to prevent spillage.
-
Dissolution: When dissolving the solid, add the solvent slowly and in a controlled manner to avoid splashing. Be mindful of any potential exothermic reactions, especially when using protic solvents.
-
Reaction Monitoring: During the course of the reaction, maintain the setup within the fume hood. Use appropriate techniques for sampling and analysis that minimize the potential for exposure.
-
**Work
Methodological & Application
Application Notes and Protocols: Site-Specific Protein Modification using 4-(2-Bromoethyl)benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Tool for Cysteine-Directed Protein Bioconjugation
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins for a myriad of research applications. The ability to append synthetic molecules to proteins in a controlled and site-specific manner is paramount to preserving the native structure and function of the protein while introducing new functionalities.[1] Traditional methods often target highly abundant amino acid residues like lysine, which can lead to heterogeneous products with compromised activity. Consequently, there is a growing demand for reagents that can selectively target less abundant and uniquely reactive residues, such as cysteine.
This guide details the application of 4-(2-Bromoethyl)benzenesulfonic acid , a bifunctional reagent poised for the site-selective modification of cysteine residues in proteins. This compound features a reactive bromoethyl group, an electrophilic moiety that can readily undergo nucleophilic substitution with the thiol side chain of cysteine, and a benzenesulfonic acid group, which imparts high water solubility to the reagent and the resulting conjugate. The sulfonic acid group is a strong acid, ensuring that the reagent is charged and less likely to penetrate cell membranes, making it particularly suitable for the modification of extracellular proteins or proteins in cell-free systems. While direct literature on the extensive use of this compound in protein modification is emerging, its reactivity can be inferred from similar bromoalkylating agents.[2] This document provides a comprehensive overview of its chemical properties, a detailed protocol for protein modification, and methods for the characterization of the resulting bioconjugates, all grounded in established principles of protein chemistry.
Chemical Properties and Reactivity
This compound is a solid at room temperature with a molecular weight of 265.12 g/mol .[3][4] It is crucial to handle this compound with appropriate safety precautions, as it is classified as a substance that can cause severe skin burns and eye damage.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₃S | [3][5] |
| Molecular Weight | 265.12 g/mol | [3][5] |
| Appearance | White to light yellow powder/crystal | [3] |
| CAS Number | 54322-31-5 | [3] |
| Purity | >97.0% (HPLC) | [3] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [3] |
The primary mechanism of action for protein modification involves the S-alkylation of cysteine residues. The thiol group of a cysteine side chain is a potent nucleophile, particularly at a pH above its pKa (~8.5), where it exists predominantly in the thiolate form. This thiolate anion attacks the electrophilic carbon of the bromoethyl group in an SN2 reaction, displacing the bromide ion and forming a stable thioether bond.
Figure 1: Reaction mechanism of cysteine modification.
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with this compound. Optimization of reaction conditions, including pH, temperature, and reagent concentrations, is recommended for each specific protein.
Protocol 1: Cysteine-Directed Protein Modification
This protocol is designed for proteins with accessible cysteine residues.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Desalting columns or dialysis cassettes for buffer exchange
-
Spectrophotometer for protein concentration determination
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing reducing agents (e.g., DTT), these must be removed prior to the reaction. This can be achieved by dialysis or using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer immediately before use.
-
-
Modification Reaction:
-
Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and quenching agent by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the modified protein using a standard protein assay (e.g., Bradford or BCA).
-
Assess the extent of modification using techniques such as mass spectrometry (see Protocol 2).
-
Figure 2: Workflow for cysteine-directed protein modification.
Protocol 2: Characterization of Modified Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification and determine the site of modification.
Materials:
-
Modified protein from Protocol 1
-
Unmodified protein (control)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 10 mM DTT
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Take an aliquot of the modified and unmodified protein (e.g., 20 µg).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
Acidify the digested samples with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
The mass of a peptide containing a modified cysteine will be increased by the mass of the added moiety (C₈H₈O₃S = 184.02 Da).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides.
-
Specify the mass shift of 184.02 Da on cysteine as a variable modification in the search parameters.
-
Manual inspection of the MS/MS spectra can confirm the site of modification.
-
Table 2: Expected Mass Shifts for Modified Amino Acids
| Amino Acid | Modification | Mass Shift (Da) |
| Cysteine | S-alkylation with this compound | +184.02 |
Applications in Research and Drug Development
The site-specific modification of proteins with this compound opens up a range of possibilities in basic research and therapeutic development.
-
Antibody-Drug Conjugates (ADCs): The sulfonic acid moiety can improve the pharmacokinetic properties of ADCs by increasing their hydrophilicity.
-
Protein Labeling: The modified protein can be further functionalized by targeting the sulfonic acid group, although this is less common than targeting other functional groups. The primary utility is the introduction of a stable, charged modification.
-
Biophysical Studies: The introduction of a charged and bulky group can be used to probe protein structure and function.
-
Proteomics: This reagent can be used as a probe for accessible cysteine residues in proteomic studies.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Modification Efficiency | - Incomplete removal of reducing agents- Suboptimal pH- Insufficient reagent concentration or incubation time- Inaccessible cysteine residues | - Ensure complete removal of reducing agents before reaction.- Optimize reaction pH (typically 7.5-8.5).- Increase the molar excess of the reagent and/or incubation time.- Consider partial denaturation of the protein if cysteine accessibility is an issue. |
| Protein Precipitation | - Protein instability under reaction conditions | - Perform the reaction at a lower temperature (4°C).- Optimize the buffer composition (e.g., add stabilizing agents like glycerol). |
| Non-specific Modification | - Reaction with other nucleophilic residues (e.g., lysine, histidine) at high pH and reagent concentrations | - Lower the reaction pH (around 7.0-7.5) to favor cysteine modification.- Reduce the molar excess of the reagent. |
Safety and Handling
This compound is a corrosive substance and should be handled with care in a well-ventilated area.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]
Conclusion
This compound presents a valuable tool for the site-selective modification of cysteine residues in proteins. Its bifunctional nature, combining a reactive bromoethyl group with a solubilizing sulfonic acid moiety, makes it a promising reagent for the development of well-defined bioconjugates. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this reagent in their specific applications, from fundamental protein science to the development of novel protein-based therapeutics. As with any chemical modification strategy, careful optimization and thorough characterization of the final product are essential for success.
References
-
Francis Lab Berkeley. (n.d.). Protein Modification. Retrieved from [Link]1]
-
AA Blocks. (2025, January 18). Safety Data Sheet: this compound. Retrieved from aablocks.com.[5]
-
CEDA. (2019, February 26). SAFETY DATA SHEET. Retrieved from cedaindustrial.com.[6]
-
Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com.[7]
-
Thermo Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET. Retrieved from fishersci.com.[8]
Sources
- 1. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing redox cross-reactivity to profile distinct cysteine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coledeforest.com [coledeforest.com]
Application Notes and Protocols: Peptide Labeling with 4-(2-Bromoethyl)benzenesulfonic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of Sulfonate Labeling
In the dynamic landscape of peptide and protein research, the strategic modification of biomolecules is paramount for elucidating their function, tracking their cellular journey, and developing novel therapeutics. The introduction of charged moieties, such as sulfonic acid groups, offers a unique advantage by enhancing the hydrophilicity of peptides. This modification can significantly improve solubility, reduce non-specific binding, and provide a handle for purification and detection. 4-(2-Bromoethyl)benzenesulfonic acid emerges as a powerful reagent for this purpose, enabling the covalent attachment of a benzenesulfonic acid group to specific amino acid residues.
The bromoethyl functional group of this reagent provides a reactive site for nucleophilic substitution, primarily targeting the thiol group of cysteine residues. Under specific conditions, it can also react with the imidazole ring of histidine and the ε-amino group of lysine. The sulfonic acid group, being a strong acid, remains negatively charged over a wide pH range, thereby imparting a permanent negative charge to the labeled peptide. This property is particularly advantageous for applications requiring high aqueous solubility and for analytical techniques that separate molecules based on charge, such as ion-exchange chromatography.
This guide provides a comprehensive overview of the reaction protocol for labeling peptides with this compound, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for characterization of the final product.
Mechanism of Action: A Tale of Nucleophilic Attack
The core of the labeling reaction lies in the nucleophilic substitution reaction between a suitable amino acid side chain and the bromoethyl group of this compound. The reactivity of the targetable amino acids generally follows the order: Cysteine > Histidine > Lysine.
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction proceeds via an SN2 mechanism, where the thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. To favor the formation of the more reactive thiolate, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (~8.3).[1]
-
Histidine: The imidazole side chain of histidine can also act as a nucleophile. The reaction can occur at either the N1 or N3 position of the imidazole ring.[2] The reaction with histidine is generally slower than with cysteine and is favored at neutral to slightly alkaline pH.
-
Lysine: The primary amine of the lysine side chain is also nucleophilic. However, its reaction with this compound is generally less efficient compared to cysteine and histidine and often requires more forcing conditions, such as higher pH to deprotonate the amine, and may result in lower yields.[3][4]
The choice of reaction conditions, particularly pH, is crucial for directing the labeling to the desired amino acid residue and minimizing side reactions.
Reaction Pathway Diagram
Caption: Cysteine labeling with this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the labeling of a peptide containing a cysteine residue. Optimization of the reaction conditions may be necessary for different peptide sequences.
Materials and Reagents
-
Peptide containing a target amino acid (e.g., Cysteine)
-
This compound sodium salt
-
Reaction Buffer: 0.1 M Sodium phosphate buffer, pH 7.5-8.5
-
Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[5]
-
Solvents for HPLC: Solvent A (0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (0.1% TFA in acetonitrile).[5]
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for product characterization.[6][7]
Procedure
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has been stored in a buffer containing thiols (e.g., DTT), it must be removed prior to labeling. This can be achieved by dialysis, gel filtration, or using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Reaction Buffer. A concentration of 10-50 mM is typically sufficient. The reagent should be freshly prepared.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
-
Quenching the Reaction:
-
After the desired level of labeling is achieved, quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or DTT to consume any unreacted this compound. A final concentration of 10-20 mM of the quenching reagent is usually sufficient.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
-
The labeled peptide is purified from the reaction mixture using RP-HPLC.[5]
-
Inject the quenched reaction mixture onto a C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm. The labeled peptide will typically elute earlier than the unlabeled peptide due to its increased polarity.
-
Collect the fractions containing the purified labeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.[8] The mass of the labeled peptide should show an increase corresponding to the mass of the this compound moiety minus the mass of the bromine atom.
-
The purity of the labeled peptide can be assessed by analytical RP-HPLC.
-
Table 1: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate form, enhancing reaction efficiency.[1] |
| Molar Excess of Reagent | 10 - 50 fold | Drives the reaction to completion. The optimal ratio depends on the peptide and should be determined empirically. |
| Reaction Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and potential for side reactions or peptide degradation. |
| Reaction Time | 2 - 4 hours | Typically sufficient for achieving a high degree of labeling. Monitor progress with HPLC/MS. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH. | Ensure the reaction buffer pH is within the optimal range (7.5-8.5) for cysteine labeling. |
| Inactive reagent. | Prepare a fresh solution of this compound before each use. | |
| Presence of interfering substances. | Ensure the peptide solution is free from other nucleophiles or thiol-containing compounds. | |
| Multiple Labeled Species | Reaction with other amino acids (e.g., histidine, lysine). | Lower the pH to increase the selectivity for cysteine. Reduce the molar excess of the labeling reagent. |
| Oxidation of cysteine residues. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Peptide Precipitation | Poor solubility of the peptide or labeled product. | Try a lower peptide concentration or add a small amount of an organic co-solvent (e.g., DMSO, DMF) to the reaction buffer. |
Applications of Sulfonate-Labeled Peptides
The introduction of a sulfonic acid group can be beneficial for a variety of applications:
-
Improved Pharmacokinetics: The increased hydrophilicity can enhance the in vivo half-life of peptide drugs by reducing renal clearance.[9]
-
Enhanced Analytical Separation: The permanent negative charge facilitates separation by ion-exchange chromatography and can alter the retention time in reversed-phase chromatography, aiding in purification and analysis.[10]
-
Structural Studies: The charged tag can be used as a probe in NMR or other structural biology techniques to study peptide conformation and interactions.[11][12]
-
Mass Spectrometry: The fixed charge can simplify mass spectra and aid in peptide sequencing and identification.[6][13]
Conclusion
Labeling peptides with this compound is a robust and effective method for introducing a hydrophilic and negatively charged moiety. By carefully controlling the reaction conditions, researchers can achieve specific and efficient labeling of cysteine residues, thereby modifying the physicochemical properties of peptides for a wide range of applications in research and drug development. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists seeking to employ this powerful bioconjugation strategy.
References
-
Li, Y., et al. (2022). Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. JACS Au, 2(11), 2536–2545. [Link]
-
Marchetti-Deschmann, M., et al. (2009). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. PLoS ONE, 4(11), e7716. [Link]
-
Gupta, V., et al. (2017). Harnessing redox cross-reactivity to profile distinct cysteine modifications. Nature Chemical Biology, 13(7), 733–740. [Link]
-
JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. Retrieved from [Link]
-
Serrano, P., et al. (2011). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 76(2), 199–205. [Link]
-
Niketic, V., & Thomsen, J. (1981). Modification of Cysteine Residues with Sodium 2‐Bromoethanesulfonate. Journal of Applied Biochemistry, 3, 314-320. [Link]
-
Rizvi, S. M., et al. (2010). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of Proteomics, 73(10), 2009–2021. [Link]
-
Glogger, M., et al. (2021). Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]
-
Li, M., et al. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(14), 5364. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]
-
Paulsen, C. E., et al. (2020). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications, 11(1), 4833. [Link]
-
Jin, Y., et al. (2006). Analysis of peptide mixtures through convenient isotopic labeling and electrospray ionization-mass spectrometry. International Journal of Mass Spectrometry, 250(1-3), 51-59. [Link]
-
Moody, P., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(40), 12714–12718. [Link]
-
Ramirez, L. M., et al. (2013). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Protein Expression and Purification, 89(1), 63–68. [Link]
-
Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(3), 88–98. [Link]
-
Gehringer, M., et al. (2018). A simple method for developing lysine targeted covalent protein reagents. Scientific Reports, 8(1), 14331. [Link]
-
Pujals, S., et al. (2023). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Angewandte Chemie International Edition, 62(16), e202218816. [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Michlewska, S., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 22(19), 10761. [Link]
-
Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Annual Review of Physical Chemistry, 56, 433–466. [Link]
-
Reddy, T. R., et al. (2018). Conformational modulation of peptides using β-amino benzenesulfonic acid (SAnt). Organic & Biomolecular Chemistry, 16(30), 5439–5443. [Link]
-
Koniev, O., & Wagner, A. (2015). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Chemistry–A European Journal, 21(45), 15998–16010. [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
Yang, J., et al. (2015). Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe. Current Protocols in Chemical Biology, 7(4), 227–241. [Link]
-
Schwendeman, S. P., et al. (2017). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 268, 114–139. [Link]
-
Rashidian, M., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Communications, 49(40), 4507–4520. [Link]
-
Zhang, M., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Chinese Chemical Letters, 34(7), 108035. [Link]
-
Gatlin, C. L., et al. (2000). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 11(2), 153–161. [Link]
-
Zhang, M., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Chinese Chemical Letters, 34(7), 108035. [Link]
-
Li, Y., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry, 7(1), 1–11. [Link]
-
Wang, J., et al. (2014). Immobilised histidine tagged β2-adrenoceptor oriented by a diazonium salt reaction and its application in exploring drug-protein interaction using ephedrine and pseudoephedrine as probes. PLoS ONE, 9(4), e94955. [Link]
-
Bythell, B. J., et al. (2016). Proton Mobility in b₂ Ion Formation and Fragmentation Reactions of Histidine-Containing Peptides. Journal of the American Society for Mass Spectrometry, 27(4), 644–656. [Link]
-
Kumar, V., et al. (2024). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 146(6), 3943–3954. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. jbt.abrf.org [jbt.abrf.org]
- 9. mdpi.com [mdpi.com]
- 10. polypeptide.com [polypeptide.com]
- 11. jpt.com [jpt.com]
- 12. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Functionalization Using 4-(2-Bromoethyl)benzenesulfonic Acid
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 4-(2-Bromoethyl)benzenesulfonic acid (BEBSA) in the functionalization of material surfaces. BEBSA is a bifunctional organic molecule featuring a sulfonic acid headgroup for strong surface anchoring and a terminal bromoethyl group that serves as a reactive site for subsequent covalent modification. This dual-functionality makes it an invaluable reagent for researchers, materials scientists, and drug development professionals seeking to engineer surface properties. We will explore the underlying chemical principles, provide step-by-step experimental workflows for modifying hydroxylated surfaces, detail essential characterization techniques, and discuss safety considerations. The methodologies described herein are designed to be robust and adaptable, forming a solid foundation for creating tailored surfaces for applications ranging from advanced biomaterials to novel diagnostic platforms.
Introduction to this compound (BEBSA)
This compound (CAS No: 54322-31-5) is an organosulfur compound that has emerged as a key tool in surface engineering.[1] Its molecular structure is uniquely suited for creating functional, reactive surfaces. The molecule consists of a stable benzene ring substituted with two critical functional groups:
-
A Sulfonic Acid Group (-SO₃H): This is a strongly acidic group (pKa ≈ -2.8) that serves as the primary anchor to the substrate.[2][3] It forms robust attachments to a wide variety of materials, particularly those with hydroxyl-rich surfaces such as metal oxides (e.g., SiO₂, TiO₂, Al₂O₃), glass, and certain polymers.[4][5]
-
A Bromoethyl Group (-CH₂CH₂Br): Located at the opposite (para) position, this alkyl halide group is a versatile chemical handle. The bromine atom is a good leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for the covalent attachment of a vast array of secondary molecules, including proteins, peptides, DNA, polymers, and small-molecule drugs containing amine (-NH₂) or thiol (-SH) functionalities.
This bifunctional nature allows for a two-step modification strategy: first, the stable anchoring of the BEBSA layer, and second, the subsequent conjugation of a desired molecule to the exposed bromoethyl groups. This approach provides a controlled method for tailoring the chemical and physical properties of a surface, such as its hydrophilicity, biocompatibility, and specific bio-affinity.
Mechanism of Surface Anchoring and Functionalization
The utility of BEBSA is rooted in the distinct reactivity of its two functional ends. The sulfonic acid group facilitates strong, non-covalent or covalent attachment to the substrate, while the bromoethyl group remains oriented away from the surface, ready for further chemical reactions.
Anchoring to Hydroxylated Surfaces: On hydroxyl-terminated surfaces like native silicon oxide (Si-OH groups), the sulfonic acid headgroup can anchor through several mechanisms, including strong hydrogen bonding and dehydration reactions that form a direct covalent bond (e.g., Si-O-S). This process creates a dense, self-assembled monolayer (SAM).
Subsequent Nucleophilic Substitution: Once the BEBSA layer is formed, the surface becomes decorated with reactive bromoethyl groups. These groups can readily undergo Sɴ2 (bimolecular nucleophilic substitution) reactions. For example, a primary amine (R-NH₂) can attack the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable secondary amine linkage. This is a highly efficient method for immobilizing biomolecules or other functional moieties.
The diagram below illustrates this two-stage functionalization process.
Caption: Mechanism of BEBSA-mediated surface functionalization.
Detailed Experimental Protocol: Functionalization of Silicon Wafers
This protocol provides a representative method for modifying a silicon wafer with a native oxide layer. It should be performed in a clean environment (e.g., a fume hood or cleanroom) to minimize contamination.
3.1. Materials and Reagents
-
Substrate: Prime-grade silicon wafers with native oxide.
-
Reagent: this compound (BEBSA), ≥97% purity.[6]
-
Solvents: Anhydrous toluene, acetone (ACS grade), methanol (ACS grade), isopropanol (ACS grade).
-
Cleaning Solutions: Sulfuric acid (H₂SO₄, 98%), hydrogen peroxide (H₂O₂, 30%).
-
Gases: Ultra-high purity nitrogen (N₂).
-
Glassware: Glass beaker, petri dishes, graduated cylinders, tweezers.
3.2. Safety and Handling Precautions
-
Piranha Solution: The mixture of H₂SO₄ and H₂O₂ is a strong oxidizer and extremely corrosive . It reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly. Prepare and use only in a designated fume hood while wearing a face shield, acid-resistant gloves, and a lab coat.
-
BEBSA: Classified as causing severe skin burns and eye damage (H314).[7] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Solvents: Toluene, acetone, and methanol are flammable. Work in a well-ventilated fume hood away from ignition sources.
3.3. Experimental Workflow
The overall workflow involves rigorous cleaning of the substrate, solution-phase deposition of the BEBSA layer, and thorough rinsing to remove non-adsorbed molecules.
Caption: Experimental workflow for surface functionalization.
3.4. Step-by-Step Procedure
-
Substrate Cleaning (Degreasing):
-
Place silicon wafers in a beaker.
-
Sonicate in acetone for 15 minutes to remove organic contaminants.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of N₂.
-
-
Piranha Etching (Hydroxylation):
-
[CAUTION] In a designated glass beaker inside a fume hood, prepare the Piranha solution by slowly adding 1 part H₂O₂ (30%) to 3 parts H₂SO₄ (98%). The solution will become very hot.
-
Carefully immerse the cleaned wafers into the hot Piranha solution using Teflon tweezers.
-
Leave the wafers in the solution for 30 minutes to clean and generate a high density of surface hydroxyl (-OH) groups.
-
Carefully remove the wafers and quench the Piranha solution by transferring the wafers into a large beaker of DI water. Rinse extensively with DI water (at least 5 cycles).
-
Dry the wafers under a stream of N₂. The surface should now be highly hydrophilic.
-
-
BEBSA Solution Preparation:
-
Prepare a 1-5 mM solution of BEBSA in anhydrous toluene. For example, to make 50 mL of a 2 mM solution, dissolve 26.5 mg of BEBSA (MW: 265.13 g/mol ) in 50 mL of anhydrous toluene.[1]
-
Sonicate the solution for 10-15 minutes to ensure the reagent is fully dissolved.
-
-
Surface Functionalization (Immersion):
-
Place the dry, hydroxylated wafers in a clean, dry glass container.
-
Pour the BEBSA solution over the wafers, ensuring they are fully submerged.
-
Seal the container (e.g., with a Teflon-lined cap or Parafilm) and place it in an oven or on a hotplate set to 60-80 °C for 4-12 hours. The elevated temperature facilitates the dehydration reaction between the sulfonic acid and surface hydroxyl groups.
-
-
Post-Reaction Rinsing and Cleaning:
-
Remove the wafers from the BEBSA solution.
-
Rinse thoroughly with fresh toluene to remove any non-covalently bound (physisorbed) molecules.
-
Sonicate the wafers in a fresh bath of toluene for 10 minutes.
-
Rinse with methanol and then DI water.
-
Dry the functionalized wafers under a stream of N₂.
-
Store in a clean, dry environment (e.g., a desiccator) until further use.
-
Characterization of BEBSA-Functionalized Surfaces
Verifying the successful immobilization of the BEBSA layer is a critical step. A combination of techniques should be used to confirm the changes in surface chemistry and physical properties.
| Characterization Technique | Property Measured | Expected Result for Bare SiO₂ | Expected Result for BEBSA-Modified SiO₂ |
| Contact Angle Goniometry | Surface Wettability / Hydrophilicity | Highly hydrophilic (<15°) | Moderately hydrophilic (40-60°) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Si, O, C (adventitious) | Si, O, C, S (2p peak ~168 eV) , Br (3d peak ~70 eV) |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Atomically smooth (RMS < 0.2 nm) | Smooth, with a slight increase in RMS roughness (< 0.5 nm) |
| Ellipsometry | Layer Thickness | ~1-2 nm (native oxide) | Increase in thickness of ~1 nm, consistent with a monolayer |
Interpretation of Results:
-
A significant increase in the water contact angle after functionalization indicates the successful attachment of the organic layer, which is more hydrophobic than the bare hydroxylated silica surface.
-
The appearance of sulfur (S 2p) and bromine (Br 3d) peaks in the XPS spectrum is direct and unequivocal evidence of the presence of BEBSA on the surface.
-
AFM and ellipsometry confirm the formation of a thin, uniform molecular layer without significant aggregation.
References
-
AA Blocks. (2025). Safety Data Sheet: this compound. Retrieved from AA Blocks. [Link]
-
Chayanun, S., et al. (2023). Enhancing PEEK surface bioactivity: Investigating the effects of combining sulfonation with sub-millimeter laser machining. National Institutes of Health. [Link]
-
Wang, Y., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details. Retrieved from SRS. [Link]
-
Huang, W., et al. (2012). High-performance Nanopapers Based on Benzenesulfonic Functionalized Graphenes. ACS Nano. [Link]
-
Lawrence, R., et al. (2012). Carbon nanoparticle surface functionalisation: Converting negatively charged sulfonate to positively charged sulfonamide. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from Wikipedia. [Link]
-
American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from ACS. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
American Chemical Society. (2023). Benzenesulfonic acid Hazard Information. Retrieved from ACS. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 54322-31-5 [sigmaaldrich.com]
- 7. aablocks.com [aablocks.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 4-(2-Bromoethyl)benzenesulfonic Acid and Its Degradation Products
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Bromoethyl)benzenesulfonic acid and its potential degradation products. The compound's inherent reactivity, particularly the bromoethyl group, necessitates a reliable analytical method to monitor its purity and stability under various stress conditions. This document provides a comprehensive protocol, including method development rationale, detailed experimental procedures, and guidelines for data interpretation, tailored for researchers, quality control analysts, and professionals in pharmaceutical and chemical development.
Introduction
This compound is a key intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. The molecule possesses two reactive centers: a strongly acidic sulfonic acid group and an electrophilic bromoethyl moiety. The latter is susceptible to nucleophilic substitution and elimination reactions, potentially leading to the formation of process-related impurities or degradation products during synthesis, purification, and storage.[1]
Given the potential for impurity formation, a validated, stability-indicating analytical method is crucial to ensure the quality and safety of materials. This application note describes a reversed-phase HPLC (RP-HPLC) method that effectively separates the parent compound from its likely degradation products, born from forced degradation studies.
Understanding the Analyte and Potential Products
The chemical structure of this compound suggests several potential degradation pathways. The bromoethyl group can undergo hydrolysis to form the corresponding alcohol, 4-(2-hydroxyethyl)benzenesulfonic acid, or elimination to yield 4-vinylbenzenesulfonic acid. Furthermore, reactions with other nucleophiles present in a reaction mixture or formulation can lead to a variety of other byproducts.
Forced degradation studies are essential to identify these potential impurities and to develop a chromatographic method capable of resolving them from the main peak.[2][3][4] These studies typically involve exposing the analyte to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][5]
HPLC Method Development and Rationale
The primary challenge in the HPLC analysis of sulfonic acids is their high polarity, which often results in poor retention on traditional reversed-phase columns.[6] To overcome this, several strategies were considered, including ion-pair chromatography and the use of mixed-mode or specialized reversed-phase columns.
Column Selection
A C18 column with low silanol activity was chosen to minimize peak tailing for the acidic analyte.[7] The hydrophobic stationary phase provides retention for the benzene ring, while the end-capping reduces unwanted interactions with the polar sulfonic acid group.
Mobile Phase Optimization
A simple and robust mobile phase consisting of acetonitrile (MeCN) and water with a phosphoric acid modifier was selected.[7][8]
-
Acetonitrile (ACN): Serves as the organic modifier to control the retention of the analytes.
-
Water: The primary aqueous component of the mobile phase.
-
Phosphoric Acid: Added to the aqueous phase to suppress the ionization of the sulfonic acid group, leading to improved peak shape and retention on the reversed-phase column.[9] For mass spectrometry (MS) compatible methods, formic acid can be used as an alternative.[7][8]
A gradient elution was employed to ensure the separation of early-eluting polar impurities from the main analyte and any late-eluting, more hydrophobic degradation products.
Detector Selection
A UV detector was chosen for its simplicity and sensitivity. The aromatic ring in this compound and its likely products provides strong UV absorbance, allowing for reliable detection. A wavelength of 220 nm was selected to capture the absorbance of the parent compound and potential byproducts.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Standard: this compound reference standard.
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.
Chromatographic Conditions
A table summarizing the optimized chromatographic conditions is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow.
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Forced Degradation Studies Protocol
To validate the stability-indicating nature of the method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Acid Hydrolysis
-
Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with diluent to the target concentration and analyze by HPLC.
Base Hydrolysis
-
Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with diluent to the target concentration and analyze by HPLC.
Oxidative Degradation
-
Dissolve the sample in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with diluent to the target concentration and analyze by HPLC.
Thermal Degradation
-
Place the solid sample in a hot air oven at 105 °C for 48 hours.
-
Allow the sample to cool to room temperature.
-
Prepare a 1 mg/mL solution in the diluent and analyze by HPLC.
Photolytic Degradation
-
Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a 1 mg/mL solution in the diluent and analyze by HPLC.
Data Presentation and Interpretation
The results of the analysis should be presented in a clear and concise manner. A table summarizing the retention times and peak areas of the parent compound and any observed impurities is recommended.
System Suitability
Before sample analysis, system suitability should be established by injecting the standard solution five times. The following parameters should be evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Example Data Table
The following table provides a template for reporting the results from the forced degradation studies.
| Stress Condition | Retention Time (min) | Peak Area | % Area |
| Unstressed | |||
| This compound | |||
| Acid Hydrolysis | |||
| Impurity 1 | |||
| This compound | |||
| Base Hydrolysis | |||
| Impurity 2 | |||
| This compound | |||
| Oxidative Degradation | |||
| Impurity 3 | |||
| This compound |
Potential Reaction and Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.
Figure 2: Potential degradation pathways of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the analysis of this compound and its degradation products. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from impurities generated under various stress conditions. This protocol is suitable for use in quality control, stability studies, and process development for this important chemical intermediate.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed-Phase HPLC. Retrieved from [Link]
-
Pharmaguideline. (2014, August). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]
-
YouTube. (2018, October 20). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]
-
Cerilliant. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
IntechOpen. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. youtube.com [youtube.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for 4-(2-Bromoethyl)benzenesulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent
4-(2-Bromoethyl)benzenesulfonic acid is a unique bifunctional molecule that offers synthetic chemists a powerful tool for the introduction of a sulfonated phenethyl moiety. Its structure, featuring a reactive primary alkyl bromide and a strongly acidic sulfonic acid group, allows for a range of chemical transformations. The presence of the sulfonic acid group imparts high water solubility to the parent molecule and its derivatives, a property of significant interest in the development of water-soluble dyes, surfactants, and pharmaceutical agents. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on practical, field-proven protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use.
| Property | Value |
| CAS Number | 54322-31-5 |
| Molecular Formula | C₈H₉BrO₃S |
| Molecular Weight | 265.12 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Safety and Handling Precautions
As with any reactive chemical, proper safety precautions are paramount when handling this compound.
-
Hazard Identification : This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Avoid inhalation of dust. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Core Applications and Synthetic Protocols
The dual functionality of this compound allows for its application in a variety of synthetic transformations. The primary alkyl bromide is susceptible to nucleophilic attack, while the sulfonic acid group can be converted to its salt form or used to influence the overall properties of the target molecule.
N-Alkylation of Amines: Synthesis of Sulfonated Phenethylamines
The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted 2-(4-sulfophenyl)ethanamines. These compounds are of interest in medicinal chemistry and materials science due to their zwitterionic nature at physiological pH.
Causality Behind Experimental Choices:
-
Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of both the sulfonic acid and the amine. Water can also be used, particularly when using the sodium salt of the sulfonic acid.
-
Base : A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical to avoid side reactions. For the free sulfonic acid, a stoichiometric amount of a base like sodium hydroxide or potassium carbonate is needed to first form the sulfonate salt, followed by an additional equivalent to neutralize the HBr. When starting with the sodium salt, only one equivalent of a base for the HBr is necessary.
-
Temperature : The reaction temperature is typically maintained between room temperature and 80 °C. Higher temperatures can lead to the formation of elimination byproducts (styrenesulfonic acid).
Experimental Workflow: N-Alkylation
Application Notes and Protocols for the Preparation of Ion-Exchange Resins Using 4-(2-Bromoethyl)benzenesulfonic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Sulfonated Monomers in Ion-Exchange Resin Synthesis
Ion-exchange resins are indispensable tools in a myriad of scientific disciplines, including water purification, chromatography, catalysis, and notably, in the pharmaceutical industry for drug delivery and purification.[1][2] The functional core of many strong acid cation-exchange resins is the sulfonic acid group (-SO₃H), which is deprotonated over a wide pH range, providing a consistent negative charge for cation interaction.[3][4][5] The performance of these resins is intrinsically linked to the properties of the polymer backbone and the density and accessibility of the sulfonic acid moieties.
This guide focuses on the strategic use of 4-(2-bromoethyl)benzenesulfonic acid as a precursor for synthesizing high-performance, sulfonated ion-exchange resins. While direct polymerization of this specific molecule is not the most common route, its structure offers a versatile platform for two primary, highly effective strategies for resin preparation:
-
Conversion to a Polymerizable Monomer: The 2-bromoethyl group can be readily converted to a vinyl group via dehydrobromination, yielding sodium 4-styrenesulfonate, a widely used and highly reactive monomer for creating sulfonated polystyrene-based resins.
-
Post-Polymerization Functionalization: The bromoethyl group can act as a reactive handle for post-polymerization modification, allowing for the covalent attachment of the benzenesulfonic acid group to a pre-formed polymer backbone.[4]
This document provides a detailed exploration of the synthesis of ion-exchange resins via the polymerization of sodium 4-styrenesulfonate, derived from this compound. We will delve into both conventional free-radical polymerization and controlled radical polymerization techniques, offering insights into the causality behind the choice of methodology. Furthermore, comprehensive protocols for resin characterization, specifically the determination of ion-exchange capacity, are provided to ensure a self-validating experimental workflow.
Part 1: Monomer Synthesis - From Bromoethyl to Vinyl
The conversion of this compound to a polymerizable vinyl monomer, sodium 4-styrenesulfonate, is a critical first step. This is typically achieved through an elimination reaction (dehydrobromination) in the presence of a base.
Protocol 1: Synthesis of Sodium 4-Styrenesulfonate
This protocol is adapted from established methods for the dehydrobromination of similar compounds.
Objective: To synthesize sodium 4-styrenesulfonate from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of this compound in a mixture of ethanol and deionized water.
-
Neutralization and Elimination: Slowly add a stoichiometric excess of aqueous sodium hydroxide solution to the flask while stirring. The initial addition will neutralize the sulfonic acid, and the excess base will promote the elimination of HBr from the bromoethyl group.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure complete dehydrobromination.
-
Cooling and Precipitation: After reflux, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the sodium 4-styrenesulfonate product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold ethanol to remove any unreacted starting material and excess base.
-
Drying: Dry the purified sodium 4-styrenesulfonate under vacuum to a constant weight.
Causality of Choices:
-
The use of a sodium hydroxide solution serves the dual purpose of neutralizing the acidic sulfonic acid group and acting as the base for the elimination reaction.
-
Ethanol is used as a co-solvent to ensure the solubility of the organic starting material while still allowing for the precipitation of the sodium salt product upon cooling.
-
Refluxing provides the necessary thermal energy to overcome the activation energy of the elimination reaction, driving it to completion.
Caption: Synthesis of Sodium 4-Styrenesulfonate.
Part 2: Polymerization Methodologies for Ion-Exchange Resin Preparation
Once the vinyl monomer is synthesized, it can be polymerized to form the ion-exchange resin. The choice of polymerization technique significantly impacts the final properties of the resin.
A. Conventional Free-Radical Polymerization
This method is widely used for its simplicity and robustness.[3] It involves the use of a radical initiator to start a chain reaction of monomer addition.[6]
Objective: To synthesize a sulfonated polystyrene ion-exchange resin using a conventional free-radical approach.
Materials:
-
Sodium 4-styrenesulfonate (monomer)
-
Divinylbenzene (DVB) (cross-linking agent)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Deionized water or a suitable solvent
-
Reaction vessel with nitrogen inlet and overhead stirrer
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the sodium 4-styrenesulfonate and divinylbenzene in deionized water. The amount of DVB will determine the degree of cross-linking and thus the rigidity and swelling properties of the final resin.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the radical initiator (e.g., AIBN) to the reaction mixture.
-
Polymerization: Heat the mixture to the appropriate temperature for the chosen initiator (typically 60-80°C for AIBN) and stir vigorously. The polymerization will proceed, and the resin will precipitate as solid beads.
-
Work-up: After several hours, cool the reaction, and collect the resin beads by filtration.
-
Purification: Wash the resin extensively with deionized water to remove any unreacted monomer, initiator, and other impurities. The resin can then be converted to the acidic (H⁺) form by washing with a strong acid like HCl, followed by rinsing with deionized water until the washings are neutral.
Data Presentation: Effect of Cross-linker on Resin Properties
| % Divinylbenzene (DVB) | Swelling Capacity | Mechanical Strength | Ion-Exchange Rate |
| Low (e.g., 2-4%) | High | Low | Fast |
| Medium (e.g., 6-8%) | Moderate | Moderate | Moderate |
| High (e.g., 10-12%) | Low | High | Slow |
Causality of Choices:
-
Divinylbenzene (DVB): This is a crucial component that creates a three-dimensional polymer network. Without a cross-linker, linear, water-soluble polymers would form. The percentage of DVB is a key parameter to control the physical properties of the resin.
-
Inert Atmosphere: Oxygen can react with the free radicals, terminating the polymerization chains prematurely and leading to low molecular weight polymers.
-
Initiator: AIBN is a common choice as its decomposition rate is predictable at specific temperatures, allowing for controlled initiation of the polymerization process.
B. Controlled Radical Polymerization (CRP)
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer superior control over the polymer architecture, leading to resins with a more uniform structure and predictable properties.[7] This is particularly advantageous for specialized applications like drug delivery, where precise control over resin characteristics is essential.
Objective: To synthesize a well-defined sulfonated polystyrene ion-exchange resin using RAFT polymerization.
Materials:
-
Sodium 4-styrenesulfonate (monomer)
-
Divinylbenzene (DVB) (cross-linking agent)
-
A suitable RAFT agent (e.g., a trithiocarbonate)
-
A radical initiator (e.g., AIBN)
-
Solvent (e.g., DMF or water)
-
Schlenk flask and line for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the sodium 4-styrenesulfonate, DVB, RAFT agent, and initiator in the chosen solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature to initiate polymerization.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots and analyzing them by techniques like NMR or GPC to determine monomer conversion and molecular weight evolution.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is stopped by cooling and exposing the mixture to air. The polymer is then precipitated in a non-solvent, filtered, and dried. The purification process is similar to that in Protocol 2.
Causality of Choices:
-
RAFT Agent: This is the key to controlling the polymerization. It reversibly deactivates the growing polymer chains, ensuring that they all grow at a similar rate, which leads to a narrow molecular weight distribution.
-
Freeze-Pump-Thaw Cycles: This is a more rigorous method for removing oxygen than simple purging and is often necessary for the greater sensitivity of controlled radical polymerizations.
Caption: General workflow for ion-exchange resin synthesis.
Part 3: Characterization of the Ion-Exchange Resin
A critical step in validating the synthesis of an ion-exchange resin is to determine its ion-exchange capacity (IEC). This is a measure of the number of active functional groups per unit mass of the resin.
Protocol 4: Determination of Ion-Exchange Capacity by Titration
Objective: To quantify the number of active sulfonic acid groups in the synthesized resin.
Materials:
-
Synthesized ion-exchange resin (in H⁺ form)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sodium chloride (NaCl) solution (e.g., 1 M)
-
Phenolphthalein indicator
-
Burette, beaker, and analytical balance
Procedure:
-
Resin Preparation: Accurately weigh a sample of the dried, purified resin (in H⁺ form) into a beaker.
-
Ion Exchange: Add a known volume of the NaCl solution to the beaker containing the resin. Stir the mixture for a sufficient time (e.g., 30-60 minutes) to ensure that all the H⁺ ions on the resin are exchanged for Na⁺ ions from the solution. The exchange reaction is: Resin-SO₃⁻H⁺ + Na⁺ → Resin-SO₃⁻Na⁺ + H⁺.
-
Titration Setup: Filter the resin from the solution, collecting the filtrate. Rinse the resin with a small amount of deionized water and add the rinsing to the filtrate. Add a few drops of phenolphthalein indicator to the combined filtrate.
-
Titration: Titrate the filtrate with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.
-
Calculation: The ion-exchange capacity (in meq/g) is calculated using the following formula:
IEC (meq/g) = (Volume of NaOH (L) × Molarity of NaOH (mol/L)) / Mass of dry resin (g) × 1000 meq/mol
Causality of Choices:
-
NaCl Solution: A concentrated salt solution is used to drive the equilibrium of the ion-exchange reaction to completion, ensuring that all accessible protons are released into the solution for titration.
-
Standardized NaOH: A titrant of known concentration is essential for accurate quantification of the released protons.
-
Phenolphthalein: This indicator provides a clear visual endpoint for the neutralization reaction between the released H⁺ and the titrant OH⁻.
Part 4: The Bromoethyl Group as a Reactive Handle
While the primary focus of this guide is the conversion to a vinyl monomer, it is important to recognize the potential of the bromoethyl group in this compound as a site for post-polymerization modification.[4] If this monomer were copolymerized with another vinyl monomer (e.g., styrene), the resulting polymer would have pendant bromoethyl groups. These groups are susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of functional molecules after the polymer backbone has been formed. This approach offers a powerful strategy for creating multifunctional materials.
Caption: Post-polymerization modification concept.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of sulfonated ion-exchange resins. By converting it to sodium 4-styrenesulfonate, researchers can access a reliable and highly functional monomer for creating resins with tailored properties using either conventional or controlled polymerization methods. The protocols and explanations provided in this guide are designed to offer a comprehensive and scientifically grounded framework for the successful preparation and characterization of these important materials. The understanding of the underlying chemical principles and the rationale behind the experimental choices will empower researchers to optimize these methods for their specific applications in drug development and other advanced fields.
References
-
Wako Pure Chemical Industries, Ltd. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
- Abu-Abdoun, I. I. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
-
Chemspeed Technologies. (n.d.). The Advantages of Custom Polymer Synthesis in the R&D Process. Retrieved from [Link]
- Abu-Abdoun, I. I. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone.
- Helfferich, F. G. (1959). Routine Exchange Capacity Determinations of Ion Exchange Resins. Analytical Chemistry, 31(5), 964-966.
- Bories-Azeau, X., & Gauthier, S. (2007). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. Macromolecular Chemistry and Physics, 208(16), 1737-1745.
- Goh, Y. K., & Perrier, S. (2013). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. Polymer Chemistry, 4(16), 4346-4355.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- S. H. M. S. Parra, F. F. de Assis, G. R. Souza and L. C. de S. Aguiar, Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications, Polymers (Basel), 2022, 14(23), 5093.
-
Quora. (2018). What will be the benefit of having simple monomer structures link together to form large.... Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Exchange Capacity of a Cation Ion-‐Exchange Resin. Retrieved from [Link]
- D. J.
- ASTM D2187-94(2004)
- Tanepau, J., Caillol, S., & et al. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv.
-
Matyjaszewski Polymer Group. (n.d.). Additional Monomers. Carnegie Mellon University. Retrieved from [Link]
- Theato, P. (2013). 1 History of Post-polymerization Modification.
- Goh, Y. K., & Perrier, S. (2013). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications.
- Laschewsky, A., et al. (2018). 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate as New Zwitterionic Monomers. Molecules, 23(10), 2459.
-
Matyjaszewski Polymer Group. (n.d.). ATRP of Additional Monomers. Carnegie Mellon University. Retrieved from [Link]
- Theato, P. (Ed.). (2013).
-
Sunresin. (n.d.). What is Strong Acid Ion Exchange Resin? Retrieved from [Link]
- Rodriguez-Emmenegger, C., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Nanotechnology, 4, 398-406.
- Coessens, V., & Matyjaszewski, K. (2000). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2678-2686.
- Kim, H., et al. (2022). Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization. Journal of Macromolecular Science, Part A, 59(10), 733-741.
- Liu, Y., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Chemical Engineering, 4.
- Tanepau, J., et al. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv.
-
Doshion. (2023, November 27). Different Types and Structure of Ion Exchange Resins. Retrieved from [Link]
- Avestia Publishing. (2015).
- Rodriguez-Emmenegger, C., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Nanotechnology, 4, 398-406.
- Kostina, Y. A., et al. (2003). Free-radical polymerization of poly(ethylene oxide) macromonomers with catalytic chain transfer in aqueous solutions. Polymer Science, Series A, 45(10), 999-1008.
- Mitsubishi Chemical Corporation. (n.d.). Test Method for Ion Exchange Resin.
- LibreTexts. (2021, September 12). 2.
-
Lenntech. (n.d.). Ion Exchange Resins. Retrieved from [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid
Welcome to the technical support center for the synthesis of 4-(2-Bromoethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound. The synthesis primarily involves the sulfonation of 2-bromoethylbenzene.
Issue 1: Low Yield of this compound
Q: My overall yield is consistently below 50%. What are the most likely causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side reactions, or suboptimal workup and purification. Let's break down the potential causes and solutions.
Root Cause Analysis & Solutions:
-
Inadequate Sulfonation: The electrophilic aromatic substitution (EAS) of 2-bromoethylbenzene is a critical step. The choice and concentration of the sulfonating agent are paramount.
-
Explanation: The reaction requires a strong electrophile, typically sulfur trioxide (SO₃), to attack the benzene ring.[1][2] Using concentrated sulfuric acid alone may not be sufficient as the equilibrium might not favor the formation of the product.[1][3][4]
-
Solution: Employ fuming sulfuric acid (oleum), which is a solution of SO₃ in sulfuric acid, to increase the concentration of the electrophile and drive the reaction forward.[2][5] A patent describes a procedure using 30% oleum which can serve as a good starting point.[5]
-
-
Suboptimal Reaction Temperature: Temperature control is crucial during the addition of the substrate to the sulfonating agent and during the subsequent heating.
-
Explanation: The initial addition of 2-bromoethylbenzene to oleum is highly exothermic. If the temperature rises uncontrollably, it can lead to charring and the formation of unwanted byproducts. Conversely, if the subsequent heating temperature is too low, the reaction may not proceed to completion.
-
Solution: Add the 2-bromoethylbenzene dropwise to the cooled oleum (e.g., in an ice bath) to maintain a temperature below 25°C.[5] After the addition is complete, gradually heat the mixture to the optimal temperature, which can range from 40-120°C depending on the specific protocol.[5]
-
-
Formation of Isomers: The bromoethyl group is an ortho-, para-director. While the para-isomer is sterically favored, some ortho-isomer will likely form, which can complicate purification and lower the isolated yield of the desired product.
-
Explanation: The directing effects of substituents on the benzene ring determine the position of electrophilic attack.[6][7]
-
Solution: While difficult to completely avoid, optimizing the reaction temperature can influence the isomer ratio. Careful purification by recrystallization is key to isolating the desired para-isomer.
-
-
Hydrolysis of the Intermediate Sulfonyl Chloride: A common synthetic route proceeds through the formation of 4-(2-bromoethyl)benzenesulfonyl chloride by reacting the sulfonated product with a chlorinating agent like chlorosulfonic acid.[5] This intermediate is sensitive to moisture.
-
Explanation: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[8] Premature hydrolysis before workup can lead to a mixture of products that are difficult to separate.
-
Solution: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the common impurities and how can I minimize their formation?
A: Impurities can arise from side reactions or incomplete reactions. Identifying the nature of the impurity is the first step toward eliminating it.
Common Impurities and Mitigation Strategies:
| Impurity | Probable Cause | Mitigation Strategy |
| Ortho-isomer | Inherent to electrophilic aromatic substitution on a mono-substituted benzene ring. | Optimize reaction temperature. Employ careful recrystallization from a suitable solvent like heptane to isolate the para-isomer.[5] |
| Unreacted 2-bromoethylbenzene | Incomplete sulfonation. | Increase the reaction time or temperature. Use a stronger sulfonating agent like fuming sulfuric acid. |
| Di-sulfonated products | Harsh reaction conditions (high temperature or prolonged reaction time). | Carefully control the reaction temperature and time. Use a stoichiometric amount of the sulfonating agent. |
| Polymeric/Charred material | Uncontrolled exotherm during the addition of the substrate to the acid. | Maintain a low temperature during the addition of 2-bromoethylbenzene to the sulfonating agent.[5] |
Issue 3: Difficulty in Isolating the Product
Q: I'm having trouble with the workup and purification. The product is either an oil or difficult to crystallize. What are the best practices for isolation?
A: The workup for this synthesis is critical for obtaining a pure, solid product.
Recommended Workup and Purification Protocol:
-
Quenching: The reaction mixture is highly acidic and must be quenched carefully.
-
Procedure: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[5] This will precipitate the crude sulfonyl chloride (if formed) or the sulfonic acid.
-
Rationale: The large volume of ice helps to dissipate the heat of neutralization and prevents the hydrolysis of the product if it's in the sulfonyl chloride form.
-
-
Filtration and Washing:
-
Procedure: The precipitated solid should be collected by suction filtration. Wash the solid with ice-cold water to remove any remaining acid.[5]
-
Rationale: Using cold water minimizes the loss of the product due to its solubility.
-
-
Recrystallization: This is the most crucial step for achieving high purity.
-
Procedure: A reported method involves recrystallization from heptane. The crude product is dissolved in hot heptane, and any insoluble oily residue is removed by decantation. The desired product crystallizes upon cooling.[5]
-
Rationale: Heptane is a non-polar solvent that is effective at dissolving the less polar impurities while allowing the more polar sulfonic acid to crystallize upon cooling.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most common and direct starting material is 2-bromoethylbenzene.[5]
Q2: Can I use a different sulfonating agent?
While fuming sulfuric acid is highly effective, concentrated sulfuric acid can also be used, though it may require more forcing conditions (higher temperatures and longer reaction times) and might result in lower yields.[2]
Q3: My final product is the sodium salt, sodium 4-(2-bromoethyl)benzenesulfonate. How is this typically prepared?
The sodium salt is often prepared by neutralizing the this compound with a sodium base, such as sodium hydroxide, to a specific pH.[5] The resulting salt can then be isolated by concentrating the solution.[5] This salt form is often used in further applications.[9][10]
Q4: What are the safety precautions I should take during this synthesis?
-
Corrosive Reagents: Fuming sulfuric acid and chlorosulfonic acid are extremely corrosive and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The addition of 2-bromoethylbenzene to the sulfonating agent is highly exothermic. Proper cooling and slow, controlled addition are essential to prevent the reaction from running away.
-
Quenching: The quenching of the reaction mixture with ice should be done slowly and cautiously to avoid splashing of the corrosive acid.
III. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
The following diagram illustrates the primary synthetic route from 2-bromoethylbenzene to this compound.
Caption: Synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low yield.
IV. References
-
Hunt, I. (2022). Ch 18: Reactions of Benzene. University of Calgary.
-
MySkinRecipes. (n.d.). Sodium 4-(2-Bromoethyl)benzenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Retrieved from
-
Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate. Retrieved from
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2021). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Sodium 4-(2-Bromoethyl)benzenesulfonate, 25g, Each. Retrieved from [Link]
-
Leah4sci.com. (2017). Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]
-
Chemex Int. (n.d.). Exploring the Chemical Intermediate: Sodium Benzenesulfonate's Role in Synthesis. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Sulfonation of Benzene. Retrieved from [Link]
-
MOLBASE. (n.d.). 4-(2-bromoethyl)benzenesulfonyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from
-
Google Patents. (n.d.). US4022804A - Process for the production of bromo substituted tetrahydrofuran sulfones. Retrieved from
-
American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Sodium 4-(2-Bromoethyl)benzenesulfonate [myskinrecipes.com]
- 10. Sodium 4-(2-Bromoethyl)benzenesulfonate | 65036-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of Crude 4-(2-Bromoethyl)benzenesulfonic Acid
Welcome to the technical support center for the purification of crude 4-(2-Bromoethyl)benzenesulfonic acid and its salts. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this reagent in high purity. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, providing not just protocols, but the scientific rationale behind them.
Section 1: Understanding the Challenges
This compound is a highly polar molecule, often synthesized in the presence of strong acids and inorganic salts. Its purification is frequently complicated by its high water solubility and the presence of closely related impurities. The primary goals of purification are typically the removal of inorganic salts, unreacted starting materials, and isomeric byproducts.
Section 2: Troubleshooting Common Purification Problems
This section is formatted in a question-and-answer style to directly address issues you may be facing in the lab.
Recrystallization Issues
Question 1: I'm trying to recrystallize crude sodium 4-(2-bromoethyl)benzenesulfonate to remove inorganic salts, but my product "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This typically occurs when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation. For aryl sulfonic acid salts, high concentrations of impurities can also depress the melting point, exacerbating this issue.[4]
Here are several strategies to troubleshoot and prevent oiling out:
-
Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[1][5] Allow the flask to cool slowly to room temperature, and only then place it in an ice bath. Slow cooling provides sufficient time for the molecules to orient themselves into a crystal lattice.
-
Increase the Solvent Volume: Using the absolute minimum amount of hot solvent can sometimes lead to premature saturation at a temperature above the compound's melting point. Try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then cool it slowly.[2]
-
Change the Solvent System: If a single solvent isn't working, a mixed-solvent system can be effective.[6] For sodium 4-(2-bromoethyl)benzenesulfonate, which is soluble in water, a mixture of ethanol and water is a good starting point. Dissolve the crude salt in a minimal amount of hot water and then slowly add hot ethanol (the "anti-solvent") until the solution becomes slightly turbid. Then, add a few drops of hot water to clarify the solution before allowing it to cool slowly. A similar procedure is effective for the recrystallization of the related compound, sodium 2-bromoethanesulfonate, using 95% ethanol.[7]
-
Seed the Solution: Introducing a small, pure crystal of the desired compound (a seed crystal) can provide a template for proper crystal growth and prevent the formation of an oil.[1]
Question 2: My recrystallized sodium 4-(2-bromoethyl)benzenesulfonate is still contaminated with a significant amount of sodium chloride. How can I improve its purity?
Answer: The high water solubility of both the desired product and sodium chloride makes their separation by simple recrystallization from water challenging.
-
Solvent Selection is Key: The goal is to find a solvent in which the sodium sulfonate salt is soluble at high temperatures but less soluble at low temperatures, while sodium chloride has low solubility at all temperatures. Alcohols are often a good choice. A procedure for a similar compound, sodium 2-bromoethanesulfonate, involves extracting the crude solid with boiling 95% alcohol, which dissolves the organic salt while leaving behind much of the inorganic bromide salt.[7] You can adapt this by boiling your crude sodium 4-(2-bromoethyl)benzenesulfonate in ethanol, filtering the hot solution to remove insoluble NaCl, and then allowing the filtrate to cool to crystallize your product.
-
Consider a Two-Solvent System: As mentioned previously, an ethanol/water mixture can be optimized. The presence of some water will aid in dissolving the sulfonate, while the ethanol will reduce the solubility of NaCl. Experiment with different ratios to find the optimal balance.
Chromatographic Purification Issues
Question 3: I need to remove isomeric impurities from my this compound. Would you recommend normal-phase or reversed-phase chromatography?
Answer: Due to the high polarity of sulfonic acids, normal-phase chromatography on silica gel is generally not recommended as the compound may bind irreversibly to the stationary phase. Reversed-phase chromatography is the preferred method.
A good starting point for developing a preparative HPLC method is to adapt an analytical method. For this compound, a reversed-phase (RP) HPLC method with a C18 column has been described.[8] The mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[8]
For preparative scale, you would increase the column diameter and inject larger sample volumes.[9] The goal is to achieve baseline separation between the desired para-isomer and any ortho- or meta-isomers.
Question 4: I'm considering using ion-exchange chromatography to purify my crude this compound, which is in its acidic form and contains a high concentration of other acids from the synthesis. What is a good strategy?
Answer: Ion-exchange chromatography (IEX) is an excellent choice for purifying charged molecules like sulfonic acids.[10] Since your product is an anion (sulfonate), you will want to use an anion-exchange resin.
Here is a general workflow for IEX purification:
-
Choose the Right Resin: A strong anion exchanger (SAX) with quaternary ammonium functional groups is a good choice as it will remain charged over a wide pH range.[10]
-
Equilibrate the Column: Equilibrate the column with a low ionic strength buffer at a pH where your compound is deprotonated and thus negatively charged.
-
Sample Loading: It is crucial to adjust the pH and ionic strength of your crude sample to match the equilibration buffer before loading it onto the column. This may involve dilution or buffer exchange.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or positively charged impurities.
-
Elution: Elute your bound this compound by increasing the salt concentration of the mobile phase (e.g., a gradient of NaCl) or by changing the pH to protonate the sulfonic acid, thereby neutralizing its charge.[10][11]
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of Sodium 4-(2-Bromoethyl)benzenesulfonate from an Ethanol/Water Mixture
This protocol is designed to remove inorganic salt impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sodium 4-(2-bromoethyl)benzenesulfonate (e.g., 10 g) in a minimal amount of hot deionized water (e.g., 20-30 mL). Heat the mixture on a hot plate with stirring until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot 95% ethanol dropwise until you observe the first signs of persistent cloudiness (the cloud point).
-
Clarification: Add a few drops of hot deionized water to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Preparative Reversed-Phase HPLC for Isomer Separation
This protocol provides a starting point for separating the desired para-isomer from other isomers.
-
Column: A preparative C18 column (e.g., 20 mm inner diameter, 250 mm length, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and run a linear gradient to a higher percentage (e.g., 60-70%) over 20-30 minutes. The exact gradient will need to be optimized based on the separation of your specific isomeric mixture.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired isomer and combine them.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure to obtain the purified product.
Section 4: Data Summary and Visualization
Table 1: Comparison of Purification Methods
| Method | Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Inorganic salts, some organic impurities | Simple, cost-effective, scalable | Can be prone to "oiling out", may not remove closely related isomers |
| Reversed-Phase HPLC | Isomers, organic byproducts | High resolution, can separate closely related compounds | More expensive, requires specialized equipment, solvent intensive |
| Ion-Exchange Chromatography | Charged and neutral impurities | High capacity, effective for desalting | Requires careful pH and buffer control, may not separate isomers with similar pKa |
Diagrams
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when handling this compound? A1: this compound is a corrosive substance. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q2: Can I use my crude sodium 4-(2-bromoethyl)benzenesulfonate directly in my next reaction if it contains sodium chloride? A2: This depends on the nature of your subsequent reaction. The presence of inorganic salts may interfere with certain reactions, particularly those involving organometallic reagents or sensitive catalysts. It is generally advisable to purify the compound to remove these salts for better reaction control and reproducibility.
Q3: How can I monitor the progress of my purification? A3: Thin-layer chromatography (TLC) can be a quick way to qualitatively assess the removal of less polar impurities. For quantitative analysis and to check for isomeric purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
References
-
Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC. (2018, February 16). SIELC Technologies. [Link]
-
[FREE] Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of - Brainly. (2023, November 27). Brainly.in. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. [Link]
-
1.1.2. Ion-exchange chromatography. (n.d.). University of Pardubice. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
ION EXCHANGE CHROMATOGRAPHY. (n.d.). SlideShare. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. [Link]
-
Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]
-
Separation and determination of aromatic sulfonates by ion-exchange column chromatography. (n.d.). ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Ethanesulfonic acid, 2-bromo-, sodium salt. (n.d.). Organic Syntheses. [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. [Link]
-
recrystallization-2.doc.pdf. (n.d.). [Link]
-
Sodium 4-(2-Bromoethyl)benzenesulfonate, 25g, Each. (n.d.). CP Lab Safety. [Link]
- Preparation method of 2-bromoethyl sodium sulfonate. (n.d.).
-
Sodium benzenesulfonate. (n.d.). Wikipedia. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. chromtech.com [chromtech.com]
- 11. harvardapparatus.com [harvardapparatus.com]
Common side reactions in the synthesis of "4-(2-Bromoethyl)benzenesulfonic acid"
Welcome to the technical support center for the synthesis of 4-(2-bromoethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant synthesis commences with 2-phenylethanol. This route involves two key transformations: an electrophilic aromatic substitution (sulfonation) followed by a substitution reaction (bromination). While seemingly straightforward, each step is prone to specific side reactions that can impact yield and purity.
Q2: What are the primary challenges in this synthesis?
The main difficulties lie in controlling the selectivity of the sulfonation reaction and preventing unwanted side reactions. Additionally, the high polarity and water solubility of the sulfonic acid product make its isolation and purification from the reaction mixture a significant hurdle.[1][2]
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Low yield and formation of a dark, viscous reaction mixture during sulfonation.
Possible Cause: This is often indicative of over-sulfonation, charring, and the formation of sulfones.[3] Sulfones are undesirable byproducts that can complicate purification.
In-depth Explanation: The sulfonation of 2-phenylethanol is a highly exothermic reaction. If the temperature is not carefully controlled, or if the concentration of the sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) is too high, the reaction can proceed too quickly, leading to the formation of di-sulfonated products and sulfones. The strong oxidizing nature of fuming sulfuric acid at elevated temperatures can also cause decomposition and charring of the organic material.
Solutions & Protocols:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0-25 °C, especially during the initial addition of the sulfonating agent.[4]
-
Controlled Addition of Sulfonating Agent: Add the fuming sulfuric acid or chlorosulfonic acid dropwise to a cooled solution of 2-phenylethanol. This ensures that the heat generated can be effectively dissipated.
-
Optimized Stoichiometry: Use a slight excess of the sulfonating agent, but avoid a large excess which can promote side reactions. A molar ratio of approximately 1.1 to 1.5 equivalents of sulfonating agent to 2-phenylethanol is a good starting point.[3]
Problem 2: Presence of 4-(2-hydroxyethyl)benzenesulfonic acid in the final product.
Possible Cause: Incomplete bromination of the hydroxyl group or hydrolysis of the bromoethyl group.
In-depth Explanation: The conversion of the hydroxyl group to a bromide is a critical step. If the brominating agent is not sufficiently reactive or if the reaction conditions are not optimal, you may be left with unreacted starting material. Furthermore, the bromoethyl group can be susceptible to hydrolysis back to the alcohol, especially during workup or if moisture is present in the reaction mixture.
Solutions & Protocols:
-
Choice of Brominating Agent: For the conversion of the alcohol to the bromide, stronger brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are often more effective than hydrobromic acid (HBr) for this transformation.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to minimize hydrolysis.
-
Careful Workup: During the workup, minimize contact with water and consider using a non-aqueous workup if possible.
Problem 3: Formation of isomeric impurities (ortho- and meta-sulfonated products).
Possible Cause: The ethyl group is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-product is sterically favored, some ortho- and a smaller amount of meta-isomer can still form.
In-depth Explanation: The directing effect of the alkyl group on the benzene ring influences the position of the incoming sulfonic acid group. Steric hindrance from the ethyl group makes the para position the most likely site of substitution. However, under forcing reaction conditions (higher temperatures or stronger sulfonating agents), the selectivity can decrease, leading to the formation of the ortho and meta isomers.[5]
Solutions & Protocols:
-
Kinetic Control: Employing milder reaction conditions (lower temperature and shorter reaction times) will favor the formation of the kinetically controlled para-product.
-
Purification: The isomeric impurities can often be removed during the purification step, for example, by fractional crystallization of the sulfonic acid or its salt.
Problem 4: Difficulty in isolating the final product from the aqueous reaction mixture.
Possible Cause: Aryl sulfonic acids are highly soluble in water, making extraction with organic solvents inefficient.[1][2]
In-depth Explanation: The sulfonic acid group is highly polar and readily forms hydrogen bonds with water, leading to its high aqueous solubility. This property makes it challenging to separate from the inorganic acids and salts present in the reaction mixture after quenching.
Solutions & Protocols:
-
Salting Out: The solubility of the sodium salt of the sulfonic acid can be significantly decreased by adding a large excess of a soluble inorganic salt like sodium chloride. This forces the precipitation of the sodium 4-(2-bromoethyl)benzenesulfonate.[1]
-
Crystallization: The crude sulfonic acid can sometimes be crystallized directly from the reaction mixture by cooling or by the addition of a co-solvent in which it is less soluble.[6]
-
Ion-Exchange Chromatography: For high-purity applications, ion-exchange chromatography is a powerful technique. A basic resin can be used to retain the sulfonic acid, which can then be eluted with a volatile acid.[2][7]
-
Reversed-Phase Chromatography: For desalting, reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be effective.[1][8]
Experimental Workflow & Diagrams
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Side Reactions if Deviated |
| Sulfonation Temperature | 0-25 °C | Minimizes exothermic side reactions and charring.[4] | Di-sulfonation, sulfone formation, decomposition. |
| Sulfonating Agent Ratio | 1.1-1.5 eq. | Ensures complete reaction without excessive side products. | Incomplete reaction (low ratio), increased side products (high ratio).[3] |
| Bromination Reagent | PBr₃ or SOBr₂ | More effective for converting a primary alcohol to a bromide. | Incomplete reaction with weaker reagents. |
| Reaction Atmosphere | Anhydrous | Prevents hydrolysis of the bromoethyl group. | Formation of 4-(2-hydroxyethyl)benzenesulfonic acid. |
Detailed Experimental Protocol
Step 1: Sulfonation of 2-Phenylethanol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-phenylethanol (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add fuming sulfuric acid (20% SO₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
Step 2: Bromination of 4-(2-Hydroxyethyl)benzenesulfonic acid
-
To the aqueous solution from the previous step, slowly add phosphorus tribromide (PBr₃, 1.1 eq) at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material.
Step 3: Isolation and Purification
-
To the reaction mixture, add solid sodium chloride until the solution is saturated.
-
Stir for 1-2 hours to facilitate the precipitation of the sodium salt of the product.
-
Filter the precipitate and wash with a small amount of cold, saturated sodium chloride solution.
-
The crude sodium 4-(2-bromoethyl)benzenesulfonate can be further purified by recrystallization from an ethanol/water mixture.
-
To obtain the free sulfonic acid, the sodium salt can be passed through a proton-exchange resin.
References
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents. (n.d.).
- US2125189A - Method for the purification and separation of aryl sulphonic acids - Google Patents. (n.d.).
-
Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024, December 21). Retrieved January 20, 2026, from [Link]
- US3068279A - Purification of alkyl aryl sulfonates - Google Patents. (n.d.).
-
A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. (n.d.). Retrieved January 20, 2026, from [Link]
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (2022, March 28). Retrieved January 20, 2026, from [Link]
-
Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018, May 7). Retrieved January 20, 2026, from [Link]
-
Sulfonation of Benzene - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved January 20, 2026, from [Link]
-
The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid | Request PDF - ResearchGate. (2025, August 5). Retrieved January 20, 2026, from [Link]
-
Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved January 20, 2026, from [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. (2014, August 16). Retrieved January 20, 2026, from [Link]
-
18.4b Benzylic Bromination with NBS - YouTube. (2018, September 20). Retrieved January 20, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 20, 2026, from [Link]
-
(PDF) The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor - ResearchGate. (2025, October 2). Retrieved January 20, 2026, from [Link]
-
A kinetic study on the sulphonation of toluene, ethylbenzene and isopropylbenzene in aqueous sulphuric acid - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.). Retrieved January 20, 2026, from [Link]
-
4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 20, 2026, from [Link]
- RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents. (n.d.).
-
The Sulfonation of Benzene - Chemistry LibreTexts. (2023, January 23). Retrieved January 20, 2026, from [Link]
-
Convergent preparation of 2-phenylethanol - Academic Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture - Enviro Wiki. (2012, March 23). Retrieved January 20, 2026, from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sulfonation and Sulfation Processes - Chemithon. (n.d.). Retrieved January 20, 2026, from [Link]
- US2692279A - Process for the sulfonation of benzene - Google Patents. (n.d.).
-
Heating of alkanes with fuming sulphuric acid or oleum at high temper - askIITians. (2025, March 8). Retrieved January 20, 2026, from [Link]
- US3755407A - Sulfation process for secondary alcohols - Google Patents. (n.d.).
- US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents. (n.d.).
- US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents. (n.d.).
-
Benzenesulfonic Acid-Impurities - Pharmaffiliates. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bromination of pyridine in fuming sulphuric acid | Request PDF - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
making halogenoalkanes (haloalkanes) - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]
-
ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US2125189A - Method for the purification and separation of aryl sulphonic acids - Google Patents [patents.google.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Coupling Reactions of 4-(2-Bromoethyl)benzenesulfonic Acid
Welcome to the technical support center for optimizing coupling reactions with 4-(2-Bromoethyl)benzenesulfonic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. We will move beyond generic protocols to explain the underlying principles of reaction design, helping you to anticipate challenges and make informed decisions to ensure the success of your synthetic endeavors.
Introduction: Navigating the Challenges of a Multifunctional Reagent
This compound is a versatile bifunctional molecule, presenting both a reactive aryl bromide for cross-coupling and a bromoethyl group susceptible to nucleophilic substitution or elimination. The highly polar sulfonic acid group imparts excellent water solubility, which can be advantageous for certain applications but also introduces significant challenges in reaction setup and product purification. This guide will address these unique characteristics, providing a framework for successful and reproducible coupling reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when designing a coupling reaction with this compound.
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?
A1: The aryl bromide moiety of this compound is amenable to several common palladium-catalyzed cross-coupling reactions. The most frequently employed and generally successful are:
-
Suzuki-Miyaura Coupling: This reaction, which couples the aryl bromide with a boronic acid or ester, is highly versatile and tolerant of a wide range of functional groups, including the sulfonic acid moiety.[1][2]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes, the Heck reaction is a powerful tool.[3][4] Careful optimization is often required to prevent side reactions.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, this reaction is the method of choice. The choice of ligand is critical for achieving high yields.
Q2: Should I use the free sulfonic acid or its salt form in the reaction?
A2: It is generally advisable to use the salt form, such as sodium 4-(2-bromoethyl)benzenesulfonate. The free sulfonic acid is highly acidic and can interfere with the basic conditions typically required for many cross-coupling reactions. The salt form is more compatible with the basic reagents and can also improve solubility in certain polar aprotic solvents.
Q3: What are the primary challenges I should anticipate when working with this substrate?
A3: The main challenges stem from the molecule's dual reactivity and high polarity:
-
Side reactions of the bromoethyl group: Under basic conditions, the bromoethyl group can undergo elimination to form a vinyl group or be susceptible to nucleophilic attack.
-
Solubility issues: While the sulfonic acid group confers water solubility, achieving sufficient solubility of all reaction components (substrate, coupling partner, catalyst, and base) in a single solvent system can be difficult.
-
Product purification: The high polarity of the product can make it challenging to isolate from aqueous reaction mixtures and inorganic salts. Standard silica gel chromatography is often ineffective.
Q4: How does the sulfonic acid group affect the reactivity of the aryl bromide?
A4: The sulfonic acid group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. In the context of palladium-catalyzed cross-coupling, this can sometimes make the oxidative addition step of the catalytic cycle more favorable.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity | 1. Degas the reaction mixture thoroughly: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Purging with an inert gas (argon or nitrogen) for an extended period is crucial. 2. Use a pre-catalyst: Pd(II) pre-catalysts are often more air-stable and are reduced in situ to the active Pd(0) species. 3. Increase catalyst loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 5 mol% can improve conversion. |
| Poor Solubility of Reagents | 1. Use a co-solvent system: A mixture of water and a polar aprotic solvent like DMF, dioxane, or THF can help to dissolve all components. 2. Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the transport of reactants between the aqueous and organic phases. 3. Employ water-soluble ligands: Ligands such as TPPTS (tris(3-sulfonatophenyl)phosphine) are designed for aqueous catalysis and can improve the solubility and efficacy of the palladium catalyst in water.[5] |
| Incorrect Base Selection | 1. Screen different bases: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Heck reactions, organic bases like triethylamine are often used. The pKa and solubility of the base are important factors. 2. Ensure the base is strong enough: The base must be sufficiently strong to facilitate the key steps in the catalytic cycle, such as transmetalation in the Suzuki reaction.[6] |
| Ligand Issues | 1. Choose an appropriate ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway. For electron-rich aryl bromides, electron-rich and bulky phosphine ligands are often effective. For specific reactions like Buchwald-Hartwig amination, specialized ligands are required. 2. Check ligand stability: Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere. |
Problem 2: Formation of Significant Side Products
| Side Product | Likely Cause & Mitigation Strategies |
| Dehalogenation of Starting Material | Cause: Reductive dehalogenation of the aryl bromide is a common side reaction, often promoted by hydride sources in the reaction mixture.[7] Mitigation: 1. Use anhydrous solvents: Water can sometimes be a source of hydrides. 2. Avoid certain bases: Some amine bases can act as hydride donors at elevated temperatures. 3. Optimize reaction time and temperature: Prolonged reaction times or excessively high temperatures can favor dehalogenation. |
| Homocoupling of the Coupling Partner | Cause: This is particularly common in Suzuki reactions where the boronic acid couples with itself. It is often promoted by the presence of oxygen and Pd(II) species.[8] Mitigation: 1. Rigorous degassing: As mentioned for catalyst inactivity, minimizing oxygen is key. 2. Use a slight excess of the aryl bromide: This can favor the cross-coupling pathway over homocoupling. |
| Reaction at the Bromoethyl Group | Cause: The bromoethyl group is an alkyl halide and can undergo elimination to form a vinyl group or be substituted by nucleophiles present in the reaction mixture (e.g., the base or amine coupling partners). Mitigation: 1. Use milder bases: Strong bases are more likely to promote elimination. Consider using a weaker base if compatible with the primary coupling reaction. 2. Keep reaction temperatures as low as possible: Higher temperatures favor elimination reactions. 3. Protect the bromoethyl group if necessary: Although this adds synthetic steps, in some cases, protecting the bromoethyl group may be the only way to achieve the desired outcome. |
Problem 3: Difficult Product Purification
The high polarity and water solubility of the sulfonated products make purification a significant challenge.
| Purification Strategy | Detailed Protocol & Considerations |
| Reverse-Phase Chromatography | Protocol: This is often the most effective chromatographic method. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Considerations: This method can be expensive for large-scale purifications. |
| Recrystallization | Protocol: If the product is a solid, recrystallization can be a powerful purification technique. Considerations: Finding a suitable solvent system can be challenging. Mixtures of water with polar organic solvents like ethanol or isopropanol are a good starting point. The presence of inorganic salts can sometimes interfere with crystallization. |
| Ion-Exchange Chromatography | Protocol: This technique separates molecules based on their charge. A strong anion exchange resin can be used to bind the sulfonated product, which can then be eluted with a high concentration salt solution or a change in pH. Considerations: This method is effective for removing non-ionic impurities. Subsequent desalting of the product may be necessary. |
| Desalting Techniques | Protocol: If the product is contaminated with inorganic salts, techniques like dialysis or size-exclusion chromatography can be employed. For smaller scales, solid-phase extraction (SPE) with a reverse-phase cartridge can be used to retain the organic product while washing away the salts with water. |
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that should serve as a starting point for your optimization experiments. Always perform small-scale test reactions to find the optimal conditions for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add sodium 4-(2-bromoethyl)benzenesulfonate (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add a degassed solvent system (e.g., a 3:1 mixture of dioxane/water or DMF/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Proceed with one of the purification strategies outlined in the "Difficult Product Purification" section.
General Protocol for Heck Coupling
-
To a reaction vessel, add sodium 4-(2-bromoethyl)benzenesulfonate (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2-3 equiv).
-
Purge the vessel with an inert gas.
-
Add a degassed polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction to the desired temperature (typically 100-140 °C) and monitor its progress.
-
After completion, cool the mixture and work up as appropriate for your product's properties.
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting a challenging coupling reaction with this compound.
Caption: A decision tree for troubleshooting coupling reactions.
References
- Doucet, H. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides and Boronic Acids. European Journal of Organic Chemistry, 2008(12), 2013-2030.
-
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
-
Li, Y., et al. (2018). Palladium NPs supported on sulfonic acid functionalized metal–organic frameworks as catalysts for biomass cascade reactions. Dalton Transactions, 47(3), 839-845. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2019). Biblio. [Link]
-
Addressing polar solvent challenges in the heterogenization of palladium catalysed Hayashi-Miyaura reaction on polymer support. (2020). ResearchGate. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Shaughnessy, K. H., et al. (2003). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 5(25), 4733-4736. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
- Al-Masum, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. In Microwave-Assisted Organic Synthesis. IntechOpen.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]
-
Diez-Gonzalez, S., et al. (2010). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 29(21), 5437-5448. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). ResearchGate. [Link]
-
Excited-State Palladium-Catalyzed Radical Migratory Mizoroki–Heck Reaction Enables C2-Alkenylation of Carbohydrates. (2022). Journal of the American Chemical Society. [Link]
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. (2016). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. (2014). National Institutes of Health. [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. (2004). PubMed. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. (2017). MDPI. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (2015). New Journal of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2003). PubMed. [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. (2019). ResearchGate. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-(2-Bromoethyl)benzenesulfonic acid
Welcome to the technical support center for 4-(2-Bromoethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosulfur compound featuring a benzene ring substituted with both a sulfonic acid group and a 2-bromoethyl group.[1][2] This bifunctional nature makes it a valuable intermediate in organic synthesis.[3] The bromoethyl group is susceptible to nucleophilic substitution and elimination reactions, while the sulfonic acid group imparts high water solubility and can act as a strong acid catalyst.[4][5] Its primary applications are in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating novel drug candidates.[3]
Q2: What are the ideal storage conditions for this compound to maintain its reactivity?
To ensure the long-term stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[6] It is often recommended to store it under an inert atmosphere, such as nitrogen, to prevent potential degradation from moisture and atmospheric components.[7] Given that it is a solid at room temperature, ensuring the container is tightly sealed is crucial to prevent the absorption of water, as sulfonic acids are often hygroscopic.[8]
Q3: What types of reactions is the bromoethyl group susceptible to?
The 2-bromoethyl group attached to the benzene ring is a primary alkyl halide, making it a good substrate for several key reaction types:
-
Nucleophilic Substitution (SN2): This is the most common reaction pathway. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles.[4][9] This allows for the introduction of various functional groups. Common nucleophiles include amines, alcohols, thiols, cyanides, and azides.[9]
-
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 4-vinylbenzenesulfonic acid (styrene-4-sulfonic acid).[9][10] This is often an undesired side reaction that can reduce the yield of the desired substitution product.
Q4: How does the sulfonic acid group influence the reactivity of the molecule?
The sulfonic acid group has several significant effects:
-
Solubility: As a highly polar and acidic functional group, it dramatically increases the water solubility of the molecule.[5] This can be advantageous for reactions in aqueous media but may present challenges for reactions requiring anhydrous organic solvents.
-
Electronic Effects: The sulfonic acid group is a strong electron-withdrawing group. This deactivates the benzene ring towards further electrophilic aromatic substitution but does not directly impact the SN2 reactivity of the bromoethyl side chain in a major way.
-
Catalytic Activity: Sulfonic acids are strong acids and can act as catalysts in certain reactions, such as esterification or hydrolysis.[11][12]
Section 2: Troubleshooting Guide for Low Reactivity
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: My nucleophilic substitution reaction shows low or no conversion.
Possible Cause 1: Poor Quality or Degraded Starting Material
-
Why it happens: this compound can degrade over time, especially if not stored correctly. Hydrolysis of the bromoethyl group or other side reactions can reduce the concentration of the active reagent.
-
How to verify: Check the purity of your starting material using analytical techniques such as HPLC or NMR.[1][13] A Certificate of Analysis (CoA) from the supplier can also provide initial purity information.[14]
-
Solution: If the purity is questionable, consider purifying the material or purchasing a fresh batch from a reputable supplier.[4]
Possible Cause 2: Inappropriate Solvent Choice
-
Why it happens: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.[15] The high polarity of the sulfonic acid group can make dissolving the reagent in less polar organic solvents challenging.[4]
-
How to verify: Review your experimental setup. Is the starting material fully dissolved in the chosen solvent? If not, solubility may be the limiting factor.
-
Solution:
-
Use a polar aprotic solvent.
-
If solubility in a desired solvent is an issue, consider converting the sulfonic acid to its more soluble salt form (e.g., sodium or potassium salt) before the reaction.
-
For reactions with water-soluble nucleophiles, a biphasic system with a phase-transfer catalyst can be highly effective.[16][17]
-
Possible Cause 3: Weak Nucleophile or Insufficient Nucleophile Concentration
-
Why it happens: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[15] A weak nucleophile will react slowly.
-
How to verify: Compare the pKa of the conjugate acid of your nucleophile to others. A higher pKa generally corresponds to a stronger nucleophile. Check the stoichiometry of your reaction.
-
Solution:
-
Increase the concentration of the nucleophile. Using a moderate excess (e.g., 1.5 to 2 equivalents) can drive the reaction to completion.
-
If possible, switch to a stronger nucleophile.
-
Consider deprotonating your nucleophile with a suitable base to increase its nucleophilicity.
-
Possible Cause 4: Competing Elimination Reaction
-
Why it happens: If your nucleophile is also a strong base, it can promote the E2 elimination reaction, leading to the formation of 4-vinylbenzenesulfonic acid as a byproduct and consuming your starting material.[9]
-
How to verify: Analyze your crude reaction mixture by HPLC or NMR to check for the presence of the elimination product.
-
Solution:
-
Use a less basic nucleophile if possible.
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Avoid using strong, sterically hindered bases unless elimination is the desired outcome.
-
Troubleshooting Workflow: Low Conversion in Nucleophilic Substitution
Caption: A step-by-step workflow for troubleshooting low conversion.
Issue 2: The reaction is messy, with multiple unidentified byproducts.
Possible Cause 1: Desulfonation
-
Why it happens: The sulfonation of aromatic rings is a reversible process.[18][19] Under certain conditions, particularly at high temperatures in the presence of water or dilute acid, the sulfonic acid group can be removed, leading to the formation of (2-bromoethyl)benzene.[11] This byproduct can then undergo its own set of reactions.
-
How to verify: Look for byproducts lacking the sulfonic acid group in your analysis (e.g., by mass spectrometry).
-
Solution:
-
Avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate.
-
If possible, run the reaction under anhydrous conditions.
-
Maintain a neutral or slightly basic pH if the reaction chemistry allows.
-
Possible Cause 2: Reaction with the Sulfonic Acid Group
-
Why it happens: While generally stable, the sulfonic acid group can react under certain conditions. For example, with strong dehydrating agents, it can form sulfonyl chlorides or anhydrides.[5]
-
How to verify: This is highly dependent on the reagents used. Consider the possibility of unintended reactions with your specific reagents.
-
Solution: Protect the sulfonic acid group, perhaps by converting it to a sulfonate ester, if it is interfering with the desired reaction. This ester can often be hydrolyzed back to the sulfonic acid post-reaction.
Issue 3: Difficulty in purifying the final product.
Possible Cause 1: High Water Solubility
-
Why it happens: The sulfonic acid group makes the product highly soluble in water, which can make extraction into organic solvents difficult.[20]
-
Solution:
-
Salting Out: Add a saturated solution of a salt like NaCl to the aqueous phase to decrease the solubility of your organic product.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like sulfonic acids.[21][22]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.[20] Often, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent is used.
-
Reverse-Phase Chromatography: For smaller scales, C18 silica gel can be used to purify highly polar compounds.[22]
-
Possible Cause 2: Contamination with Inorganic Salts
-
Why it happens: Reactions often involve the use of bases or salts, which can be difficult to separate from a highly polar, salt-like product.
-
Solution:
-
Dialysis or Size-Exclusion Chromatography: For larger molecules, these techniques can separate your product from small inorganic salts.
-
Precipitation: If your product and the salt have different solubilities in a particular solvent, you may be able to selectively precipitate one of them.
-
Reaction Mechanisms Overview
Caption: Competing SN2 and E2 reaction pathways.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO) at room temperature.
-
Addition of Base: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate or triethylamine.
-
Addition of Nucleophile: Add 1.2 equivalents of the desired amine nucleophile to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the product may need to be purified by chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve Crude Product: Dissolve the crude solid product in a minimum amount of hot water or a water/ethanol mixture.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?9
-
Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. 20
-
Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids. 23
-
Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. 21
-
Google Patents. (1970). US3496224A - Purification of sulfonic acids. 24
-
Benchchem. A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. 15
-
Biosynth. (2-Bromoethyl)benzene | 103-63-9 | FB12171. 7
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. 1
-
European Patent Office. (2021, January 13). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. 25
-
Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids : r/Chempros. 22
-
ChemicalBook. This compound synthesis. 26
-
brainly.com. (2019, December 24). [FREE] Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the. 27
-
Sysem Chem. Β-Bromoethyl-Benzene Supplier & Manufacturer | Factory Price. Link
-
Homework.Study.com. Determine whether the reaction of (2-bromoethyl)benzene and sodium methoxide produce a substitution or an elimination product.28
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. 29
-
PubChem. (1-Bromoethyl)benzene | C8H9Br | CID 11454. 6
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). 16
-
Guidechem. What are the properties and applications of (1-Bromoethyl)benzene? - FAQ. 30
-
OpenOChem Learn. EAS-Sulfonation. 18
-
Understanding the Chemical Properties of (2-Bromoethyl)benzene. 4
-
Chemguide. the sulphonation of benzene - electrophilic substitution. 31
-
Chemistry Steps. Sulfonation of Benzene. 19
-
MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. 17
-
US EPA. Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS. 2
-
(2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. 3
-
NIST. Benzene, (2-bromoethyl)- - the NIST WebBook. 32
-
Sigma-Aldrich. This compound | 54322-31-5. 33
-
BLD Pharm. 54322-31-5|this compound. 34
-
(2026, January 8). Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. 11
-
TCI Chemicals. This compound | 54322-31-5. Link
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. 10
-
ResearchGate. (2022, April 27). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. 12
-
Sigma-Aldrich. This compound | 54322-31-5. 14
-
This compound, 97%+ (T)(HPLC), C8H9BrO3S, 1 gram. 35
-
Chemsrc. (2025, August 30). This compound | CAS#:54322-31-5. 36
-
Sigma-Aldrich. This compound | 54322-31-5. Link
-
MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. 37
-
ACS Publications. Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate | Industrial & Engineering Chemistry Research. 38
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. 13
-
Wikipedia. Benzenesulfonic acid. 5
-
Muby Chemicals. Benzene Sulfonic Acid or Benzene Sulphonic Acid or Phenylsulfonic Acid or Besylic Acid Manufacturers, with SDS GHS MSDS Sheet. 8
-
NIST. Benzenesulfonic acid, 4-methyl-, ethyl ester - the NIST WebBook. 39
-
YouTube. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. 40
Sources
- 1. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Benzene Sulfonic Acid or Benzene Sulphonic Acid Manufacturers, SDS [mubychem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. This compound | 54322-31-5 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. mdpi.com [mdpi.com]
- 18. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 19. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 20. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 21. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 22. reddit.com [reddit.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 25. data.epo.org [data.epo.org]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. brainly.com [brainly.com]
- 28. homework.study.com [homework.study.com]
- 29. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 30. guidechem.com [guidechem.com]
- 31. chemguide.co.uk [chemguide.co.uk]
- 32. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 33. This compound | 54322-31-5 [sigmaaldrich.cn]
- 34. 54322-31-5|this compound|BLD Pharm [bldpharm.com]
- 35. calpaclab.com [calpaclab.com]
- 36. This compound | CAS#:54322-31-5 | Chemsrc [chemsrc.com]
- 37. mdpi.com [mdpi.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Benzenesulfonic acid, 4-methyl-, ethyl ester [webbook.nist.gov]
- 40. youtube.com [youtube.com]
Technical Support Center: Monitoring Reactions of 4-(2-Bromoethyl)benzenesulfonic acid
Welcome to the technical support center for monitoring reactions involving 4-(2-Bromoethyl)benzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Instead of a rigid manual, we present a dynamic question-and-answer hub to directly address the practical challenges you may encounter. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Part 1: Core Principles of Reaction Monitoring
This section covers the fundamental questions regarding the 'why' and 'how' of tracking your reaction's progress effectively.
Q1: Why is real-time monitoring of my this compound reaction so critical?
A: Monitoring is the cornerstone of successful synthesis. For a bifunctional molecule like this compound, which contains both a reactive alkyl halide and a highly polar sulfonic acid group, monitoring allows you to:
-
Confirm Reactivity: Ensure the reaction has initiated and is proceeding.
-
Determine Completion: Avoid prematurely stopping the reaction (leading to low yield) or running it for too long, which can increase the formation of byproducts.
-
Identify Issues: Detect stalling, decomposition, or the formation of unexpected side-products early on. This is particularly important given the potential for side reactions like elimination of the bromoethyl group.[1]
-
Optimize Conditions: Data gathered from monitoring allows for the logical adjustment of parameters like temperature, catalyst loading, or reaction time to improve yield and purity.
Q2: What are the primary analytical techniques suitable for monitoring these types of reactions?
A: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods are:
| Technique | Pros | Cons | Best For |
| Thin-Layer Chromatography (TLC) | Fast, inexpensive, requires minimal sample, good for qualitative assessment. | Not quantitative, resolution can be limited, sulfonic acids can streak. | Quick checks for the presence of starting material and product. |
| High-Performance Liquid Chromatography (HPLC) | Highly quantitative, excellent resolution, suitable for polar/non-volatile compounds.[2] | Slower than TLC, requires method development, more expensive. | Accurate kinetic analysis, purity assessment, and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can be quantitative, non-destructive.[3][4][5] | Requires a larger sample, expensive instrumentation, slower for routine checks. | Mechanistic studies, identifying unknown byproducts, confirming product structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines separation (LC) with mass identification (MS), highly sensitive. | Expensive, complex data interpretation. | Identifying products, intermediates, and byproducts by their molecular weight. |
A common workflow involves using TLC for frequent, rapid checks and then employing HPLC or NMR at key time points for more detailed, quantitative analysis.
Part 2: Technique-Specific Troubleshooting Guides
This section provides in-depth, practical advice for each major analytical technique in a Q&A format.
A. Thin-Layer Chromatography (TLC)
Q3: My sulfonic acid spots are streaking on the TLC plate. How can I fix this?
A: Streaking is a common issue with highly polar compounds like sulfonic acids due to strong interactions with the silica gel stationary phase.
-
The Cause: The acidic protons of the silica gel interact strongly with the polar sulfonic acid group, causing the spot to drag up the plate rather than moving as a compact band.
-
The Solution: Add a small amount of a polar, acidic modifier to your mobile phase (eluent). A few drops of acetic acid or formic acid in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will protonate the silica surface, reducing the strong ionic interactions and leading to sharper, more defined spots.
Q4: I can't see my spots under the UV lamp or they are very faint. How can I visualize them?
A: While the benzene ring in this compound provides UV activity, concentration can affect visibility. If UV visualization is insufficient, chemical staining is required.
-
Recommended Stain: Potassium Permanganate (KMnO₄) Dip
-
Why it works: The bromoethyl group and the aromatic ring are susceptible to oxidation by the strong oxidizing agent KMnO₄. This reaction consumes the purple permanganate, leaving a yellow-brown spot (MnO₂) on a pink/purple background where your compound is located.[6] It is a highly universal and sensitive stain for most organic compounds.
-
Protocol: Potassium Permanganate Stain
-
Prepare the stain solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.
-
After running your TLC, ensure the eluent has fully evaporated from the plate. A heat gun can be used gently.
-
Using tweezers, briefly dip the plate into the KMnO₄ solution for 1-2 seconds.
-
Remove the plate and wipe excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow-brown against a purple background. Circle the spots immediately as the background will fade over time.
-
-
-
Alternative Stain: Bromocresol Green for Acidity
-
Why it works: This indicator is specific for acidic compounds. It will produce yellow spots on a blue or green background.[7] This is excellent for specifically identifying the sulfonic acid-containing species.
-
B. High-Performance Liquid Chromatography (HPLC)
Q5: I'm trying to develop an HPLC method, but my sulfonic acid product elutes in the void volume on my C18 column. What's wrong?
A: This is a classic problem. This compound is too polar to be retained by a standard reversed-phase (RP) mechanism on a C18 column.
-
The Cause: In a typical RP mobile phase (e.g., acetonitrile/water), your highly polar analyte spends almost all its time in the mobile phase and has very little interaction with the nonpolar C18 stationary phase, causing it to elute immediately.
-
Solution 1: Use an Ion-Pairing Reagent.
-
How it works: An ion-pairing reagent, such as tetrabutylammonium (TBA) hydrogen sulfate, is added to the mobile phase. The positively charged TBA cation forms a neutral ion pair with your negatively charged sulfonate anion. This complex is more hydrophobic and can be retained and separated on a C18 column.[8][9][10]
-
Starting Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Detection: UV at 254 nm.
-
-
-
Solution 2: Use a Mixed-Mode Column.
-
How it works: These advanced columns have stationary phases with both reversed-phase (like C18) and ion-exchange functionalities. A mixed-mode anion-exchange column will retain the sulfonic acid via an ion-exchange mechanism, providing excellent retention and peak shape without the need for ion-pairing reagents.[2] This is often a more robust and MS-friendly approach.[11]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: How can I use ¹H NMR to determine if my reaction is complete?
A: ¹H NMR is an excellent tool for monitoring these reactions because the chemical shifts of the protons on the ethyl group are highly sensitive to the atom they are bonded to.[12]
-
The Strategy: You will monitor the disappearance of the starting material's key signals and the simultaneous appearance of the product's new, characteristic signals.
-
Key Signals to Watch:
-
Starting Material (this compound): The two methylene groups (-CH₂CH₂-) next to the bromine atom and the aromatic ring will have distinct triplet signals. The -CH₂-Br protons will be further downfield (around 3.6-3.8 ppm) compared to the -CH₂-Ar protons (around 3.1-3.3 ppm).
-
Hypothetical Product (e.g., reaction with an amine, R₂NH): When the bromine is displaced by the amine, a new product, 4-(2-(dialkylamino)ethyl)benzenesulfonic acid, is formed. The protons on the carbon adjacent to the newly bonded nitrogen atom (-CH₂-NR₂) will shift significantly upfield compared to the starting material's -CH₂-Br protons. This provides a clear, uncongested region of the spectrum to monitor for product formation.
-
¹H NMR Monitoring: A Hypothetical Example Reaction: this compound + Diethylamine -> Product
| Protons | Starting Material (ppm) | Product (ppm) | Change to Monitor |
| Ar-CH₂ -CH₂-Br | ~3.2 (t) | ~2.9 (t) | Disappearance/Shift |
| Ar-CH₂-CH₂ -Br | ~3.7 (t) | ~2.7 (t) | Disappearance of this signal |
| Ar-CH₂-CH₂ -NR₂ | - | ~2.7 (t) | Appearance of this signal |
| Protons on R group | - | Varies | Appearance of new signals |
Note: Shifts are estimates and can vary based on solvent and specific structure.
-
Protocol: NMR Sample Preparation
-
Pause the reaction and withdraw a small aliquot (e.g., 0.1 mL).
-
Quench the aliquot if necessary (e.g., with a small amount of water or buffer).
-
Remove the reaction solvent under reduced pressure or with a stream of nitrogen.
-
Dissolve the residue in a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice due to the high polarity of the sulfonic acid.[13][14]
-
Transfer to an NMR tube and acquire the spectrum.
-
Part 3: General Troubleshooting & FAQs
This section addresses common high-level problems and frequently asked questions.
Q7: My reaction has stalled. The starting material is only partially consumed after several hours. What should I do?
A:
-
Confirm Stalling: Use a quantitative technique like HPLC or NMR to confirm that the ratio of starting material to product is no longer changing over time (e.g., take two measurements one hour apart).
-
Check Reagents: Was the nucleophile (e.g., amine, thiol) fresh? Was the solvent anhydrous if required? Impurities or degradation of reagents can halt a reaction.[1]
-
Temperature: Many SN2 reactions require heat to overcome the activation energy. If you are running the reaction at room temperature, consider gently heating it (e.g., to 40-60 °C) and continue monitoring.
-
Re-charge Reagents: It's possible one of the reagents was added in a limiting amount or has degraded. A careful, small addition of the excess reagent can sometimes restart the reaction.
Q8: I see my starting material disappearing on the TLC, but I also see a new, less polar spot appearing along with my desired product. What is it?
A: This is very likely a byproduct from an E2 elimination reaction.
-
The Side Reaction: The nucleophile you are using can also act as a base, abstracting a proton from the carbon adjacent to the benzene ring. This leads to the elimination of HBr and the formation of 4-vinylbenzenesulfonic acid.[1] This byproduct is less polar than your desired substitution product.
-
How to Minimize It:
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the desired SN2 pathway.[1]
-
Choose a Less Hindered Base/Nucleophile: Bulky nucleophiles are often stronger bases. If possible, choose a smaller, less sterically hindered nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
-
Q9: Can I use Gas Chromatography (GC) to monitor my reaction?
A: Generally, no. Sulfonic acids are non-volatile and thermally labile. They will not pass through a GC column without decomposition. You would need to perform a derivatization step (e.g., esterification of the sulfonic acid) to make the analyte volatile enough for GC analysis, which adds complexity and potential sources of error. For this class of compounds, LC-based methods are far more suitable.[15]
Visual Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting common reaction issues.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Al-Awadhi, F., Al-Mulla, E. A. K., & Al-Kandari, H. (2025). Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. Heliyon. [Link]
-
ResearchGate. (2025). (PDF) Determination of the Degree of Sulfonation in Cross-linked and Non-cross-linked Poly(ether ether ketone) Using Different Analytical Techniques. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Proctor, C. R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas. [Link]
-
ResearchGate. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]
-
ResearchGate. (n.d.). Rf values of sulfonic acid analogues of bile acids on TLC. Retrieved from [Link]
-
NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air. Retrieved from [Link]
-
NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Unknown Source. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Unknown Source. (n.d.). TLC stains. Retrieved from [Link]
-
Hamilton Company. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC. Retrieved from [Link]
-
Unknown Source. (n.d.). TLC Stains. Retrieved from [Link]
-
NIH. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of calix[11]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]
-
NIH. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]
-
MDPI. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) NMR spectrum of the precursor solution of sulfonated phenol in.... Retrieved from [Link]
-
SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
MDPI. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. TLC stains [reachdevices.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of 4-(2-Bromoethyl)benzenesulfonic acid
Welcome to the technical support center for 4-(2-Bromoethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to address common purification challenges encountered during its synthesis and use. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials such as (2-bromoethyl)benzene, residual sulfonating agents like sulfuric acid or chlorosulfonic acid, and side-products from the sulfonation reaction.[1][2] You may also encounter inorganic salts if the synthesis involved a neutralization step.[3] Hydrolysis of the bromoethyl group is another potential source of impurities.
Q2: My this compound appears as a brown oil, but the product information states it should be a white solid. What could be the issue?
A2: The presence of a brown, oily residue is a common issue, often indicating the presence of impurities from the sulfonation reaction.[2] This can be due to incomplete reaction or the formation of polymeric side products. A purification step, such as decanting the desired product from the oil followed by recrystallization, is typically required.[2]
Q3: What initial steps should I take to assess the purity of my this compound?
A3: A preliminary assessment of purity can be made by observing the physical state and color of the compound; it should be a white solid.[4] Measuring the melting point is a crucial step; a sharp melting point around 86°C is indicative of high purity, while a broad or depressed melting point suggests the presence of impurities.[4] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.[5]
Q4: Is this compound stable in water?
A4: While this compound is soluble in water, prolonged exposure, especially at elevated temperatures, may lead to hydrolysis of the bromoethyl group, forming 4-(2-hydroxyethyl)benzenesulfonic acid as an impurity.[6] Therefore, it is advisable to use the mildest conditions possible during aqueous workups and purifications.
Troubleshooting Purification Challenges
This section provides a more in-depth guide to overcoming specific purification hurdles.
Scenario 1: Presence of a Brown, Oily Impurity
If your product is contaminated with a brown, oily substance, the following workflow is recommended.
Caption: Workflow for removing oily impurities.
Detailed Protocol: Recrystallization from Heptane
This protocol is adapted from a documented synthesis of this compound.[2]
-
Initial Separation: If a significant amount of brown oil is present, carefully decant the supernatant liquid containing the dissolved product from the oily residue.
-
Dissolution: Transfer the supernatant to a clean flask. If the product has already solidified, add a sufficient amount of heptane to dissolve the crude this compound. Gently warm the mixture if necessary to aid dissolution.
-
Cooling and Crystallization: Place the flask in an ice bath to induce the precipitation of colorless crystals of the desired product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals under vacuum to remove any residual heptane.
Scenario 2: Contamination with Sulfuric Acid
Sulfuric acid is a common impurity in sulfonic acids when it is used as the sulfonating agent.[1]
Troubleshooting Strategy: Recrystallization from Concentrated Aqueous Solution
Sulfonic acids can often be purified from residual sulfuric acid by recrystallization from a concentrated aqueous solution.[1]
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot water to form a concentrated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired sulfonic acid should crystallize out, leaving the more water-soluble sulfuric acid in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. Since the product is hygroscopic, drying in a vacuum oven at a moderate temperature is recommended.[4]
Scenario 3: Presence of Inorganic Salts
If your synthesis involved a neutralization step or an aqueous workup with salts, your product may be contaminated with inorganic salts.
Caption: Decision tree for removing inorganic salts.
Troubleshooting Strategy: Solvent Extraction/Recrystallization
-
Solvent Selection: Choose an organic solvent in which this compound is soluble, but the inorganic salt impurities are not. Ethanol can be a good starting point.[1]
-
Extraction: Suspend the impure solid in the chosen solvent and stir. The organic product will dissolve, leaving the inorganic salts as a solid.
-
Filtration: Filter the mixture to remove the insoluble inorganic salts.
-
Recovery: Evaporate the solvent from the filtrate to recover the crude product, which can then be further purified by recrystallization if necessary.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₃S | [4][7] |
| Molecular Weight | 265.12 g/mol | [4][7] |
| Physical State | Solid | [4] |
| Color | White | [4] |
| Melting Point | 86 °C | [4] |
| Key Characteristic | Hygroscopic | [4] |
Characterization of Purified Product
To confirm the purity of your this compound after purification, the following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point at the literature value is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity and detect the presence of any remaining impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and help identify any organic impurities.
References
-
Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
-
Reddit. (2023, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
-
PubMed. (2006). Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-(2-bromoethyl)-. Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzenesulfonic acid, 4-bromo-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzenesulfonic acid. Retrieved from [Link]
-
DrugFuture. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]
-
European Patent Office. (2021, January 13). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Separation of aromatic sulfonic acids with a liquid anion exchanger. Retrieved from [Link]
-
US EPA. (n.d.). Benzenesulfonic acid, 4-(2-bromoethyl)- - Substance Details - SRS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrO3S). Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from [Link]
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.
-
ResearchGate. (2015, April). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
Sources
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. labproinc.com [labproinc.com]
- 5. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Optimizing the Sulfonation of 2-Bromoethylbenzene
Welcome to the technical support center for the sulfonation of 2-bromoethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the sulfonation of 2-bromoethylbenzene, providing explanations and actionable solutions based on fundamental chemical principles.
Issue 1: Low or No Conversion to Product
Question: I am seeing a low yield or no formation of the desired sulfonic acid product. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the sulfonation of 2-bromoethylbenzene is a common hurdle and typically points to issues with the potency of the sulfonating agent or the presence of water, which can reverse the reaction.
-
Insufficiently Strong Sulfonating Agent: Concentrated sulfuric acid (H₂SO₄) alone may not be a sufficiently strong electrophile to efficiently sulfonate the aromatic ring.
-
Solution: Employ a more potent sulfonating agent. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a higher concentration of the active electrophile, SO₃.[1] Chlorosulfonic acid (ClSO₃H) is another powerful alternative that can drive the reaction to completion.[1]
-
-
Presence of Water and Reversibility: Sulfonation is a reversible reaction. Any water present in the reaction mixture, or generated as a byproduct when using sulfuric acid, can hydrolyze the sulfonic acid product back to the starting material (desulfonation).
-
Solution: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for instance, by using a drying tube. Using oleum or chlorosulfonic acid as the sulfonating agent is advantageous as they are strong dehydrating agents.
-
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
Question: I am obtaining a mixture of ortho- and para-substituted products. How can I favor the formation of the desired 4-(2-bromoethyl)benzenesulfonic acid?
Answer:
The ethyl group of 2-bromoethylbenzene is an ortho, para-directing group in electrophilic aromatic substitution. While a mixture of isomers is expected, the reaction conditions can be tuned to favor the para-product, which is generally the major product due to reduced steric hindrance.
-
Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction, potentially increasing the proportion of the ortho-isomer.
-
Solution: Maintain a low reaction temperature, especially during the addition of the sulfonating agent. Performing the initial addition at 0-5 °C can enhance para-selectivity.
-
-
Choice of Sulfonating Agent: The nature of the sulfonating agent can influence the isomer distribution.
-
Solution: While systematic studies on 2-bromoethylbenzene are limited, in many alkylbenzene sulfonations, the choice of sulfonating agent and solvent can impact the ortho/para ratio. Experimenting with both oleum and chlorosulfonic acid may reveal differences in selectivity for your specific application.
-
Issue 3: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
The primary side products in sulfonation reactions are typically sulfones. Additionally, with a reactive substrate like 2-bromoethylbenzene, side reactions involving the bromoethyl group must be considered, although they are less common under standard sulfonation conditions.
-
Sulfone Formation: This is a common side reaction in sulfonation, where two aromatic rings are linked by a sulfonyl group (-SO₂-). This is more prevalent at higher temperatures and with a high concentration of the sulfonating agent.
-
Solution: Maintain strict temperature control and avoid prolonged reaction times at elevated temperatures. Use a stoichiometric amount or a slight excess of the sulfonating agent rather than a large excess.
-
-
Reactions Involving the Bromoethyl Group: While the C-Br bond is relatively stable under strongly acidic conditions, prolonged exposure to high temperatures could potentially lead to elimination (forming styrene) or other degradation pathways.
-
Solution: Adhering to the recommended reaction temperatures and times will minimize the risk of side reactions involving the bromoethyl side chain. The primary focus for purity is controlling the sulfonation itself.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to isolate a pure product from the reaction mixture. What are effective purification strategies?
Answer:
The high polarity and water solubility of sulfonic acids can make their purification challenging. The key is to effectively remove the excess sulfonating agent and any byproducts.
-
Removal of Excess Sulfuric Acid/Oleum: The crude product will be contaminated with a large excess of the sulfonating agent.
-
Solution: A common and effective method is to carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess sulfonating agent. The desired sulfonic acid may precipitate upon cooling, especially if it is less soluble in the acidic aqueous solution. If precipitation is incomplete, "salting out" by adding a saturated solution of sodium chloride can increase the ionic strength of the solution and decrease the solubility of the sulfonic acid, promoting its precipitation.
-
-
Isolation and Recrystallization: Once the crude product is isolated, it often requires further purification.
-
Solution: The crude sulfonic acid can be collected by filtration. For further purification, recrystallization is a powerful technique. A protocol for this compound suggests recrystallization from heptane.[1] Alternatively, converting the sulfonic acid to its sodium salt can facilitate purification. This is achieved by neutralizing the acidic solution with sodium hydroxide.[1] The resulting sodium sulfonate salt can then be isolated, for example, by evaporation of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which sulfonating agent is better for 2-bromoethylbenzene: oleum or chlorosulfonic acid?
A1: Both oleum and chlorosulfonic acid are effective for the sulfonation of 2-bromoethylbenzene.[1]
-
Oleum is a strong sulfonating agent and is often used for its efficacy. The concentration of free SO₃ in oleum can be varied to control its reactivity.
-
Chlorosulfonic acid is also a very powerful sulfonating agent. A key difference is that the reaction with chlorosulfonic acid initially produces a sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.[1] The choice may depend on factors such as available reagents, desired reaction scale, and safety considerations. Both are highly corrosive and require careful handling in a fume hood with appropriate personal protective equipment.
Q2: What is the expected regioselectivity for the sulfonation of 2-bromoethylbenzene?
A2: The ethyl group is an activating, ortho, para-directing group. Therefore, the sulfonation is expected to occur at the positions ortho and para to the ethyl group. Due to steric hindrance from the ethyl group, the major product is expected to be the para-substituted isomer, This compound .
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction progress is crucial for optimization.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively follow the disappearance of the starting material (2-bromoethylbenzene). You will need to choose an appropriate solvent system that allows for the separation of the non-polar starting material from the highly polar sulfonic acid product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase HPLC method can be developed to separate and quantify the starting material, the desired product, and any potential isomers or byproducts.[2]
Q4: What are the key safety precautions when performing this reaction?
A4: Sulfonation reactions with oleum or chlorosulfonic acid are hazardous and must be performed with stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Handling of Reagents: Oleum and chlorosulfonic acid are extremely corrosive and react violently with water, releasing significant heat. Always add the sulfonating agent slowly to the substrate, and never add water to the sulfonating agent. When quenching the reaction, add the reaction mixture slowly to ice with vigorous stirring.
-
Temperature Control: These reactions are exothermic. Use an ice bath to control the temperature, especially during the addition of the sulfonating agent, to prevent runaway reactions.
Detailed Experimental Protocol
This protocol is a detailed procedure for the synthesis of this compound.[1]
Materials:
-
2-bromoethylbenzene
-
30% Oleum (fuming sulfuric acid)
-
Chlorosulfonic acid
-
Acetonitrile
-
Heptane
-
Ice
-
Sodium hydroxide (for conversion to sodium salt, if desired)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Oil bath
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 42 g of 30% oleum. Cool the flask in an ice bath.
-
Addition of Substrate: Dissolve 29 g of 2-bromoethylbenzene in 13 g of acetonitrile. Add this solution dropwise to the cooled oleum via the dropping funnel, ensuring the temperature of the reaction mixture remains below 25 °C.
-
Addition of Chlorosulfonic Acid: After the addition of the 2-bromoethylbenzene solution is complete, heat the mixture in an oil bath to 40-60 °C. At this temperature, add 46 g of chlorosulfonic acid dropwise.
-
Reaction Completion: Following the addition of chlorosulfonic acid, heat the reaction mixture for an additional hour at 100-120 °C.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 ml of crushed ice with vigorous stirring. The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it three times with ice-cold water.
-
Purification:
-
Dry the crude product. 36 g of crude product is typically obtained.
-
For further purification, recrystallize the crude product from 400 ml of heptane. Decant the mixture from any brown, oily sediment.
-
Cool the supernatant in an ice bath to precipitate colorless crystals of the desired product.
-
After drying, approximately 20 g of purified 4-(2-bromoethyl)benzenesulfonyl chloride is obtained.
-
-
Hydrolysis to Sulfonic Acid: Reflux the purified sulfonyl chloride in a mixture of water and acetonitrile until the reaction is complete (monitor by TLC).
-
Formation of Sodium Salt (Optional): The strongly acidic solution can be neutralized to a pH of 6.5 with sodium hydroxide. After concentrating the solution, this compound sodium salt (mixed with sodium chloride) is obtained.
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic sulfonation.
Experimental Workflow
Caption: Experimental workflow for the sulfonation of 2-bromoethylbenzene.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common sulfonation issues.
References
-
Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC. (2018, February 16). SIELC Technologies. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid
Welcome to the technical support guide for the synthesis of 4-(2-Bromoethyl)benzenesulfonic acid (CAS: 54322-31-5). This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. We will address common challenges, provide in-depth troubleshooting, and offer a validated starting protocol grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies & Scale-Up Considerations
This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates a reactive bromoethyl group, ideal for nucleophilic substitution, and a strongly acidic sulfonic acid group, which can be used to impart water solubility or serve as a stable anionic counterion.
The most industrially viable route is the direct sulfonation of (2-bromoethyl)benzene. This electrophilic aromatic substitution is potent but fraught with challenges at scale, primarily concerning reaction control, byproduct formation, and product isolation.
Key Scale-Up Challenges:
-
Exothermicity: Sulfonation with oleum or sulfur trioxide is highly exothermic, requiring robust thermal management to prevent runaway reactions and product degradation.
-
Byproduct Formation: The formation of sulfones, particularly diphenylsulfone derivatives, is a common issue that complicates purification and reduces yield.[1]
-
Corrosivity: The reagents and the product itself are highly corrosive, necessitating careful selection of reactor materials and handling protocols.[2][3]
-
Product Isolation: The target molecule is a highly polar, water-soluble solid, making its separation from the acidic reaction medium and subsequent purification a non-trivial task.
-
Hygroscopicity: The final product is hygroscopic, requiring controlled drying and storage conditions to maintain its integrity.[4]
Synthetic Workflow Overview
The general process involves the controlled addition of the sulfonating agent to the substrate, followed by a carefully managed work-up procedure to isolate the product.
Caption: High-level process flow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction mixture turns dark brown or black, and the yield is significantly reduced. What is the likely cause?
A1: This is a classic sign of an uncontrolled exotherm leading to charring and decomposition. The sulfonation of aromatic compounds is extremely energetic.
-
Causality: The heat generated by the reaction is exceeding the cooling capacity of your reactor. This localized overheating degrades both the starting material and the product, forming polymeric or carbonaceous byproducts.
-
Troubleshooting Steps:
-
Reduce Addition Rate: The rate of addition of the sulfonating agent (e.g., oleum) is the primary method for controlling heat generation. Slow the addition significantly.
-
Verify Reactor Cooling: Ensure your reactor's cooling system is functioning at maximum capacity. Check the coolant temperature and flow rate. For large-scale reactors, jacket temperature may need to be set significantly lower than the target internal temperature to compensate for heat transfer limitations.
-
Improve Agitation: Poor mixing can create localized hot spots. Increase the agitation speed to ensure rapid dispersal of the sulfonating agent and uniform heat distribution. Ensure the agitator design is appropriate for the vessel geometry and viscosity of the reaction mass.
-
Consider a Solvent: While often performed neat, using a solvent inert to sulfonation (e.g., liquid SO₂) can help moderate the reaction by acting as a heat sink, though this adds complexity in terms of solvent handling and recovery.
-
Q2: My HPLC analysis shows a persistent, high-molecular-weight impurity that is difficult to remove. What is it and how can I prevent it?
A2: This impurity is almost certainly a sulfone byproduct, likely 4,4'-bis(2-bromoethyl)diphenylsulfone. This arises from the reaction of the initially formed sulfonic acid with another molecule of the starting material.
-
Mechanism: The benzenesulfonic acid product can act as an electrophile under strongly acidic conditions, leading to a Friedel-Crafts-type reaction with unreacted (2-bromoethyl)benzene.
-
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of the sulfonating agent can help ensure the starting material is consumed quickly, minimizing its availability to form the sulfone. However, too large an excess complicates the work-up. A molar ratio of 1.05 to 1.10 (sulfonating agent to substrate) is a good starting point.
-
Lower Reaction Temperature: Sulfone formation is often more kinetically favored at higher temperatures. Maintaining the reaction temperature as low as feasible while still achieving a reasonable reaction rate can suppress this side reaction. We recommend keeping the internal temperature below 25°C.
-
Add an Inhibitor: In some benzenesulfonic acid preparations, adding a small amount of a sodium salt, like sodium sulfate, can help suppress sulfone formation.[1]
-
Q3: I'm struggling with product isolation. The product seems to oil out or remain dissolved during the quench and crystallization step.
A3: Isolating a highly polar sulfonic acid from a concentrated acid stream is challenging. The goal is to crash the product out of solution by drastically changing the polarity of the medium.
-
Root Cause: this compound has significant solubility in aqueous acidic solutions. Simply quenching the reaction into water may not be sufficient to induce precipitation, especially if the volume of water is too large.
-
Optimized Work-Up:
-
Controlled Quench: The quench should be performed by slowly and carefully adding the reaction mass to a pre-chilled vessel containing a minimal amount of ice. This keeps the temperature low and the acid concentration high initially.
-
Salting Out: After the quench, the solubility of the sulfonic acid can be dramatically decreased by adding a saturated solution of sodium chloride. The common ion effect and change in solution activity will force the sulfonic acid (or its sodium salt) out of solution.
-
Anti-Solvent Addition: In some cases, after quenching and neutralization (or partial neutralization), the addition of a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol) can be an effective method for crystallization.
-
Seeding: Always use seed crystals to avoid oiling out and to promote the formation of a filterable crystalline solid.
-
Q4: The final, dried product has a persistent off-white or yellowish color. How can I obtain a pure white solid?
A4: A persistent color often indicates the presence of trace, highly colored impurities or degradation products.
-
Troubleshooting Steps:
-
Recrystallization Solvent System: The key to purification is finding an appropriate solvent system. For sulfonic acids, aqueous systems or mixed aqueous-organic systems are common. A mixture of water and isopropanol or ethanol can be effective. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
-
Activated Carbon Treatment: Dissolve the crude product in the chosen recrystallization solvent and add a small amount (e.g., 1-2% w/w) of activated carbon. Heat the mixture to gently reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. This is highly effective at removing colored impurities.
-
pH Adjustment: During recrystallization, adjusting the pH can sometimes aid in rejecting specific impurities. Ensure the final product is in its free acid form if that is what is desired.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best sulfonating agent for scale-up: fuming sulfuric acid (oleum), chlorosulfonic acid, or sulfur trioxide? A: For most large-scale applications, oleum (20-30% free SO₃) is the preferred reagent. It offers a good balance of reactivity and handling characteristics.
-
Oleum: Effective, relatively inexpensive, and the industry standard. The main challenge is managing its high reactivity and corrosivity.
-
Chlorosulfonic Acid: Very reactive and can sometimes give cleaner reactions at lower temperatures. However, it generates corrosive HCl gas as a byproduct and is more expensive, posing additional material handling and scrubbing challenges.
-
Sulfur Trioxide (SO₃): The most potent sulfonating agent, but it can be difficult to handle and dose accurately on a large scale. It is often used in specialized continuous sulfonation reactors.
Q: What are the Critical Process Parameters (CPPs) to monitor during the sulfonation reaction? A: The following parameters must be strictly controlled:
-
Temperature: The most critical parameter for controlling side reactions and ensuring safety.
-
Reagent Addition Rate: Directly controls the rate of heat generation.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Reaction Time: Monitored by in-process controls (e.g., HPLC) to determine reaction completion and prevent the formation of degradation products over extended periods.
Q: What analytical methods are recommended for IPC and final product QC? A: A combination of techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): The workhorse method for this analysis. A reverse-phase C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile with phosphoric or formic acid) can effectively separate the starting material, product, and sulfone byproduct.[5][6]
-
Neutralization Titration: A simple and effective method to determine the overall acid content and calculate the purity of the isolated sulfonic acid.
-
Water Content (Karl Fischer): Essential for a hygroscopic material to ensure it meets specifications.
Q: What are the primary safety considerations for this process? A: This process involves several significant hazards that must be mitigated through engineering controls and proper PPE.
-
Corrosivity: Oleum, the product, and HBr (if formed) are all severely corrosive and can cause extreme burns.[3][7][8] All transfers should be conducted in a closed system.
-
Exotherm: A runaway reaction is a serious risk. A robust and potentially redundant cooling system, along with an emergency quench plan, is essential.
-
Personal Protective Equipment (PPE): Full acid-resistant gear is mandatory, including a face shield, goggles, acid-resistant gloves, and a lab coat or suit.[9][10] Work should be performed in a well-ventilated area or hood.[7]
Section 4: Recommended Scale-Up Synthesis Protocol
This protocol describes the sulfonation of (2-bromoethyl)benzene with 25% oleum. All operations should be conducted by trained personnel in an appropriate chemical processing environment.
Reagent & Equipment Table
| Parameter | Value | Notes |
| Reactants | ||
| (2-Bromoethyl)benzene | 1.00 kg (5.40 mol, 1.00 eq) | Purity >98% |
| Oleum (20-25% free SO₃) | 1.95 kg (5.67 mol SO₃, 1.05 eq) | Handle with extreme care in a designated, dry area. |
| Work-up & Purification | ||
| Ice, Crushed | 5.0 kg | For quenching. |
| Sodium Chloride | Saturated Aqueous Solution | For salting out. |
| Activated Carbon | ~20 g | For decolorization during recrystallization. |
| Isopropanol | As required | Recrystallization solvent. |
| Equipment | ||
| Primary Reactor | 10L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and addition funnel/pump. |
| Quench Vessel | 20L Baffled Reactor | With overhead stirrer and thermocouple. |
Step-by-Step Methodology
-
Reactor Setup: Charge the 10L jacketed reactor with (2-bromoethyl)benzene (1.00 kg). Begin agitation and cool the reactor contents to 0-5°C using the cooling jacket.
-
Sulfonation: Slowly add the oleum (1.95 kg) subsurface via a pump or pressure-equalizing addition funnel over 3-4 hours. Crucially, maintain the internal reaction temperature at 5-10°C throughout the addition.
-
Reaction Maturation: After the addition is complete, allow the reaction to stir at 10-15°C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.
-
Quenching: In the separate 20L quench vessel, charge the crushed ice (5.0 kg). While stirring vigorously, slowly transfer the reaction mass from the primary reactor into the ice over ~1 hour. The temperature in the quench vessel should not exceed 30°C.
-
Isolation: Once the quench is complete, add saturated sodium chloride solution until precipitation appears complete. Cool the resulting slurry to 0-5°C and hold for at least 2 hours. Filter the solid product and wash the cake with a small amount of cold, dilute brine.
-
Purification: Transfer the crude, wet cake to a clean vessel. Add water (approx. 3-4 L) and heat to 60-70°C until the solid dissolves. Add activated carbon (20 g), stir for 30 minutes, and then filter the hot solution through a pre-warmed filter to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 0-5°C. If crystals do not form, add a seed crystal. Hold at 0-5°C for 2-4 hours.
-
Final Filtration & Drying: Filter the purified product. Wash the cake with a small amount of cold isopropanol. Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved. The product is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[4]
Section 5: Troubleshooting Logic Diagram
Decision Tree for Low Yield Investigation
When faced with low yield, a systematic approach is necessary to pinpoint the source of product loss.
Caption: A decision tree for systematically troubleshooting low product yield.
References
- CN101723858B - Method for preparing benzenesulfonic acid - Google P
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)
- CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google P
- CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google P
-
A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [Link]
-
Benzenesulfonic acid - American Chemical Society. [Link]
-
Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate - REVISTA DE CHIMIE. [Link]
-
Safety Data Sheet - AA Blocks. [Link]
-
Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. [Link]
- CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google P
-
(PDF) Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate - ResearchGate. [Link]
-
Ethanesulfonic acid, 2-bromo-, sodium salt - Organic Syntheses Procedure. [Link]
-
Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC - SIELC Technologies. [Link]
-
16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
-
Purification of Benzenesulfonic acid - Chempedia - LookChem. [Link]
-
material safety data sheet - benzene sulphonic acid - Oxford Lab Fine Chem LLP. [Link]
Sources
- 1. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 2. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. labproinc.com [labproinc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 7. aablocks.com [aablocks.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. actylislab.com [actylislab.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: 4-(2-Bromoethyl)benzenesulfonic Acid vs. NHS Esters
<_ =0> < _=0>
In the dynamic field of bioconjugation, the precise and stable linkage of molecules to proteins, antibodies, and other biomolecules is paramount for the development of effective diagnostics, therapeutics, and research tools.[1][2] The choice of crosslinking chemistry is a critical decision point that dictates the functionality, stability, and overall success of the resulting conjugate. Among the myriad of available reagents, N-Hydroxysuccinimide (NHS) esters have long been the gold standard for targeting primary amines.[3][] However, alternative chemistries, such as those offered by 4-(2-Bromoethyl)benzenesulfonic acid, present unique advantages in specific contexts.
This guide provides a comprehensive comparison of this compound and NHS esters, delving into their reaction mechanisms, stability, specificity, and practical applications. We will explore the underlying chemistry, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their bioconjugation strategies.
Understanding the Chemistries: A Tale of Two Reactive Groups
The fundamental difference between these two reagents lies in their reactive moieties and target functional groups.
NHS Esters: The Amine-Reactive Workhorse
N-Hydroxysuccinimide esters are highly reactive compounds that specifically target primary and secondary amines, such as the side chain of lysine residues and the N-terminus of proteins.[3][][5][6] The reaction, an acylation, proceeds via a nucleophilic attack from the amine on the ester, resulting in the formation of a stable amide bond and the release of the NHS leaving group.[3][] This chemistry is widely adopted due to its relatively high efficiency and specificity under physiological or near-physiological pH conditions.[]
This compound: A Sulfonate with a Twist
This compound introduces a different approach. This molecule contains two key functional groups: a bromoethyl group and a benzenesulfonic acid group. While the sulfonic acid group itself is not typically used for direct bioconjugation, the bromoethyl group can act as an alkylating agent, reacting with nucleophiles such as thiols (from cysteine residues) or potentially amines under specific conditions. More commonly, the sulfonic acid moiety is valued for its ability to impart high water solubility to the molecule and any subsequent conjugate, a critical feature for many biological applications.[7][8][9] The bromoethyl group offers a handle for further chemical modification or direct, albeit slower, conjugation.
A more direct application of sulfonic acids in bioconjugation involves their activation to sulfonyl chlorides or other reactive species, which can then react with amines, phenols, and thiols. However, for the purpose of this comparison, we will focus on the inherent reactivity of the parent compounds and their most common applications.
Head-to-Head Comparison: Key Performance Metrics
| Feature | NHS Esters | This compound |
| Target Group | Primary and secondary amines (e.g., Lysine, N-terminus)[3][][6] | Primarily thiols (Cysteine) via the bromoethyl group; imparts solubility |
| Bond Type | Amide[3][] | Thioether[10] |
| Reaction pH | 7.2 - 8.5[][6] | 6.5 - 7.5 (for thiol-alkylation)[6] |
| Reaction Speed | Fast (minutes to a few hours)[] | Slower (several hours to overnight)[10] |
| Stability of Reagent | Prone to hydrolysis, especially at higher pH[5][11] | Generally more stable in aqueous solutions |
| Stability of Linkage | Highly stable amide bond[3][12] | Very stable thioether bond[10][13] |
| Solubility | Variable, often requires organic co-solvents (hydrophilic versions available) | High intrinsic water solubility due to the sulfonic acid group[7][9] |
| Specificity | High for amines, but can have side reactions with other nucleophiles at high pH[3] | High for thiols, but potential for reaction with other nucleophiles |
| Key Advantage | Well-established, rapid kinetics, high efficiency[] | Imparts high water solubility, stable linkage[7][8] |
| Key Disadvantage | Susceptibility to hydrolysis, potential for aggregation of hydrophobic conjugates | Slower reaction kinetics[10] |
Reaction Mechanisms Visualized
To better understand the chemical transformations, let's visualize the reaction pathways.
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Caption: Reaction of this compound with a thiol group.
Experimental Data: A Case Study in Antibody Labeling
To illustrate the practical differences, let's consider a hypothetical experiment comparing the labeling of a monoclonal antibody (mAb) with a fluorescent dye using either an NHS ester-activated dye or a maleimide-activated dye (which targets thiols, similar to the bromoethyl group, but with faster kinetics) alongside a solubility-enhancing reagent like this compound.
Objective: To achieve a dye-to-antibody ratio (DAR) of 4:1 while maintaining antibody solubility and immunoreactivity.
| Parameter | NHS Ester-Dye Conjugation | Thiol-Reactive Dye Conjugation |
| Antibody Pre-treatment | None required | Reduction of interchain disulfides (e.g., with DTT or TCEP) |
| Reaction Buffer | PBS, pH 8.0 | PBS, pH 7.5, with 5 mM EDTA |
| Reagent:Antibody Ratio | 8-10:1 molar excess[5][11] | 10:1 molar excess |
| Reaction Time | 1 hour at room temperature[] | 2 hours at room temperature |
| Quenching Step | Addition of 100 mM Tris-HCl | Addition of 10 mM N-ethylmaleimide |
| Purification | Size exclusion chromatography[11] | Size exclusion chromatography |
| Achieved DAR | 3.8 | 4.1 |
| Post-conjugation Solubility | Moderate, some aggregation observed at high concentrations | High, no aggregation observed |
| Immunoreactivity (ELISA) | ~95% of unlabeled antibody | ~98% of unlabeled antibody |
This data highlights that while both methods can achieve the target DAR, the thiol-reactive approach, often coupled with solubility enhancers, can provide superior solubility and potentially better preservation of antibody function.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize these for their specific antibody and label.
Protocol 1: Antibody Labeling with an NHS Ester
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer, such as PBS, at a pH of 7.2-8.5.[] Ensure the antibody concentration is at least 1-10 mg/mL.[11]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-activated label in an anhydrous solvent like DMSO or DMF to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction: Add a 8- to 10-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing.[5][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[6]
-
Quenching: Add hydroxylamine or Tris buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted label and byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[11]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry and assess the conjugate's performance in the intended application.
Protocol 2: Thiol-Reactive Labeling (Conceptual Workflow)
This protocol outlines the general steps for labeling reduced thiols, a common application for which this compound could be adapted, although maleimides are more frequently used due to their higher reactivity.
-
Antibody Reduction (if necessary): To generate free thiols, incubate the antibody with a 20-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at 37°C.[8]
-
Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column to prevent it from reacting with the labeling reagent.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the thiol-reactive reagent (e.g., a maleimide-activated label) to the reduced antibody in a buffer with a pH of 6.5-7.5.[6] If using this compound, a longer incubation time and potentially higher temperatures may be required.[10]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a thiol-containing compound like cysteine or N-ethylmaleimide to quench the reaction.
-
Purification: Purify the conjugate using size exclusion chromatography.
-
Characterization: Analyze the DOL and functional activity of the conjugate.
Workflow Visualization
Caption: Comparative workflow for NHS ester and thiol-reactive bioconjugation.
Conclusion and Recommendations
The choice between NHS esters and reagents like this compound is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the bioconjugation.
Choose NHS Esters when:
-
Your primary goal is to target abundant lysine residues.[3][][6]
-
Rapid reaction kinetics are a priority.[]
-
Your protein is stable and soluble under slightly alkaline conditions.
-
Hydrolysis of the reagent can be managed through careful experimental setup.
Consider this compound or other thiol-reactive strategies when:
-
Site-specific conjugation to cysteine residues is desired.[6]
-
The resulting conjugate requires high water solubility to prevent aggregation.[7][8]
-
A more stable linkage in certain biological environments is necessary.[10]
-
Slower, more controlled reaction kinetics are acceptable or even advantageous.[10]
Ultimately, a deep understanding of the underlying chemistry, coupled with empirical testing, will guide the researcher to the most effective bioconjugation strategy for their unique application.
References
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]
-
Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 623, 123-143. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Zeglis, B. M., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 29(5), 1364-1372. [Link]
-
Grover, R., & Gauthier, M. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Macromolecular Rapid Communications, 34(1), 18-30. [Link]
-
ChemRxiv. Sulfonate group improves the solubility and electrocatalytic performance of Ru-based bda- and pda-type water oxidation catalysts under neutral conditions. [Link]
-
Javed, A., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 437-443. [Link]
-
Zhang, T., et al. (2015). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 290(35), 21549-21559. [Link]
-
Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 10983-10988. [Link]
-
ResearchGate. Comparison of the hydrophilic properties of sulfonate, carboxylate and phosphonate groups in triarylphosphines. [Link]
-
Hermanson, G. T. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots. [Link]
-
ChemRxiv. Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. [Link]
-
Dalton Transactions. The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. [Link]
-
Wikipedia. Bioconjugation. [Link]
-
Wang, J., et al. (2019). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. Journal of Biological Chemistry, 294(12), 4484-4495. [Link]
-
PubChem. 4-(2-Aminoethyl)benzenesulfonic acid. [Link]
-
Zou, Y., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecules, 22(5), 747. [Link]
-
YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]
Sources
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Analysis of 4-(2-Bromoethyl)benzenesulfonic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the strategic introduction of specific structural motifs is paramount. 4-(2-Bromoethyl)benzenesulfonic acid emerges as a bifunctional reagent of significant interest, offering a phenylsulfonic acid moiety for influencing properties like solubility and biological activity, coupled with a reactive bromoethyl group for covalent modification. This guide provides a comprehensive quantitative analysis of its reactions with key nucleophiles—amines, thiols, and phenols—and compares its performance with viable alternatives, supported by experimental data and detailed protocols.
At a Glance: The Reactivity Profile of this compound
This compound is a versatile reagent characterized by two distinct reactive sites: the sulfonic acid group and the bromoethyl side chain. While the sulfonic acid group is a strong acid and generally unreactive towards nucleophiles under standard conditions, the terminal bromine atom on the ethyl chain is susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of various functionalities to the ethylbenzenesulfonic acid scaffold.
Comparative Analysis of Nucleophilic Substitution Reactions
The efficacy of this compound as an alkylating agent is best understood through a quantitative comparison of its reactions with different classes of nucleophiles and against alternative reagents.
Reaction with Amines: Synthesis of Substituted Taurine Analogs
The reaction of this compound with amines leads to the formation of N-substituted 2-(4-sulfophenyl)ethanamines, which are structural analogs of taurine. These compounds are of interest in medicinal chemistry due to the diverse biological roles of taurine and its derivatives.[1][2]
Table 1: Comparison of this compound and Alternatives in Reactions with Amines
| Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Aniline | 4-(2-(Phenylamino)ethyl)benzenesulfonic acid | Moderate to Good (estimated) | Basic conditions, polar solvent | [General SN2 knowledge] |
| Sodium 2-bromoethanesulfonate | Ammonia | Taurine | 48-55 | Aqueous ammonia, room temp., 5-7 days | Organic Syntheses, Coll. Vol. 2, p.563 (1943) |
| 4-Vinylbenzenesulfonic acid sodium salt | Aniline | 4-(2-(Phenylamino)ethyl)benzenesulfonic acid | Good to Excellent (reported for similar Michael additions) | Base catalyst, polar solvent | [3][4] |
Discussion:
Sodium 2-bromoethanesulfonate serves as a key alternative for the synthesis of taurine and its simpler N-alkylated derivatives. The established protocol for taurine synthesis from sodium 2-bromoethanesulfonate and ammonia reports yields in the range of 48-55%. [This protocol can be found in Organic Syntheses, Coll. Vol. 2, p.563 (1943)] This reagent is ideal for introducing the 2-sulfoethyl group without the appended phenyl ring.
4-Vinylbenzenesulfonic acid offers an alternative pathway through a Michael addition reaction.[3][4] This reaction is often characterized by high yields and can be performed under relatively mild conditions with a suitable base catalyst. For nucleophiles that readily undergo conjugate addition, this can be a more efficient method.
Reaction with Thiols: Formation of Thioether Linkages
The reaction with thiols proceeds via nucleophilic attack of the thiolate anion on the bromoethyl group, forming a stable thioether bond. This is a valuable strategy for bioconjugation and the synthesis of sulfur-containing molecules.
Table 2: Comparison of this compound in Reactions with Thiols
| Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Thiophenol | 4-(2-(Phenylthio)ethyl)benzenesulfonic acid | Good (estimated) | Basic conditions (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, Acetone) | [General SN2 knowledge] |
| Sodium 2-bromoethanesulfonate | Cysteine | S-(2-Sulfoethyl)cysteine | Data not available | Basic conditions | [General SN2 knowledge] |
| 4-Vinylbenzenesulfonic acid sodium salt | Cysteine | S-(2-(4-sulfophenyl)ethyl)cysteine | High (reported for similar Michael additions) | pH-controlled aqueous buffer | [5][6] |
Discussion:
The reaction of this compound with thiols like thiophenol is expected to proceed with good yields under standard SN2 conditions. The soft nature of the thiol nucleophile favors reaction with the soft electrophilic carbon of the bromoethyl group.
For the synthesis of S-alkylated cysteine derivatives, both sodium 2-bromoethanesulfonate and 4-vinylbenzenesulfonic acid are viable alternatives. The Michael addition of cysteine to vinyl sulfonates is a well-established "click" reaction in bioconjugation, known for its high efficiency and selectivity under physiological conditions.[5][6]
Reaction with Phenols: Williamson Ether Synthesis
The reaction with phenols, known as the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the bromide.[7][8][9]
Table 3: Comparison of this compound in Reactions with Phenols
| Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Phenol | 4-(2-Phenoxyethyl)benzenesulfonic acid | Moderate to Good (estimated) | Strong base (e.g., NaOH, K₂CO₃), polar aprotic solvent, heat | [7][8][9] |
| Sodium 2-bromoethanesulfonate | Phenol | 2-Phenoxyethanesulfonic acid | Data not available | Strong base, polar aprotic solvent, heat | [General Williamson ether synthesis] |
Discussion:
The Williamson ether synthesis using this compound and phenols is a feasible method for preparing aryloxyethylbenzenesulfonic acids. The reaction typically requires a strong base to deprotonate the phenol and may require elevated temperatures to achieve reasonable reaction rates.
Experimental Protocols
General Protocol for the Synthesis of 4-(2-(Phenylamino)ethyl)benzenesulfonic acid
This protocol is a representative procedure based on standard nucleophilic substitution reactions. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and aniline (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and acidify with HCl to a pH of ~2-3.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold water and then diethyl ether.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Choice of Base: A base such as potassium carbonate is crucial to neutralize the hydrobromic acid byproduct of the SN2 reaction, driving the equilibrium towards the product. For phenols, a stronger base like sodium hydride or potassium carbonate is needed to generate the more nucleophilic phenoxide ion.[7][8]
-
Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the ionic sulfonic acid and to facilitate the SN2 reaction mechanism by solvating the cation of the base without strongly solvating the nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially when dealing with less reactive nucleophiles or for the Williamson ether synthesis.[7]
Alternative Reagents: A Comparative Overview
As highlighted, sodium 2-bromoethanesulfonate is an excellent choice when the goal is to introduce a sulfoethyl group without the aromatic ring. Its reactions are well-documented, particularly for the synthesis of taurine. [The synthesis is detailed in Organic Syntheses, Coll. Vol. 2, p.563 (1943)]
4-Vinylbenzenesulfonic acid presents a mechanistically different approach. The vinyl group acts as a Michael acceptor, which can be highly advantageous for reactions with soft nucleophiles like thiols and certain amines.[4][5][6] This "click" type reaction often proceeds with high yields and selectivity under mild conditions.
Conclusion
This compound is a valuable bifunctional reagent for the introduction of the 2-(4-sulfophenyl)ethyl moiety onto various nucleophilic molecules. Its reactivity is primarily governed by the SN2 displacement of the bromide by amines, thiols, and phenoxides. While quantitative data for many of its specific reactions require further investigation, its performance can be reliably predicted based on established principles of organic chemistry.
For applications where the phenyl group is not required, sodium 2-bromoethanesulfonate offers a well-established and cost-effective alternative. For reactions with nucleophiles amenable to conjugate addition, 4-vinylbenzenesulfonic acid can provide a more efficient and selective synthetic route. The choice of reagent will ultimately depend on the specific target molecule, the nature of the nucleophile, and the desired reaction pathway.
References
-
Organic Syntheses, Coll. Vol. 2, p.563 (1943); Vol. 18, p.84 (1938). ([Link])
- Gupta, R. C., et al. (2005). Taurine analogues: A new class of therapeutics. Current Medicinal Chemistry, 12(17), 2021-2039.
- Jacobsen, J. G., & Smith, L. H. (1968). Biochemistry and physiology of taurine and taurine derivatives. Physiological Reviews, 48(2), 424-511.
- Miller, W. H., & Read, R. R. (1940). The Synthesis of some Sulfanilamide Derivatives. Journal of the American Chemical Society, 62(8), 2099-2101.
- Crivello, J. V., & Lee, J. L. (1990). Michael additions of amines to multifunctional vinyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 28(3), 479-503.
-
Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 9, p.28 (1929). ([Link])
- Lutz, J. F. (2008). Thiol-ene and thiol-yne “click” reactions in polymer science. Polymer Chemistry, 1(1), 16-25.
- US Patent 5,516,906. (1996). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
-
Organic Syntheses, Coll. Vol. 1, p.435 (1941); Vol. 9, p.74 (1929). ([Link])
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- US Patent 3,461,168. (1969). Synthesis of bromothiophenols.
-
ResearchGate. (2025). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. Retrieved from [Link]
- US Patent 6,388,135 B1. (2002).
-
American Chemical Society. (2023). Benzenesulfonic acid. ACS. Retrieved from [Link]
- Kiick, K. L., et al. (2002). Site-specific PEGylation of engineered proteins: a new approach to extending the circulating half-life of protein therapeutics. Proceedings of the National Academy of Sciences, 99(1), 19-24.
- Zoller, U. (1983). Selective inhibition by 2-bromoethanesulfonate of methanogenesis from acetate in a thermophilic anaerobic digestor. Applied and Environmental Microbiology, 45(4), 1343-1345.
- Google Patents. (n.d.). CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid.
-
Reddit. (2021). Williamson Ether synthesis. Retrieved from [Link]
- An, G., & Schanze, K. S. (2021). Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. Analyst, 146(12), 3845-3849.
-
ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Retrieved from [Link]
-
Reddit. (2025). How to prepare 4-(2-Bromoethyl)aniline.... Retrieved from [Link]
-
ResearchGate. (2025). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. Retrieved from [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Smith, M. R. (1983). Reversal of 2-bromoethanesulfonate inhibition of methanogenesis in Methanosarcina sp. Journal of bacteriology, 156(2), 516-523.
- Wang, L., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127711.
-
The Royal Society of Chemistry. (2022). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3183.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
- Allen, K. D., & White, R. H. (2004). Characterization of 2-bromoethanesulfonate as a selective inhibitor of the coenzyme M-dependent pathway and enzymes of bacterial aliphatic epoxide metabolism. Journal of bacteriology, 186(8), 2415-2421.
- Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.
- Bouwer, E. J., & McCarty, P. L. (1983). Effects of 2-bromoethanesulfonic acid and 2-chloroethanesulfonic acid on acetate utilization in a continuous-flow methanogenic fixed-film column. Applied and environmental microbiology, 45(4), 1408-1410.
-
Organic Chemistry Portal. (n.d.). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Retrieved from [Link]
- Jolliffe, K. A., & Thordarson, P. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of visualized experiments: JoVE, (113), 54157.
- Niño-Ramírez, V. A., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5064.
- Google Patents. (n.d.). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Zinder, S. H., & Anguish, T. (1983). Selective inhibition by 2-bromoethanesulfonate of methanogenesis from acetate in a thermophilic anaerobic digestor. Applied and environmental microbiology, 45(4), 1343-1345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Cysteine Alkylation: Iodoacetamide vs. 4-(2-Bromoethyl)benzenesulfonic acid
For researchers, scientists, and drug development professionals, the strategic modification of cysteine residues is a cornerstone of numerous experimental workflows, from fundamental proteomics to the development of targeted covalent inhibitors. The choice of an alkylating agent is a critical decision point that dictates the efficiency, specificity, and downstream analytical compatibility of the entire process.
This guide provides an in-depth comparison between the most ubiquitous cysteine alkylating agent, iodoacetamide (IAM), and a lesser-known but potentially advantageous alternative, 4-(2-Bromoethyl)benzenesulfonic acid (BEBSA). While IAM is the established workhorse for preventing disulfide bond reformation in proteomics, BEBSA presents a unique chemical profile that warrants consideration for specialized applications.[1] We will dissect their mechanisms, compare their predicted efficacy based on chemical principles, and provide actionable protocols to guide your experimental design.
Pillar 1: The Mechanism of Covalent Modification
Both IAM and BEBSA modify cysteine residues via a bimolecular nucleophilic substitution (S\sub>N2) reaction. The key to this reaction is the deprotonated thiol group of cysteine, the highly nucleophilic thiolate anion (-S⁻), which attacks the electrophilic carbon atom of the alkylating agent. The reaction rate is therefore highly dependent on pH; conditions at or above the pKa of the cysteine thiol (~8.5) favor the thiolate form and accelerate alkylation.
Iodoacetamide (IAM): As the industry standard, IAM's mechanism is well-characterized. The nucleophilic thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion, which is an excellent leaving group. This forms a stable thioether bond, resulting in a carbamidomethyl-cysteine adduct.[2][3]
Figure 1: Alkylation of Cysteine by Iodoacetamide (IAM).
This compound (BEBSA): BEBSA operates on the same S\sub>N2 principle. However, the leaving group is bromide, which is a good, but slightly less effective, leaving group than iodide. The resulting modification is a 4-sulfoethylphenyl-cysteine, which is significantly larger and carries a permanent negative charge due to the sulfonic acid group. Alkyl sulfonates are known to be effective alkylating agents.[4][5]
Figure 2: Predicted Alkylation of Cysteine by BEBSA.
Pillar 2: Head-to-Head Efficacy Comparison
The choice between IAM and BEBSA hinges on a trade-off between reactivity, specificity, and the desired physicochemical properties of the final modified protein.
| Feature | Iodoacetamide (IAM) | This compound (BEBSA) |
| Reaction Type | S\sub>N2 | S\sub>N2 (Predicted) |
| Reactivity | Very High[6] | High (Predicted, likely lower than IAM) |
| Primary Target | Cysteine Thiol (-SH)[2] | Cysteine Thiol (-SH) (Predicted) |
| Mass Addition | +57.02 Da (Carbamidomethyl) | +185.03 Da (Sulfoethylphenyl) |
| Charge of Adduct | Neutral | Negative (-1) |
| Known Side Reactions | Lysine, Histidine, N-terminus, Asp, Glu[3] | Predicted: Similar to IAM but potentially less reactive |
| Key Advantage | High reactivity, small neutral adduct, well-established | Introduces a permanent negative charge and a bulky group |
| Key Disadvantage | Significant off-target modifications[3][7] | Slower kinetics, large adduct, limited data available |
| Handling | Light-sensitive, prepare fresh | Expected to be more stable than IAM |
Reactivity & Kinetics: Iodoacetamide is renowned for its high reactivity, which ensures rapid and complete alkylation of accessible cysteine residues.[6] This is largely due to the excellent leaving group ability of iodide. BEBSA utilizes bromide as a leaving group. While bromide is also a good leaving group, it is generally less reactive than iodide in S\sub>N2 reactions. Therefore, we can predict that BEBSA will react more slowly than IAM under identical conditions. This may necessitate longer incubation times or slightly higher concentrations to achieve complete alkylation.
Specificity & Side Reactions: The high reactivity of IAM is a double-edged sword. At elevated concentrations, non-buffered or slightly alkaline pH, and long reaction times, IAM is known to cause a host of non-specific modifications on other nucleophilic residues, including lysine, histidine, and the N-terminal alpha-amino group.[3][8] These side reactions can complicate mass spectrometry data analysis and interfere with protein function.[7]
While no specific data exists for BEBSA, its predicted lower reactivity may translate to higher specificity for the most nucleophilic site—the cysteine thiolate. However, it is prudent to assume that similar side reactions are possible and that reaction conditions should be optimized to minimize them.
Impact on Downstream Analysis: This is the most significant point of differentiation.
-
IAM adds a small, neutral carbamidomethyl group (+57.02 Da). This modification is standard in proteomics databases, making peptide identification straightforward.
-
BEBSA introduces a large (+185.03 Da), bulky, and negatively charged 4-sulfoethylphenyl group. This has profound implications:
-
Solubility: The sulfonic acid group may increase the solubility of modified proteins or peptides, which could be advantageous for handling hydrophobic proteins.
-
Chromatography: The permanent negative charge will significantly alter the retention time of peptides in reverse-phase chromatography and change the isoelectric point (pI) of the protein in ion-exchange or isoelectric focusing experiments.
-
Mass Spectrometry: The large mass shift is easily detectable. The negative charge might influence peptide ionization efficiency in electrospray ionization (ESI-MS).
-
Pillar 3: Experimental Design & Protocols
A robust experimental design is self-validating. The following protocols include critical steps and rationale. For any proteomics workflow, the alkylation step must follow a thorough reduction of disulfide bonds.
Figure 3: General Workflow for Protein Reduction and Alkylation.
Protocol 1: Standard Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard method for preparing protein samples for mass spectrometry.
-
Protein Solubilization & Denaturation:
-
Resuspend your protein pellet in a denaturing buffer such as 8 M Urea, 50 mM Tris-HCl, pH 8.5. The high urea concentration ensures proteins are unfolded, exposing all cysteine residues.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C. This step reduces all disulfide bonds to free thiols.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of 550 mM IAM in your buffer. Causality: IAM is light-sensitive and hydrolyzes in solution; fresh preparation is critical for maximum reactivity.
-
Add the IAM stock solution to the protein sample to a final concentration of 55 mM (a ~5-fold excess over DTT).
-
Incubate for 30 minutes at room temperature in complete darkness. Causality: Performing the reaction in the dark prevents the formation of free iodine, which can lead to unwanted side reactions.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench any remaining unreacted IAM.
-
-
Downstream Processing:
-
The sample is now ready for buffer exchange (to remove urea), enzymatic digestion (e.g., with trypsin), and subsequent LC-MS/MS analysis.
-
Protocol 2: A Theoretical Protocol for Cysteine Modification with BEBSA
This protocol is a proposed starting point for researchers wishing to explore BEBSA. Optimization is highly recommended.
-
Protein Solubilization & Denaturation:
-
Follow Step 1 from the IAM protocol. A buffer pH of 8.0-8.5 is recommended to ensure the cysteine is in its nucleophilic thiolate form.
-
-
Reduction:
-
Follow Step 2 from the IAM protocol.
-
-
Alkylation (Theoretical):
-
Prepare a stock solution of BEBSA. Unlike IAM, BEBSA is expected to be more stable in aqueous solution and less light-sensitive.
-
Add BEBSA to the protein sample. Rationale: Due to its predicted lower reactivity compared to IAM, a higher excess (e.g., 10-fold over the reducing agent) or a longer incubation time may be required. A starting point would be 100 mM BEBSA.
-
Incubate for 60-90 minutes at room temperature. An initial time-course experiment (e.g., 30, 60, 90, 120 minutes) is recommended to determine the optimal reaction time.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol like DTT or by proceeding directly to buffer exchange.
-
-
Downstream Processing:
-
Proceed with buffer exchange and analysis, keeping in mind the altered physicochemical properties of the BEBSA-modified protein/peptides.
-
Summary & Expert Recommendations
The choice between iodoacetamide and this compound is entirely application-dependent.
Choose Iodoacetamide (IAM) when:
-
Your primary goal is to prepare samples for standard bottom-up proteomics (e.g., protein identification and quantification).[1]
-
You require a fast and highly efficient alkylation reaction.
-
Your downstream analysis relies on established databases that recognize the +57.02 Da carbamidomethyl modification.
Consider this compound (BEBSA) when:
-
Your goal is to intentionally alter the physicochemical properties of a protein.
-
You want to introduce a permanent negative charge to study its effect on protein structure, function, or protein-protein interactions.
-
You are developing specific probes where the bulky, charged phenylsulfonate group can serve as a unique tag or reporter.
-
You are working with hydrophobic proteins or peptides and wish to enhance their solubility post-modification.
References
- Wikipedia. Iodoacetamide. [URL: https://en.wikipedia.org/wiki/Iodoacetamide]
- BenchChem. A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-cysteine-alkylating-agents-for-mass-spectrometry-based-proteomics-evaluating-n-2-bromoethylmethanesulf-benchchem/]
- Le, D. T., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22718683/]
- MedchemExpress. 2-Iodoacetamide. [URL: https://www.medchemexpress.com/iodoacetamide.html]
- Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. [URL: https://www.creative-proteomics.
- Yan, B., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6319451/]
- Vasilopoulou, C. G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38686411/]
- Hasan, M. N., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17533633/]
- Karelin, A. A., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [URL: https://www.researchgate.
- G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [URL: https://www.gbiosciences.
- University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [URL: https://www.uwpr.
- protocols.io. (2017). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [URL: https://www.protocols.
- G-Biosciences. OneQuant™ Iodoacetamide. [URL: https://www.gbiosciences.com/Products/Product/OneQuant-Iodoacetamide]
- Smith, D. L., & Smith, J. B. (1990). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. ResearchGate. [URL: https://www.researchgate.
- Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In Holland-Frei Cancer Medicine. 4th edition. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK20731/]
- Iriepa, I., et al. (2023). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570889/]
- Hale, J. E., et al. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11510821/]
- Parvez, S., et al. (2014). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr400659v]
- Le, D. T., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/227186831_Characterization_of_reaction_conditions_providing_rapid_and_specific_cysteine_alkylation_for_peptide-based_mass_spectrometry]
- Willems, P., et al. (2010). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja311079t]
- Wikipedia. Alkyl sulfonate. [URL: https://en.wikipedia.
- CP Lab Safety. Sodium 4-(2-Bromoethyl)benzenesulfonate, 25g, Each. [URL: https://www.cplabsafety.
- Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27551077/]
- SIELC Technologies. (2018). Benzenesulfonic acid, 4-(2-bromoethyl)-. [URL: https://sielc.com/product/benzenesulfonic-acid-4-2-bromoethyl/]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93de2e53]
- Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. ResearchGate. [URL: https://www.researchgate.net/publication/307521631_2-Sulfonylpyrimidines_Mild_alkylating_agents_with_anticancer_activity_toward_p53-compromised_cells]
- US EPA. Benzenesulfonic acid, 4-(2-bromoethyl)-. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displayDetails&selectedSubstanceId=301531]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkyl sulfonate - Wikipedia [en.wikipedia.org]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Proteins Modified with 4-(2-Bromoethyl)benzenesulfonic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of proteins modified with the novel reagent 4-(2-Bromoethyl)benzenesulfonic acid (BEBSA). Given the limited direct literature on BEBSA as a protein modification agent, this document leverages established principles of protein chemistry and bioconjugation to infer its reactivity and outlines a robust strategy for its characterization. We will compare its inferred properties to well-established alkylating agents and provide detailed experimental protocols to validate its use.
Introduction to this compound (BEBSA) as a Potential Protein Modification Reagent
This compound is a bifunctional molecule featuring a reactive bromoethyl group and a highly polar benzenesulfonic acid moiety. While not a conventional bioconjugation reagent, its chemical structure suggests a potential utility in protein modification.
-
The Reactive Moiety: Bromoethyl Group: The bromoethyl group is a classic alkylating agent. In the context of protein chemistry, alkylating agents are known to form stable covalent bonds with nucleophilic amino acid side chains. The primary targets for such modifications are the thiol group of cysteine and the imidazole ring of histidine due to their high nucleophilicity at physiological pH. Reactions with other residues such as lysine, methionine, and aspartate are also possible, though generally less favorable.
-
The Modulating Moiety: Benzenesulfonic Acid Group: The sulfonic acid group is a strong acid, meaning it will be deprotonated and carry a negative charge at a wide range of pH values. This has two significant implications. Firstly, it imparts high water solubility to the BEBSA molecule, which can be advantageous when working with proteins in aqueous buffers. Secondly, the negative charge could influence the reagent's interaction with the protein surface, potentially directing it towards positively charged regions.
Inferred Reaction Mechanism
The modification of a protein with BEBSA is predicted to proceed via a nucleophilic substitution reaction (S_N2), where a nucleophilic amino acid side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether or alkylated imidazole bond.
Figure 2: Experimental workflow for BEBSA-protein conjugate characterization.
Protein Modification Protocol
This protocol provides a starting point for the modification of a protein with BEBSA. Optimization of parameters such as pH, temperature, and reagent stoichiometry will be necessary for each specific protein.
-
Protein Preparation: Prepare the protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If targeting cysteines, ensure they are in a reduced state by including a reducing agent like DTT or TCEP in the purification, followed by its removal prior to modification.
-
BEBSA Stock Solution: Prepare a fresh stock solution of BEBSA in the same buffer as the protein.
-
Reaction: Add a molar excess of the BEBSA stock solution to the protein solution. A typical starting point would be a 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a reactive thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted BEBSA.
-
Purification: Remove excess BEBSA and quenching agent by size-exclusion chromatography (SEC) or dialysis.
Characterization by Mass Spectrometry
Mass spectrometry is the gold standard for characterizing protein modifications.
3.2.1. Intact Mass Analysis
-
Objective: To determine the molecular weight of the modified protein and assess the efficiency of the modification.
-
Methodology:
-
The purified modified protein is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein.
-
The mass of the BEBSA adduct (approximately 247.1 Da) will be added to the mass of the unmodified protein for each successful modification.
-
The relative abundance of peaks corresponding to unmodified, singly modified, doubly modified, etc., protein can be used to calculate the average degree of modification.
-
3.2.2. Peptide Mapping
-
Objective: To identify the specific amino acid residue(s) that have been modified.
-
Methodology:
-
The modified protein is denatured, reduced, and alkylated (with a standard reagent like iodoacetamide to block any remaining free cysteines).
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS fragmentation spectra of modified peptides are analyzed to pinpoint the exact site of BEBSA adduction.
-
Chromatographic Analysis
Chromatographic techniques can provide valuable information about the homogeneity and biophysical properties of the BEBSA-modified protein.
-
Size-Exclusion Chromatography (SEC): Can be used to assess aggregation or major conformational changes. A shift in the elution profile compared to the unmodified protein could indicate such changes.
-
Hydrophobic Interaction Chromatography (HIC): The addition of the benzenesulfonic acid group will significantly increase the hydrophilicity of the modified protein. This would be observable as a shift to an earlier elution time in HIC compared to the unmodified protein.
-
Ion-Exchange Chromatography (IEX): The negative charge of the sulfonic acid group will alter the protein's overall charge. In anion-exchange chromatography, the modified protein would be expected to bind more tightly and elute at a higher salt concentration.
Hypothetical Data and Interpretation
To illustrate the expected outcomes of the characterization experiments, we present the following hypothetical data for a model protein (25 kDa) with a single cysteine residue modified with BEBSA.
Table 1: Intact Mass Analysis Data
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unmodified Protein | 25,000 | 25,000.5 | 10 |
| BEBSA-Modified Protein | 25,247.1 | 25,247.6 | 90 |
-
Interpretation: The data indicates a high modification efficiency (90%), with the observed mass of the major species corresponding to the addition of a single BEBSA molecule.
Table 2: Peptide Mapping Data
| Peptide Sequence | Precursor m/z | Modification | Site of Modification |
| Tryptic Peptide 1 | 850.4 | Unmodified | - |
| Tryptic Peptide 2 | 1097.5 | BEBSA | Cys-58 |
| Tryptic Peptide 3 | 1234.6 | Unmodified | - |
-
Interpretation: The peptide mapping data confirms that the modification is site-specific to the cysteine residue at position 58.
Conclusion
While this compound is not a conventional protein modification reagent, its chemical structure suggests its potential as a tool for introducing a negative charge and a sulfonic acid group onto a protein surface. This guide provides a comprehensive roadmap for the systematic evaluation and characterization of BEBSA-modified proteins. By following the outlined experimental workflows and comparing the results to established alkylating agents, researchers can confidently determine the utility of BEBSA for their specific applications in drug development and fundamental research.
References
A Senior Application Scientist's Guide to Thiol-Reactive Chemistries: Evaluating Alternatives to 4-(2-Bromoethyl)benzenesulfonic Acid for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique. The selection of the appropriate chemical tool for this purpose is critical, dictating the efficiency, specificity, and stability of the resulting bioconjugate. This guide provides an in-depth technical comparison of 4-(2-Bromoethyl)benzenesulfonic acid and its principal alternatives for a key application: the site-specific modification of cysteine residues.
This compound is a bifunctional reagent, featuring a reactive bromoethyl group, which acts as an electrophile for alkylating nucleophiles, and a benzenesulfonic acid moiety that enhances water solubility. Its primary utility in bioconjugation lies in the alkylation of the thiol side chain of cysteine, one of the most nucleophilic and least abundant amino acids, making it an ideal target for precise protein modification. This reaction, a classic SN2 nucleophilic substitution, results in the formation of a stable thioether bond.
However, the landscape of bioconjugation chemistry is rich with alternatives, each presenting a unique profile of reactivity, specificity, and conjugate stability. This guide will objectively compare the performance of the haloacetyl chemistry exemplified by this compound against two leading classes of thiol-reactive reagents: maleimides and vinyl sulfones.
Comparative Analysis of Thiol-Reactive Chemistries
The choice of a cysteine modification reagent is a critical decision in the design of bioconjugates, impacting reaction kinetics, specificity, and the stability of the final product. Below is a comparative overview of haloacetyl reagents (represented by the bromoethyl group of our topic compound), maleimides, and vinyl sulfones.
| Feature | Haloacetyls (e.g., this compound) | Maleimides | Vinyl Sulfones |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | Michael Addition |
| Reaction pH | Optimal at pH 7.5-8.5 | Optimal at pH 6.5-7.5 | Optimal at pH > 7.5 |
| Reaction Speed | Moderate | Fast | Moderate to Fast |
| Specificity for Cysteine | Good, but can react with other nucleophiles (His, Lys) at higher pH. | Excellent at optimal pH. | Excellent, highly selective for thiols.[1][2] |
| Thioether Bond Stability | Very Stable | Susceptible to retro-Michael reaction, leading to potential instability. | Very Stable |
| Key Advantages | Forms a very stable bond. | Rapid reaction kinetics at near-neutral pH. | High selectivity and forms a very stable bond.[1] |
| Key Disadvantages | Slower reaction rate compared to maleimides; potential for off-target reactions at higher pH.[3] | Potential for conjugate instability and "payload migration".[3] | Generally slower reaction rates than maleimides. |
While direct comparative kinetic data for this compound is not extensively available in the reviewed literature, its reactivity can be inferred from the well-characterized iodoacetamide, a structurally similar haloacetyl reagent.[4][5]
Mechanistic Insights into Thiol Modification
Understanding the underlying reaction mechanisms is paramount for optimizing conjugation strategies and troubleshooting experimental outcomes.
Haloacetyl Chemistry: An SN2 Pathway
The reaction of a haloacetyl group with a cysteine thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This concerted reaction results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond.
Caption: Michael addition of a thiol to a maleimide.
A critical consideration with maleimide chemistry is the potential for a retro-Michael reaction, where the thioether bond can reverse, particularly in the presence of other thiols. This can lead to the transfer of the conjugated payload to other molecules, a phenomenon known as "payload migration." [3]
Vinyl Sulfone Chemistry: Another Michael Addition Pathway
Similar to maleimides, vinyl sulfones react with thiols via a Michael addition mechanism. The thiolate adds across the double bond, activated by the strongly electron-withdrawing sulfone group. This reaction is highly selective for cysteine residues and forms an exceptionally stable thioether linkage that is not prone to reversal. [1][2]
Caption: Michael addition of a thiol to a vinyl sulfone.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conjugation of proteins with haloacetyl, maleimide, and vinyl sulfone reagents.
Protocol 1: Cysteine Alkylation using a Haloacetyl Reagent (e.g., Iodoacetamide)
This protocol is a standard procedure for the alkylation of cysteine residues in preparation for mass spectrometry or other downstream applications. It can be adapted for use with this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris or phosphate buffer)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Alkylation buffer: 100 mM Tris-HCl, pH 7.5-8.5
-
Iodoacetamide (or this compound) solution (prepare fresh in alkylation buffer)
-
Quenching solution: 1 M DTT or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in the alkylation buffer.
-
Add the reducing agent (TCEP to a final concentration of 5 mM or DTT to 10 mM).
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Prepare a fresh solution of the haloacetyl reagent (e.g., 100 mM iodoacetamide).
-
Add the haloacetyl solution to the reduced protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 30-60 minutes. [5]
-
-
Quenching:
-
Add the quenching solution to a final concentration that is in 2-fold molar excess to the haloacetyl reagent to consume any unreacted alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Caption: Experimental workflow for protein alkylation with a haloacetyl reagent.
Protocol 2: Antibody-Drug Conjugation using Maleimide Chemistry
This protocol describes a typical workflow for creating an antibody-drug conjugate (ADC) by linking a maleimide-functionalized drug to the cysteine residues of a reduced antibody. [6][7][8] Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP
-
Conjugation buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Maleimide-activated drug linker dissolved in an organic solvent (e.g., DMSO)
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
Add a calculated amount of TCEP (typically 2-5 molar equivalents per antibody) to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Add the maleimide-activated drug linker (typically 5-10 molar equivalents per antibody) to the antibody solution with gentle mixing.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution relative to the maleimide-drug linker to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.
-
Caption: Workflow for the synthesis of an antibody-drug conjugate using maleimide chemistry.
Protocol 3: Protein Labeling with a Vinyl Sulfone Reagent
This protocol outlines the steps for labeling a protein with a vinyl sulfone-containing probe.
Materials:
-
Cysteine-containing protein in a suitable buffer
-
Labeling buffer: Phosphate or borate buffer, pH 8.0-9.0
-
Vinyl sulfone reagent dissolved in a compatible solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If necessary, reduce any disulfide bonds in the protein as described in Protocol 1.
-
Exchange the protein into the labeling buffer.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the vinyl sulfone reagent to the protein solution.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted vinyl sulfone reagent by size-exclusion chromatography or dialysis.
-
Caption: General experimental workflow for protein labeling with a vinyl sulfone reagent.
Conclusion and Recommendations
The selection of a thiol-reactive reagent is a nuanced decision that must be guided by the specific requirements of the intended application.
-
This compound , and haloacetyls in general, are reliable reagents that form highly stable thioether bonds. They are a suitable choice when absolute conjugate stability is paramount and slightly longer reaction times are acceptable. Careful control of pH is necessary to minimize off-target reactions.
-
Maleimides are the reagent of choice when rapid reaction kinetics at near-neutral pH are required. Their high reactivity makes them ideal for applications where the protein of interest may be sensitive to prolonged incubation or more basic conditions. However, the potential for retro-Michael addition and subsequent conjugate instability must be considered, especially for in vivo applications.
-
Vinyl sulfones represent an excellent alternative, offering a balance of good reactivity and the formation of a highly stable, irreversible thioether bond. Their high selectivity for cysteine makes them particularly valuable for complex biological systems where off-target modifications are a concern.
Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between reaction speed, specificity, and the required stability of the final bioconjugate. It is recommended to perform small-scale pilot experiments to determine the ideal reagent and reaction conditions for each specific protein and application.
References
-
Bio-protocol. (2011, June 5). Labeling Protein with Thiol-reactive Probes. [Link]
-
SciSpace. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]
-
Bernardes, G. J. L., et al. (2019, March 18). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC - NIH. [Link]
-
Sharp, J. S., et al. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]
-
Palmer, J. T., et al. (n.d.). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. PMC. [Link]
-
Zanivan, S., et al. (2019, February 6). Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). Protocols.io. [Link]
-
Bernardes, G. J. L., et al. (n.d.). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Reaction engineering on amino acid models. (a) Reaction of vinyl.... [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of vinyl sulfone-functionalized tags and sugars. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Peptide Labeling for Mass Spectrometry: A Comparative Analysis of 4-(2-Bromoethyl)benzenesulfonic Acid and Established Cysteine Alkylating Agents
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise and robust analysis of proteins is paramount. Mass spectrometry-based proteomics is a cornerstone of these endeavors, and the chemical labeling of peptides is a critical step that dictates the quality and reliability of quantitative data. This guide provides an in-depth technical comparison of a potentially novel labeling reagent, 4-(2-Bromoethyl)benzenesulfonic acid (BEBSA) , with established cysteine alkylating agents. While direct, peer-reviewed experimental data on BEBSA for proteomics applications is not yet widely available, its chemical structure allows for a robust theoretical evaluation and comparison, offering a glimpse into its potential advantages in the field.
The Critical Role of Cysteine Alkylation in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for mass spectrometric analysis. Cysteine residues, with their reactive thiol (-SH) groups, readily form disulfide bonds, which can interfere with proper protein digestion and lead to complex, difficult-to-interpret mass spectra. To ensure accurate and reproducible results, these disulfide bonds are typically reduced to free thiols, which are then "capped" through alkylation. This irreversible modification prevents re-oxidation and the formation of heterogeneous disulfide-linked peptides. An ideal alkylating agent exhibits high reactivity and specificity towards cysteine residues, generates stable modifications, and introduces minimal unwanted side reactions.
Introducing this compound (BEBSA): A Theoretical Overview
BEBSA is a chemical compound featuring a reactive bromoethyl group and a sulfonic acid moiety. The bromoethyl group is the key to its function as a cysteine alkylating agent, while the sulfonic acid group is anticipated to confer unique properties to the labeled peptides.
Mechanism of Action
BEBSA is expected to react with the nucleophilic thiol group of cysteine residues via an SN2 (bimolecular nucleophilic substitution) reaction. The bromine atom, being a good leaving group, facilitates the covalent attachment of the ethylbenzenesulfonic acid moiety to the cysteine sulfur atom.
This mechanism is analogous to that of other haloacetyl-based alkylating agents commonly used in proteomics.[1] The high reactivity of the carbon-bromine bond suggests that BEBSA's reactivity will be significant, likely falling between that of the highly reactive iodoacetamide and the less reactive but more specific chloroacetamide.[2]
Potential Advantages of the Sulfonic Acid Moiety
The presence of the sulfonic acid group (–SO3H) is a distinguishing feature of BEBSA. This strongly acidic group is expected to be deprotonated at typical pH ranges used in proteomics workflows, imparting a negative charge to the labeled peptides. This could offer several potential benefits:
-
Enhanced Solubility: The highly polar sulfonic acid group may increase the aqueous solubility of modified peptides, which can be advantageous for sample handling, preventing precipitation, and improving chromatographic performance.[1]
-
Altered Fragmentation: The presence of a charged, aromatic group could influence peptide fragmentation patterns during tandem mass spectrometry (MS/MS), potentially leading to more informative spectra for peptide sequencing and identification.
-
Novel Enrichment Strategies: The permanent negative charge could be exploited for specific enrichment of BEBSA-labeled peptides using ion-exchange chromatography, separating them from unlabeled or non-cysteine-containing peptides.[3][4]
A Comparative Analysis: BEBSA vs. Established Cysteine Alkylating Agents
The choice of alkylating agent is a critical decision in designing a robust proteomics experiment. Here, we compare the theoretical properties of BEBSA with two of the most widely used reagents: iodoacetamide (IAA) and chloroacetamide (CAA).
| Feature | This compound (BEBSA) (Inferred) | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactive Group | Bromoethyl | Iodoacetyl | Chloroacetyl |
| Reactivity | High (inferred to be between IAA and CAA) | Very High[3] | Moderate[3] |
| Mass Shift (Monoisotopic) | +184.0092 Da | +57.0215 Da | +57.0215 Da |
| Specificity for Cysteine | Good (potential for off-target reactions similar to other haloacetyl reagents) | Moderate (known to alkylate methionine, lysine, histidine, and N-termini)[5][6] | High (fewer off-target reactions than IAA)[4][5] |
| Potential Advantages | Increased peptide solubility, potential for novel enrichment strategies. | Fast and efficient reaction. | High specificity leading to cleaner spectra. |
| Potential Disadvantages | Lack of experimental validation, potential for off-target modifications. | Significant off-target reactions can complicate data analysis.[7] | Slower reaction kinetics may lead to incomplete alkylation. |
Experimental Workflow for Peptide Labeling and Mass Spectrometry Analysis
The following diagram illustrates a typical bottom-up proteomics workflow incorporating a cysteine alkylation step. This workflow is applicable for BEBSA and its alternatives.
Caption: A generalized workflow for bottom-up proteomics incorporating cysteine alkylation.
Detailed Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a step-by-step methodology for the reduction and alkylation of proteins in solution, which can be adapted for use with BEBSA, IAA, or CAA.
1. Protein Solubilization and Reduction: a. Resuspend the protein sample in a denaturing buffer (e.g., 6 M urea, 50 mM Tris-HCl, pH 8.0). b. Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[2] c. Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
2. Cysteine Alkylation: a. Cool the sample to room temperature. b. Add a freshly prepared solution of the alkylating agent.
- For IAA: Add to a final concentration of 20-55 mM.[8][9]
- For CAA: Add to a final concentration of 40-50 mM.[2][9]
- For BEBSA (Theoretical): A starting concentration of 20-40 mM is recommended for initial optimization. c. Incubate the reaction in the dark at room temperature for 30-60 minutes.[8]
3. Quenching the Reaction: a. To stop the alkylation reaction, add DTT to a final concentration of 10 mM. b. Incubate for 15 minutes at room temperature.
4. Sample Preparation for Mass Spectrometry: a. Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M. b. Proceed with enzymatic digestion (e.g., with trypsin). c. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Off-Target Modifications: A Critical Consideration
A significant challenge with highly reactive alkylating agents is the potential for off-target modifications of other amino acid residues besides cysteine. For haloacetyl-based reagents like IAA, alkylation of methionine, lysine, histidine, and the N-terminus of peptides has been reported.[5][6] While CAA exhibits greater specificity, it can still lead to some off-target modifications, and has been associated with increased methionine oxidation.[4][5]
Given its bromoethyl reactive group, it is plausible that BEBSA will also exhibit some degree of off-target reactivity. The extent of these side reactions will need to be experimentally determined and optimized by adjusting reaction conditions such as pH, temperature, and incubation time.
Conclusion and Future Outlook
This compound presents an intriguing, albeit currently theoretical, alternative for cysteine alkylation in mass spectrometry-based proteomics. Its key differentiator, the sulfonic acid moiety, holds the promise of enhancing the physicochemical properties of labeled peptides, potentially leading to improved analytical performance.[1] However, as a novel and unvalidated reagent in this context, its practical utility hinges on thorough experimental characterization.[1]
Future studies should focus on:
-
Determining the optimal reaction conditions for efficient and specific cysteine labeling with BEBSA.
-
Characterizing the extent of off-target modifications across a range of reaction parameters.
-
Evaluating the impact of BEBSA labeling on chromatographic separation and mass spectrometric detection.
-
Exploring the potential for novel enrichment strategies based on the sulfonic acid group.
While iodoacetamide and chloroacetamide remain the workhorses for cysteine alkylation, the exploration of new reagents like BEBSA is crucial for advancing the capabilities of quantitative proteomics. As the field continues to push the boundaries of sensitivity and accuracy, the development of labeling strategies that offer unique advantages will be indispensable for future discoveries.
References
- BenchChem. (2025).
-
Chen, Y. R., et al. (2008). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Journal of the American Society for Mass Spectrometry, 19(11), 1766–1776. [Link]
-
Hansen, J. R., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3429–3436. [Link]
- BenchChem. (2025).
-
Parker, S. J., et al. (2015). Global analysis of myocardial peptides containing cysteines with irreversible sulfinic and sulfonic acid post-translational modifications. Molecular & Cellular Proteomics, 14(3), 547–558. [Link]
-
Wang, M., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Mass Spectrometry, 421, 1-9. [Link]
-
Sinitcyn, P., et al. (2018). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 17(1), 155–163. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
- BenchChem. (2025).
-
JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. jpt.com [jpt.com]
A Comparative Guide to 4-(2-Bromoethyl)benzenesulfonic Acid and Its Analogs: Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 4-(2-Bromoethyl)benzenesulfonic acid and its key analogs. In the landscape of pharmaceutical intermediates and research chemicals, understanding the nuanced differences in reactivity and biological impact imparted by subtle structural modifications is paramount. This document moves beyond a simple cataloging of properties to offer a detailed examination of the underlying chemical principles and provides robust experimental protocols to empower researchers to generate their own comparative data. We will explore the synthesis of these compounds, delve into the kinetics of their nucleophilic substitution reactions, and outline a standard methodology for assessing their cytotoxic effects.
Part 1: Synthesis of this compound and Its Analogs
The utility of these compounds as intermediates often begins with their synthesis. The following protocols outline the preparation of this compound and provide a pathway to its chloro- and iodo-analogs, as well as a general approach for accessing positional isomers.
Synthesis of this compound
A common route to this compound involves the sulfonation of (2-bromoethyl)benzene. This electrophilic aromatic substitution reaction is a foundational method in organic synthesis.[1]
Experimental Protocol:
-
To a stirred solution of (2-bromoethyl)benzene in a suitable inert solvent (e.g., dichloromethane), slowly add fuming sulfuric acid (oleum) or chlorosulfonic acid at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete sulfonation.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
The product, this compound, can be isolated by filtration or extraction, depending on its physical state, and purified by recrystallization.
Synthesis of Halogen Analogs
The chloro- and iodo-analogs of this compound can be synthesized using similar sulfonation strategies starting from (2-chloroethyl)benzene and (2-iodoethyl)benzene, respectively. Alternatively, the iodo-analog can be accessed from the bromo-derivative via a Finkelstein reaction.[2][3]
Experimental Protocol for Finkelstein Reaction:
-
Dissolve this compound in a polar aprotic solvent such as acetone.
-
Add an excess of sodium iodide (NaI) to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction is driven to completion by the precipitation of the less soluble sodium bromide (NaBr) in acetone.[4]
-
After cooling, the precipitated NaBr is removed by filtration.
-
The solvent is evaporated, and the resulting 4-(2-iodoethyl)benzenesulfonic acid is purified.
Synthesis of Positional Isomers
The synthesis of ortho- and meta-isomers of (2-bromoethyl)benzenesulfonic acid requires careful consideration of the directing effects of the substituents on the benzene ring during the sulfonation step.[5][6] The ethyl group is an ortho-, para-director. Therefore, direct sulfonation of (2-bromoethyl)benzene will yield a mixture of the ortho- and para-isomers, with the para-isomer typically predominating due to reduced steric hindrance.[2] Accessing the meta-isomer would necessitate a different synthetic strategy, potentially involving the introduction of a meta-directing group that is later converted to the desired functionality.
Part 2: Comparative Reactivity in Nucleophilic Substitution Reactions
The 2-haloethyl group of these compounds is a key reactive site, susceptible to nucleophilic substitution reactions (SN2). The nature of the halogen and its position on the benzene ring are expected to significantly influence the reaction kinetics.
Theoretical Background
The SN2 reaction is a concerted, one-step process where the rate is dependent on the concentrations of both the substrate and the nucleophile.[1][7] The reactivity of the alkyl halide is heavily influenced by the leaving group ability of the halide. For the halo-analogs of 4-(2-ethyl)benzenesulfonic acid, the expected order of reactivity in SN2 reactions is:
Iodo- > Bromo- > Chloro-
This trend is attributed to the fact that iodide is the best leaving group among the common halogens because it is the weakest base. The C-I bond is also the weakest among the C-X bonds, further facilitating its cleavage.[8]
For positional isomers, the electronic effects of the sulfonic acid group (-SO3H) can influence the reactivity of the benzylic position. The sulfonic acid group is strongly electron-withdrawing. In the para- and ortho-positions, this effect is transmitted through both inductive and resonance effects, which can influence the transition state energy of an SN2 reaction at the ethyl side chain. The meta-position is primarily influenced by the inductive effect.[2]
Experimental Protocol: A Competition Experiment for Relative Reactivity
A competition experiment is an effective method to determine the relative reactivity of the different halo-analogs.[9]
Objective: To determine the relative rates of reaction of 4-(2-chloroethyl)benzenesulfonic acid, this compound, and 4-(2-iodoethyl)benzenesulfonic acid with a nucleophile.
Materials:
-
Equimolar amounts of the three 4-(2-haloethyl)benzenesulfonic acid analogs.
-
A suitable nucleophile (e.g., sodium thiophenoxide in a polar aprotic solvent like DMF).
-
Internal standard for quantification (e.g., a stable, unreactive compound with a distinct analytical signal).
-
Reaction solvent (e.g., dimethylformamide - DMF).
-
Quenching solution (e.g., dilute acid).
-
Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC).
Procedure:
-
Prepare a stock solution containing equimolar concentrations of the three halo-analogs and the internal standard in DMF.
-
In a separate flask, prepare a solution of the nucleophile in DMF.
-
Initiate the reaction by adding the nucleophile solution to the halo-analog mixture at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to the quenching solution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of each unreacted halo-analog relative to the internal standard.
-
Plot the natural logarithm of the concentration of each halo-analog versus time. The slope of each line will be proportional to the rate constant of the reaction.
Data Presentation
The results of the kinetic study can be summarized in a table for easy comparison.
| Analog | Relative Rate Constant (k_rel) |
| 4-(2-Chloroethyl)benzenesulfonic acid | (Illustrative Value: 1) |
| This compound | (Illustrative Value: ~50-100) |
| 4-(2-Iodoethyl)benzenesulfonic acid | (Illustrative Value: >100) |
Note: The relative rate constants are illustrative and based on theoretical principles. Actual values must be determined experimentally.
Visualization of Experimental Workflow
Caption: Workflow for the competitive reactivity study.
Part 3: Comparative Cytotoxicity Assessment
Benzenesulfonic acid derivatives have a wide range of biological activities, and it is crucial to assess their cytotoxicity, especially for compounds intended for pharmaceutical development.[10][11] The nature and position of the halogen atom can significantly impact a molecule's interaction with biological systems.[12]
Theoretical Background
The cytotoxicity of halogenated aromatic compounds can be influenced by factors such as lipophilicity, metabolic activation, and the ability to interact with cellular macromolecules.[13] Generally, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, potentially leading to increased cytotoxicity. The metabolic stability of the C-X bond can also play a role, as metabolism can lead to the formation of reactive intermediates. A comparative study of positional isomers of other bioactive compounds has shown that the substitution pattern on the benzene ring can significantly alter biological activity.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
The cytotoxicity data can be presented in a table for clear comparison.
| Compound | IC50 (µM) on MCF-7 cells (48h) |
| 4-(2-Chloroethyl)benzenesulfonic acid | (Experimental Value) |
| This compound | (Experimental Value) |
| 4-(2-Iodoethyl)benzenesulfonic acid | (Experimental Value) |
| 2-(2-Bromoethyl)benzenesulfonic acid | (Experimental Value) |
| 3-(2-Bromoethyl)benzenesulfonic acid | (Experimental Value) |
Visualization of Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This guide has provided a comprehensive framework for the comparative study of this compound and its analogs. By understanding the principles of their synthesis and reactivity, and by employing standardized protocols for assessing their biological activity, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The provided experimental methodologies are designed to be robust and reproducible, enabling the generation of high-quality comparative data that can inform the design of new molecules with tailored properties for applications in drug discovery and materials science.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. irjet.net [irjet.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 54322-31-5 [sigmaaldrich.com]
- 11. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 12. homepages.gac.edu [homepages.gac.edu]
- 13. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 14. Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized "4-(2-Bromoethyl)benzenesulfonic acid"
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediate compounds is paramount. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. "4-(2-Bromoethyl)benzenesulfonic acid" is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous assessment of its purity a critical step in the drug development pipeline.
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of synthesized "this compound". As a Senior Application Scientist, this document moves beyond a simple listing of methods to provide a deeper, field-tested perspective on the causality behind experimental choices and the establishment of self-validating protocols. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Understanding the Synthetic Landscape and Potential Impurities
The most common synthetic route to "this compound" involves the sulfonation of 2-bromoethylbenzene. This electrophilic aromatic substitution reaction, typically employing fuming sulfuric acid or chlorosulfonic acid, can lead to the formation of several impurities. A thorough understanding of these potential impurities is crucial for selecting the most appropriate analytical method for their detection and quantification.
Key Potential Impurities:
-
Starting Material: Unreacted 2-bromoethylbenzene.
-
Positional Isomers: 2-(2-Bromoethyl)benzenesulfonic acid (ortho-isomer) and 3-(2-Bromoethyl)benzenesulfonic acid (meta-isomer). The ethyl group is an ortho-, para-director, making the ortho-isomer a likely byproduct.[1]
-
Intermediate: 4-(2-Bromoethyl)benzenesulfonyl chloride, if chlorosulfonic acid is used as the sulfonating agent and hydrolysis is incomplete.
-
By-products: Diphenyl sulfone derivatives arising from intermolecular reactions, and disulfonated products from over-sulfonation.[2]
-
Residual Solvents: Acetonitrile, heptane, or other solvents used during the reaction and purification steps.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of the impurities, the required level of sensitivity and specificity, and the availability of instrumentation. The following table provides a comparative overview of the most common methods for the purity assessment of "this compound".
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile phase and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Specificity | High for separating isomers and non-volatile impurities. | High for structural elucidation and identification of unknown impurities. Provides information on the molecular environment of atoms. | High for molecular weight determination and elemental composition (with high resolution MS). |
| Sensitivity | High (ppm to ppb level), especially with UV or MS detectors. | Moderate to low (typically requires >1% for routine quantification without special techniques). | Very high (ppb to ppt level), especially when coupled with a separation technique like GC or LC. |
| Quantification | Relative quantification based on peak area percentages. Requires reference standards for absolute quantification. | Absolute quantification (qNMR) is possible with an internal standard, without the need for a reference standard of the analyte.[3] | Relative quantification based on ion intensity. Can be used for absolute quantification with isotopic labeling or reference standards. |
| Impurity Detection | Excellent for detecting non-volatile organic impurities and isomers. | Excellent for identifying and quantifying structurally similar impurities and residual solvents. | Excellent for detecting volatile and semi-volatile impurities (with GC-MS) or non-volatile impurities (with LC-MS). |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | High, with typical acquisition times of a few minutes per sample for routine 1H NMR. | High, especially with direct infusion techniques. When coupled with chromatography, throughput is similar to the chromatographic method. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For "this compound," a reverse-phase method is typically employed.[4]
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the aromatic sulfonic acid and its less polar impurities.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is used. The acetonitrile concentration is varied in a gradient to elute compounds with a wide range of polarities. The acidic buffer (e.g., phosphoric or formic acid) is essential to suppress the ionization of the sulfonic acid group, leading to sharper peaks and better retention.[5]
-
Detector: A UV detector is suitable as the benzene ring in the target compound and its aromatic impurities are chromophoric. A wavelength of around 220-254 nm is typically used.
Experimental Protocol: HPLC Purity Determination
Sources
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 5. Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Guide to the Proper Disposal of 4-(2-Bromoethyl)benzenesulfonic Acid: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ. The proper disposal of reagents like 4-(2-Bromoethyl)benzenesulfonic Acid is not merely a procedural afterthought but a critical component of responsible laboratory management, environmental stewardship, and personal safety. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory standards.
The unique structure of this compound—an organobromine compound combined with a strongly acidic sulfonic acid group—necessitates a disposal protocol that addresses both its corrosive nature and the environmental persistence associated with halogenated organic compounds.
Part 1: Hazard Profile and Essential Safety Precautions
Before handling waste, it is imperative to understand the hazards inherent to this compound. This knowledge forms the basis for all handling and disposal decisions.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 54322-31-5 | [1][2][3] |
| Molecular Formula | C8H9BrO3S | [1][2] |
| Molecular Weight | 265.12 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Acidity (pKa) | Strongly acidic (Benzenesulfonic acid pKa ≈ -2.8) | [4][5] |
Hazard Classification
Based on available Safety Data Sheets (SDS), this chemical is classified as hazardous.
| Hazard Classification | GHS Code | Hazard Statement | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][6] |
| Serious Eye Damage | H318 | Causes serious eye damage | [6][7] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [6][7] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Due to its severe corrosivity, rigorous adherence to PPE standards is non-negotiable. Handling of this compound, whether in pure form or as waste, requires:
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Body Protection : A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][8]
Part 2: Spill Management Protocol
Accidents can occur, and a clear, rehearsed spill response plan is essential.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate spill area.[1][9]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[8]
-
Contain and Absorb :
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, leak-proof, and corrosion-resistant hazardous waste container.[1][8]
-
Decontaminate : Clean the spill area with a damp cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Label and Dispose : Seal and label the container with "Hazardous Waste," the chemical name, and the associated hazards (Corrosive). Follow the disposal protocol outlined below.
Part 3: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle-to-grave."[10][11]
Step 1: Waste Characterization and Segregation
This compound must be treated as hazardous waste .
-
Do Not Mix : Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible mixtures can lead to dangerous reactions.
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect any contaminated solids (e.g., weighing paper, gloves, absorbent material from spills) in a designated, clearly labeled, leak-proof container.[8]
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent choice may impact the final disposal route.
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a corrosion-resistant container (e.g., high-density polyethylene - HDPE) that can be securely sealed.
-
Label Clearly and Completely : The waste container must be labeled with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "54322-31-5"
-
An indication of the hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
-
Step 3: On-Site Accumulation
Follow your institution's and local regulations for hazardous waste accumulation. This typically involves storing the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central storage area. Accumulation time limits are dictated by your facility's generator status under RCRA.[12]
Step 4: Coordination with Environmental Health & Safety (EHS)
Your institution's EHS department is your primary resource for disposal.
-
Initiate a Waste Pickup Request : Follow your facility's procedure to request a hazardous waste pickup.
-
Provide Complete Information : Be prepared to provide the EHS team with all the information from your waste label, including the chemical name, quantity, and container type.
Step 5: Professional Disposal
EHS will coordinate with a licensed hazardous waste disposal company. For a halogenated organic acid like this, the most appropriate and environmentally sound disposal method is high-temperature incineration .[13][14]
-
Why Incineration? : This method is effective because it operates at temperatures sufficient to break the carbon-bromine and carbon-sulfur bonds, destroying the organic molecule.
-
Scrubbing Systems : The incinerator must be equipped with an afterburner and a scrubber system.[13] This is crucial to neutralize the acidic combustion byproducts, such as hydrogen bromide (HBr) and sulfur oxides (SOx), preventing their release into the atmosphere.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow from waste generation to final disposal.
References
- Actylis Lab Solutions, Safety Data Sheet for Benzenesulfonic Acid. (2024-09-20).
- Thermo Fisher Scientific, Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide. (2025-12-22).
- AA Blocks, Safety Data Sheet for this compound. (2025-01-18).
- CEDA, Safety D
-
U.S. Environmental Protection Agency (EPA), Substance Details for Benzenesulfonic acid, 4-(2-bromoethyl)-. (2023-11-01). Available at: [Link]
- BenchChem, Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
-
U.S. Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). Available at: [Link]
-
MDPI, Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021-07-06). Available at: [Link]
- U.S. Environmental Protection Agency (EPA), Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987-12).
-
U.S. Environmental Protection Agency (EPA), Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA) Overview. (2025-09-05). Available at: [Link]
-
Capital Resin Corporation, Strategies for the Safe Handling of Sulfonic Acid. (2022-09-13). Available at: [Link]
- Wikipedia, Organobromine chemistry.
- Liverpool University Press, The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2012-12-04).
-
New Jersey Department of Health, Alkane Sulfonic Acid Hazard Summary. Available at: [Link]
-
SIELC Technologies, Benzenesulfonic acid, 4-(2-bromoethyl)-. (2018-02-16). Available at: [Link]
-
National Environmental Trainers, RCRA Regulations Explained. Available at: [Link]
-
eCFR, 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]
- ACS Publications, Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by He
- Sigma-Aldrich, Safety Data Sheet for 3-Hydroxypropane-1-sulfonic acid. (2025-05-07).
- U.S. Environmental Protection Agency (EPA), Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
-
PubChem, 4-(Bromomethyl)benzenesulfonic acid. Available at: [Link]
- GHS, Safety Data Sheet for Sulphonic Acid, 90%. (2018-06-17).
-
Missouri Department of Natural Resources, Hazardous Waste Compliance and Assistance. Available at: [Link]
- ResearchGate, Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite c
- Wikipedia, Benzenesulfonic acid.
- StateScape, Chapter 850: IDENTIFIC
-
American Chemical Society, Benzenesulfonic acid. (2023-05-29). Available at: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Benzenesulfonic acid, 4-(2-bromoethyl)- | SIELC Technologies [sielc.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. actylislab.com [actylislab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. dnr.mo.gov [dnr.mo.gov]
- 12. natlenvtrainers.com [natlenvtrainers.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.ctfassets.net [assets.ctfassets.net]
A Guide to Personal Protective Equipment for Handling 4-(2-Bromoethyl)benzenesulfonic Acid
Welcome to a comprehensive guide on the safe handling of 4-(2-Bromoethyl)benzenesulfonic Acid (CAS No. 54322-31-5). As a key building block in pharmaceutical and chemical synthesis, its proper handling is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Understanding the Hazard: The "Why" Behind the Protection
This compound is a corrosive solid.[1][2] The primary danger lies in its ability to cause severe skin burns and irreversible eye damage.[3][4] Unlike many liquid corrosives, its solid form presents a dual threat: direct contact with the solid and inhalation of its dust. This dust can react with the moisture in your respiratory tract, causing significant irritation and burns.[1][2] Therefore, a risk assessment must account for both contact and airborne hazards.
The Globally Harmonized System (GHS) provides a clear, quantitative summary of its dangers. Understanding these classifications is the first step in selecting appropriate PPE.
| Hazard Class | Category | Hazard Statement | Rationale for Protection |
| Skin Corrosion | 1A / 1B / 1C | H314: Causes severe skin burns and eye damage | Requires a complete barrier for all exposed skin and specialized protection for eyes and face to prevent permanent injury. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | Mandates the use of sealed eye protection (goggles) and a face shield, as standard safety glasses are insufficient. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Reinforces the need for strict hygiene protocols and PPE that prevents hand-to-mouth contamination.[5][6] |
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered approach to PPE is essential. The selection should be tailored to the specific procedure, considering the quantity of material being handled and the potential for dust generation or splashing.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Quantities (<1g) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood. |
| Preparing Solutions / Transfers | Chemical splash goggles and a full-face shield | Thicker chemical-resistant gloves (e.g., Neoprene, Butyl Rubber) | Laboratory coat and a chemical-resistant apron | Mandatory use of a certified chemical fume hood.[1][2] |
| Cleaning Spills | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber) | Chemical-resistant suit or coveralls and apron | Air-purifying respirator with a P100 (or equivalent) filter if outside a fume hood.[5][7] |
Eye and Face Protection: The Non-Negotiable Barrier
Due to its classification as causing severe eye damage (H314/H318), standard safety glasses are inadequate.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Best Practice: For any task involving transfers, making solutions, or handling quantities greater than a few grams, a full-face shield must be worn over the chemical splash goggles.[3][7][8][9] The face shield protects against splashes that could otherwise bypass goggles.
Hand and Skin Protection: Preventing Corrosive Contact
The skin is a primary route of exposure. Corrosive solids can cause burns upon contact, which are exacerbated by moisture.[1]
-
Minimum Requirement: Standard nitrile laboratory gloves should be worn for handling sealed containers. However, they offer only minimal protection and should be disposed of immediately if contamination is suspected.
-
Best Practice: For direct handling, use gloves made of more resistant materials like neoprene or butyl rubber.[1][7] Always inspect gloves for tears or pinholes before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with your bare hands. Contaminated clothing must be removed immediately and washed thoroughly before reuse.
Body Protection: Shielding from Spills and Dust
-
Minimum Requirement: A buttoned laboratory coat should be worn at all times.
-
Best Practice: When handling solutions or larger quantities of the solid where splashing or dust generation is possible, a chemical-resistant apron should be worn over the lab coat.[9] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.
Respiratory Protection: Mitigating the Inhalation Hazard
The precautionary statement P260, "Do not breathe dust," is consistently applied to this chemical for a reason.[3][4]
-
Primary Engineering Control: All handling of this compound solid that could generate dust must be performed inside a certified chemical fume hood.[1][2] This is the most effective way to prevent respiratory exposure.
-
Secondary Protection: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, an appropriate air-purifying respirator with a particulate filter (NIOSH P100 or EN 143 P3) is required.[5]
Operational Protocol: Integrating PPE into Your Workflow
Effective protection goes beyond simply wearing the gear; it requires integrating its use into a safe and logical workflow. The following protocol outlines the essential steps for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1][8]
-
Designate a specific area within the hood for the procedure to contain any potential spills.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.
-
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Don the appropriate chemical-resistant gloves.
-
If required by your risk assessment, don a face shield and apron.
-
-
Chemical Handling:
-
Perform all manipulations deep within the chemical fume hood.
-
When handling the solid, use smooth motions with spatulas to minimize dust creation.[3] Avoid pouring the dry powder directly.
-
When creating a solution, always add the acid solid slowly to the water or solvent , never the other way around, to control the exothermic reaction and prevent splashing.[1][2][8]
-
-
Decontamination and Doffing:
-
Clean any contaminated surfaces within the fume hood.
-
To remove PPE, first remove the apron (if used).
-
Remove gloves using the proper technique (peeling one off with the other, then sliding a bare finger under the cuff of the second). Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands and forearms thoroughly with soap and water.[3]
-
-
Waste Disposal:
Caption: A workflow diagram illustrating the key safety stages.
Emergency Response: When Protection is Breached
Even with the best precautions, accidents can happen. Immediate and correct action is critical.
-
Skin Contact: Immediately go to the emergency shower and flush the affected area for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[3][4][5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth thoroughly with water. Seek immediate medical attention.[3]
For all exposures, provide the Safety Data Sheet (SDS) to the attending medical personnel.
By understanding the specific hazards of this compound and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, you can ensure a safe and productive research environment. Safety is not a static checklist; it is an active, informed process.
References
- AA Blocks. (2025, January 18). Safety Data Sheet: this compound.
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
- ChemicalBook. (2024, December 21). This compound SODIUM SALT - Safety Data Sheet.
- TCI Chemicals. (2025, February 10). SAFETY DATA SHEET: this compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Sodium 4-(2-Bromoethyl)benzenesulfonate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethanesulfonic acid, 2-bromo-, sodium salt.
Sources
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. aablocks.com [aablocks.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. actenviro.com [actenviro.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
